molecular formula C10H18O2 B085175 Isoamyl angelate CAS No. 10482-55-0

Isoamyl angelate

Cat. No.: B085175
CAS No.: 10482-55-0
M. Wt: 170.25 g/mol
InChI Key: ZARFDQHJMNVNLE-UITAMQMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoamyl angelate (CAS 10482-55-0) is a high-purity fatty acid ester supplied for industrial and research applications. This compound is a naturally occurring volatile ester and a characteristic aromatic component of Roman camomile ( Chamaemelum nobile ), where it contributes significantly to the oil's unique sweet, floral, and fruity odor profile . This makes it a compound of significant interest in the fields of flavor and fragrance research and the study of essential oils . Researchers utilize this compound as a biomarker and a key reference standard for the analysis and authentication of Roman camomile extracts and teas . Its defined chemical structure, (Z)-2-methyl-2-butenoic acid isoamyl ester, also makes it a relevant building block in organic synthesis and the study of ester compounds . This product is characterized by a high purity level of >99.0% as determined by GC analysis, ensuring reliable and consistent results . It is presented as a colorless to almost colorless clear liquid with a boiling point of approximately 201°C, a flash point of 80°C, and a specific gravity of 0.89 . Intended Use and Disclaimer: This product is intended for professional manufacturing, research laboratories, and industrial applications. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. It must not be consumed by humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbutyl (Z)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-5-9(4)10(11)12-7-6-8(2)3/h5,8H,6-7H2,1-4H3/b9-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARFDQHJMNVNLE-UITAMQMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)OCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70884475
Record name 2-Butenoic acid, 2-methyl-, 3-methylbutyl ester, (2Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70884475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10482-55-0
Record name 3-Methylbutyl (2Z)-2-methyl-2-butenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10482-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenoic acid, 2-methyl-, 3-methylbutyl ester, (2Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010482550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenoic acid, 2-methyl-, 3-methylbutyl ester, (2Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butenoic acid, 2-methyl-, 3-methylbutyl ester, (2Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70884475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopentyl 2-methylcrotonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.883
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the physicochemical properties of Isoamyl angelate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Isoamyl Angelate

Introduction

This compound, systematically known as isopentyl (2Z)-2-methylbut-2-enoate, is an organic ester recognized for its characteristic warm, herbaceous, and fruity aroma.[1] It is a constituent of Roman chamomile oil, contributing significantly to its scent profile.[2][3] This compound finds applications in the flavor and fragrance industries, where it is used to create artificial chamomile oil and impart floral, spicy, and citrus notes to various products.[2] This guide provides a detailed overview of its core physicochemical properties, experimental protocols for its synthesis and analysis, and logical workflows for these processes.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, application, and quality control in a research and industrial setting.

PropertyValueConditionsReference(s)
Molecular Formula C₁₀H₁₈O₂[2][4]
Molecular Weight 170.25 g/mol [2][4][5]
Appearance Colorless to almost colorless clear liquid20 °C[2][5]
Odor Warm-herbaceous, refreshing-ethereal, with fruity undertones[1]
Boiling Point 201 - 209 °Cat 760 mmHg[2][5][6]
Density 0.891 g/cm³[7]
Specific Gravity 0.889 - 0.894at 25 °C / 20 °C[2][5][6]
Refractive Index 1.4370 - 1.4420at 20 °C[2][6]
Flash Point 80 °C (176 °F)Tagliabue Closed Cup (TCC)[2][5][6]
Vapor Pressure 0.206 mmHgat 25 °C (estimated)[2][6]
Solubility Soluble in alcohol. Insoluble in water (53.9 mg/L at 25 °C, estimated).[2][6]
Purity >99.0% (by GC)[5][8]
CAS Number 10482-55-0[4][5][8][9]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are critical for researchers. The following sections outline standard laboratory procedures.

Synthesis via Fischer Esterification

This compound can be synthesized through the Fischer esterification of isoamyl alcohol with angelic acid, using a strong acid as a catalyst.

Materials:

  • Isoamyl alcohol (Isopentyl alcohol)

  • Angelic acid

  • Concentrated sulfuric acid (H₂SO₄) or other suitable acid catalyst (e.g., Amberlyst® resin)[10]

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isoamyl alcohol and angelic acid in an appropriate molar ratio (typically a slight excess of the alcohol).[10]

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.[10]

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for 60-75 minutes to allow the reaction to proceed towards completion.[10] The temperature should be maintained around 150-160 °C.[10]

  • Cooling: After the reflux period, remove the heat source and allow the mixture to cool to room temperature.

  • Quenching and Extraction: Transfer the cooled mixture to a separatory funnel. Add deionized water to dilute the mixture. To neutralize the acidic catalyst and any unreacted angelic acid, wash the organic layer sequentially with:

    • Deionized water.

    • 5% sodium bicarbonate solution. Vent the separatory funnel frequently to release the CO₂ gas produced.[10]

    • Saturated sodium chloride solution (brine) to reduce the solubility of the ester in the aqueous layer.

  • Drying: Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask. Add anhydrous sodium sulfate to dry the crude ester.[10]

  • Purification: Decant or filter the dried ester to remove the drying agent. Purify the crude this compound by fractional distillation under reduced pressure to obtain the final, high-purity product.

Purity Analysis by Gas Chromatography (GC)

Gas chromatography is the standard method for determining the purity of volatile compounds like this compound and quantifying its presence in a mixture.[5][8]

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

  • Capillary column suitable for ester analysis (e.g., SLB®-IL111i or similar).[11]

  • Carrier gas: Hydrogen or Helium.[11]

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent, such as methylene chloride or hexane.[11]

  • GC Instrument Setup:

    • Column: SLB-IL111i, 30 m x 0.25 mm I.D., 0.20 µm film thickness.[11]

    • Oven Temperature Program: Set an initial oven temperature (e.g., 90 °C) or a temperature ramp suitable for separating reactants, product, and byproducts.[11]

    • Injector Temperature: 250 °C.[11]

    • Detector Temperature: 250 °C (FID).[11]

    • Carrier Gas Flow Rate: Set to an optimal velocity (e.g., 40 cm/sec for hydrogen).[11]

    • Injection Volume: 1 µL with a high split ratio (e.g., 100:1).[11]

  • Injection and Analysis: Inject the prepared sample into the GC. The components will separate based on their boiling points and interaction with the stationary phase.

  • Data Interpretation: The FID will generate a signal for each eluting compound, producing a chromatogram. The area under the this compound peak relative to the total area of all peaks provides a quantitative measure of its purity. Identification is confirmed by comparing the retention time with that of a known standard.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and analysis protocols described above.

Synthesis_Workflow cluster_reactants Reactants cluster_purification Workup & Purification cluster_combine React1 Isoamyl Alcohol Catalyst Add H₂SO₄ (Catalyst) React2 Angelic Acid Reflux Heat & Reflux (60-75 min) Catalyst->Reflux Wash Wash with NaHCO₃ & Brine Reflux->Wash Cool & Extract Dry Dry over Na₂SO₄ Wash->Dry Distill Fractional Distillation Dry->Distill Product Pure Isoamyl Angelate Distill->Product r1_dummy->combine_node combine_node->Catalyst Combine r2_dummy->combine_node

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

GC_Analysis_Workflow SamplePrep Sample Preparation (Dilute in Solvent) Injection Inject Sample (1µL) into GC SamplePrep->Injection Separation Separation in Capillary Column Injection->Separation Detection Detection (Flame Ionization Detector) Separation->Detection DataAnalysis Data Analysis (Chromatogram) Detection->DataAnalysis Result Purity Determination DataAnalysis->Result

References

An In-depth Technical Guide to Isoamyl Angelate: Chemical Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoamyl angelate, a naturally occurring ester found predominantly in the essential oil of Roman chamomile (Chamaemelum nobile), is a compound of interest for its aromatic properties and potential biological activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, formula, and physicochemical properties. Furthermore, it outlines a general methodology for its synthesis and analysis, crucial for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Identity and Structure

This compound is the ester formed from the condensation of angelic acid and isoamyl alcohol. Its chemical identity is defined by the following:

  • Chemical Formula : C₁₀H₁₈O₂

  • IUPAC Name : 3-methylbutyl (2Z)-2-methylbut-2-enoate[1]

  • Synonyms : Isopentyl angelate, (Z)-Isopentyl 2-methylbut-2-enoate, Angelic acid isoamyl ester[1]

  • CAS Number : 10482-55-0[2]

The chemical structure of this compound is characterized by a ten-carbon backbone, featuring a double bond in the angelic acid moiety and a branched isoamyl group.

Visualizing the Chemical Structure

The following diagram illustrates the two-dimensional structure of the this compound molecule.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 170.25 g/mol [2]
Appearance Colorless to almost colorless clear liquid[3]
Odor Floral, fruity, chamomile[3]
Boiling Point 201-209.2 °C at 760 mmHg[4]
Density 0.889 - 0.894 g/cm³ at 25 °C[4]
Refractive Index 1.437 - 1.442 at 20 °C[4]
Flash Point 80 °C (176 °F)[4]
Solubility Soluble in alcohol; sparingly soluble in water.[4]

Natural Occurrence

This compound is a significant constituent of the essential oil extracted from the flowers of Roman chamomile (Chamaemelum nobile).[5][6][7] The concentration of this compound in Roman chamomile oil can vary, but it is often one of the major esters present, contributing to the oil's characteristic aroma and potential therapeutic properties.[5][6]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

A common and effective method for the synthesis of this compound is the Fischer esterification reaction. This acid-catalyzed reaction involves the refluxing of angelic acid with isoamyl alcohol.

Workflow for the Synthesis of this compound:

G cluster_0 Reaction Setup cluster_1 Work-up and Purification reactants Combine Angelic Acid, Isoamyl Alcohol, and Sulfuric Acid Catalyst reflux Reflux the Mixture (e.g., 60-90 minutes) reactants->reflux Heat wash_bicarb Wash with Sodium Bicarbonate Solution reflux->wash_bicarb Cool and Extract wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with Anhydrous Sulfate wash_brine->dry filter Filter dry->filter distill Purify by Distillation filter->distill final_product final_product distill->final_product Collect Product

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

  • Reactant Combination: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine angelic acid and a molar excess of isoamyl alcohol (e.g., 1.5 to 2 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 1 to 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Dilute with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude this compound can be further purified by vacuum distillation to yield the pure ester.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the identification and quantification of this compound, particularly in complex mixtures like essential oils.

Methodology:

  • Sample Preparation: Dilute the sample containing this compound in a suitable volatile solvent, such as hexane or dichloromethane.

  • GC Separation: Inject the diluted sample into a gas chromatograph equipped with a capillary column suitable for separating volatile compounds (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms). The oven temperature program should be optimized to achieve good separation of the components.

  • MS Detection: The eluting compounds are introduced into a mass spectrometer. The mass spectrometer is typically operated in electron ionization (EI) mode.

  • Identification: The identification of this compound is achieved by comparing its retention time and mass spectrum with that of a known standard or by matching the mass spectrum with a library database (e.g., NIST).[8]

Spectroscopic Data

While detailed, publicly available spectra for this compound are limited, the following provides an overview of the expected spectroscopic features based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isoamyl and angelate moieties. Key signals would include:

    • A doublet for the two methyl groups of the isoamyl chain.

    • A multiplet for the methine proton of the isoamyl group.

    • A triplet for the methylene group adjacent to the ester oxygen.

    • A quartet for the vinylic proton of the angelate group.

    • Doublets for the two methyl groups of the angelate moiety.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the ten carbon atoms. The carbonyl carbon of the ester will appear downfield (typically in the range of 165-175 ppm). The olefinic carbons of the angelate group will also have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups:

  • C=O Stretch: A strong absorption band around 1710-1740 cm⁻¹, characteristic of the ester carbonyl group.

  • C=C Stretch: An absorption band around 1640-1680 cm⁻¹ due to the carbon-carbon double bond in the angelate moiety.

  • C-O Stretch: Absorption bands in the region of 1100-1300 cm⁻¹ corresponding to the C-O stretching vibrations of the ester group.

  • C-H Stretch: Absorption bands just below 3000 cm⁻¹ due to the C-H stretching of the alkyl groups.

Mass Spectrometry (MS)

The mass spectrum of this compound obtained by electron ionization (EI-MS) would show a molecular ion peak (M⁺) at m/z 170. The fragmentation pattern would likely involve the loss of the isoamyl group or parts of it, as well as fragmentation of the angelate moiety. A mass spectrum for this compound is available in the SpectraBase database.[9]

Applications and Research Interest

This compound is primarily used in the flavor and fragrance industry for its pleasant, chamomile-like aroma.[4] In the field of drug development and pharmacology, research into the components of Roman chamomile oil, including this compound, is ongoing to understand their potential therapeutic effects, which may include anti-inflammatory and anxiolytic properties.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, formula, and physicochemical properties of this compound. Standardized protocols for its synthesis and analysis have been presented to aid researchers in their scientific endeavors. A deeper understanding of this and other natural esters is vital for advancements in various scientific and industrial fields.

References

An In-depth Technical Guide to the Natural Sources of Isoamyl Angelate in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural plant sources of isoamyl angelate, a volatile ester with applications in the fragrance, flavor, and pharmaceutical industries. This document details the quantitative occurrence of this compound in various plant species, provides in-depth experimental protocols for its extraction and analysis, and elucidates its biosynthetic pathway.

Natural Occurrence of this compound

This compound is found as a constituent of the essential oils of a limited number of plant species, with its most significant concentrations reported in Roman chamomile (Chamaemelum nobile). While other species, such as those from the Angelica genus, are known to produce a variety of angelate esters, the presence and concentration of this compound specifically are less well-documented.

The following table summarizes the reported concentrations of this compound in the essential oils of various plants. The data is primarily focused on Chamaemelum nobile, for which the most comprehensive quantitative analyses are available.

Plant SpeciesPlant PartGeographic OriginThis compound Concentration (% of Essential Oil)Reference(s)
Chamaemelum nobile (Roman Chamomile)FlowersFrance15 - 20%[1]
Chamaemelum nobile (Roman Chamomile)FlowersUnited Kingdom17.54%[2]
Chamaemelum nobile (Roman Chamomile)FlowersNot Specified12 - 22%[3]
Chamaemelum nobile (Roman Chamomile)FlowersBulgaria (Producer 1)Not explicitly quantified, but present[4]
Chamaemelum nobile (Roman Chamomile)FlowersBulgaria (Producer 2)Not explicitly quantified, but present[4]
Chamaemelum nobile (Roman Chamomile)FlowersSlovak RepublicPresent, but not a major component in this study[5]
Angelica archangelica (Garden Angelica)SeedsPakistanNot explicitly reported, but other angelates and precursors are present[6]
Angelica archangelica (Garden Angelica)RootsCentral ItalyNot explicitly reported, but precursors are present[7]
Angelica archangelica (Garden Angelica)LeavesNot SpecifiedPrecursor amino acids (leucine, isoleucine) present[8][9]

Note: The chemical composition of essential oils can vary significantly based on factors such as plant variety, growing conditions, harvest time, and extraction method.

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of this compound from plant materials, primarily focusing on Roman chamomile flowers.

This protocol is a standard method for the laboratory-scale extraction of essential oils from plant material.

Materials and Equipment:

  • Fresh or dried plant material (e.g., Roman chamomile flowers)

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask (2 L)

  • Distilled water

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure:

  • Weigh approximately 100 g of dried chamomile flowers and place them into the 2 L round-bottom flask.

  • Add 1 L of distilled water to the flask.

  • Set up the Clevenger apparatus according to the manufacturer's instructions, ensuring all glass joints are properly sealed.

  • Turn on the heating mantle and bring the water to a boil.

  • Continue the distillation for 3 hours, collecting the essential oil in the calibrated tube of the Clevenger apparatus.

  • After 3 hours, turn off the heating mantle and allow the apparatus to cool to room temperature.

  • Carefully collect the separated essential oil from the side arm of the Clevenger apparatus.

  • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried essential oil to a sealed glass vial and store at 4°C in the dark until analysis.

This protocol outlines a general procedure for the analysis of essential oil composition and the quantification of this compound.

Materials and Equipment:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • HP-5MS or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Helium (carrier gas)

  • Essential oil sample

  • Solvent (e.g., n-hexane or ethanol)

  • Autosampler vials

  • Microsyringe

Procedure:

  • Sample Preparation: Prepare a 1% (v/v) solution of the essential oil in a suitable solvent (e.g., n-hexane).

  • GC-MS Instrument Setup:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Injection Mode: Split (split ratio of 1:50)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 180°C at a rate of 3°C/min.

      • Ramp to 280°C at a rate of 10°C/min, hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 40-500 amu.

  • Data Analysis:

    • Identify the peaks in the chromatogram by comparing their mass spectra with reference spectra in a mass spectral library (e.g., NIST, Wiley).

    • Confirm the identification of this compound by comparing its retention time and mass spectrum with that of a pure standard.

    • Quantify the relative percentage of this compound by dividing its peak area by the total peak area of all identified compounds and multiplying by 100.

Biosynthesis of this compound in Plants

This compound is an ester formed from the reaction of isoamyl alcohol and angelic acid. The biosynthesis of these precursors is linked to the catabolism of the branched-chain amino acids, leucine and isoleucine.

The following diagram illustrates the proposed biosynthetic pathway leading to the formation of this compound in plants.

Biosynthesis_of_Isoamyl_Angelate cluster_leucine Leucine Catabolism (Ehrlich Pathway) cluster_isoleucine Isoleucine Catabolism Leucine L-Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Branched-chain aminotransferase Isovaleraldehyde Isovaleraldehyde alpha_KIC->Isovaleraldehyde α-Keto acid decarboxylase Isoamyl_Alcohol Isoamyl Alcohol Isovaleraldehyde->Isoamyl_Alcohol Alcohol dehydrogenase Isoamyl_Angelate This compound Isoamyl_Alcohol->Isoamyl_Angelate Alcohol acyltransferase (AAT) Isoleucine L-Isoleucine alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate Branched-chain aminotransferase Tiglyl_CoA Tiglyl-CoA alpha_Keto_beta_methylvalerate->Tiglyl_CoA Branched-chain α-keto acid dehydrogenase complex Angelic_Acid Angelic Acid Tiglyl_CoA->Angelic_Acid Thioesterase Angelic_Acid->Isoamyl_Angelate Experimental_Workflow Plant_Material Plant Material (e.g., Chamomile Flowers) Extraction Hydrodistillation Plant_Material->Extraction Essential_Oil Crude Essential Oil Extraction->Essential_Oil Drying Drying with Anhydrous Na2SO4 Essential_Oil->Drying Dried_Oil Dried Essential Oil Drying->Dried_Oil Dilution Dilution in Solvent Dried_Oil->Dilution GCMS_Analysis GC-MS Analysis Dilution->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing Results This compound Concentration Data_Processing->Results

References

Isoamyl angelate synonyms and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Isoamyl Angelate

For researchers, scientists, and professionals in drug development, a precise understanding of chemical compounds is paramount. This guide provides a focused overview of this compound, detailing its primary identifiers.

Chemical Identity of this compound

This compound is a chemical compound with a variety of synonyms used across different contexts and suppliers. For clarity and precision in research and documentation, it is crucial to be aware of these alternative names and, most importantly, its unique CAS number.

The primary CAS Registry Number for the commonly referenced (Z)-isomer of this compound is 10482-55-0[1][2][3][4][5][6][7]. This identifier is essential for unambiguous database searches and procurement. The compound's IUPAC name is 3-methylbutyl (Z)-2-methylbut-2-enoate[8].

Below is a comprehensive table of its synonyms and CAS number.

Identifier TypeValue
CAS Number 10482-55-0
IUPAC Name 3-methylbutyl (Z)-2-methylbut-2-enoate[8]
Synonym Angelic Acid Isoamyl Ester[1][3][4][5][6]
Synonym Isoamyl (Z)-2-Methyl-2-butenoate[1][3][4][6]
Synonym (Z)-2-Methyl-2-butenoic Acid Isoamyl Ester[1][6]
Synonym isopentyl-(Z)-but-2-enoate[2]
Synonym 2-Butenoic acid, 2-methyl-, 3-methylbutyl ester, (2Z)-[2]
Synonym 3-methyl butyl (Z)-2-methyl but-2-enoate[2]
Synonym Isopentyl (Z)-2-methylbut-2-enoate[5]
Synonym cis-2-Methyl-2-butenoic acid isoamyl ester[5]
Synonym Isopentyl 2-methylcrotonate[5]

Logical Relationship of Identifiers

The following diagram illustrates the relationship between the common name, its definitive CAS number, and its formal IUPAC nomenclature, providing a clear visual reference for the compound's identification.

This compound This compound CAS: 10482-55-0 CAS: 10482-55-0 This compound->CAS: 10482-55-0 is identified by IUPAC: 3-methylbutyl (Z)-2-methylbut-2-enoate IUPAC: 3-methylbutyl (Z)-2-methylbut-2-enoate This compound->IUPAC: 3-methylbutyl (Z)-2-methylbut-2-enoate is formally named

Identifier Relationship for this compound

References

Spectroscopic and Bioactivity Profile of Isoamyl Angelate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoamyl angelate, a naturally occurring ester found in Roman chamomile (Chamaemelum nobile), is a significant contributor to the plant's characteristic aroma and has demonstrated potential as a bioactive compound. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, and known Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are presented, alongside a discussion of its role in modulating central nervous system activity. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

  • IUPAC Name: 3-methylbutyl (2Z)-2-methylbut-2-enoate

  • Synonyms: Angelic acid isoamyl ester, Isopentyl angelate

  • Molecular Formula: C₁₀H₁₈O₂

  • Molecular Weight: 170.25 g/mol [1]

  • Appearance: Colorless liquid

  • Odor: Fruity, chamomile-like

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.05qq1HCH =C(CH₃)₂
~4.10t2H-O-CH ₂-CH₂-
~1.95dq3H=C-CH
~1.85m3H=C(CH)-CH
~1.70m1H-CH₂-CH (CH₃)₂
~1.55q2H-O-CH₂-CH ₂-
~0.92d6H-CH(CH ₃)₂

Predicted in CDCl₃ at 400 MHz.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ) ppmAssignment
~168.0C =O (Ester)
~138.5=C (CH₃)₂
~128.0C H=
~63.5-O-C H₂-
~37.5-C H₂-CH(CH₃)₂
~25.0-C H(CH₃)₂
~22.5-CH(C H₃)₂
~20.5=C-C H₃
~15.8=C(CH)-C H₃

Predicted in CDCl₃ at 100 MHz.

Infrared (IR) Spectroscopy (Predicted)

Table 3: Predicted IR Absorption Peaks for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2960-2870StrongC-H stretch (alkane)
~1715StrongC=O stretch (α,β-unsaturated ester)
~1650MediumC=C stretch (alkene)
~1240StrongC-O stretch (ester)
~1150StrongC-O stretch (ester)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC₁₀H₁₈O₂[1][2]
Molecular Weight170.25 g/mol [1][2]
Exact Mass170.13068 g/mol [1]
Fragmentation (GC-MS)27 peaks observed[1]

Expected Fragmentation Pattern: The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 170. The fragmentation pattern would likely involve the loss of the isoamyl group (C₅H₁₁) resulting in a fragment at m/z 100 (angelic acid cation) and subsequent loss of CO to give a fragment at m/z 72. Cleavage of the isoamyl side chain would also be expected, leading to a prominent peak at m/z 70 due to the stable isopentyl cation.

Bioactivity and Signaling Pathway

This compound has been identified as a key bioactive constituent in Roman chamomile essential oil, contributing to its observed psychostimulant effects. Research has shown that it can promote ambulation in mice, an effect that is attenuated by dopamine antagonists. This suggests that this compound's mechanism of action may involve the dopaminergic system.

bioactivity_workflow cluster_extraction Extraction & Identification cluster_bioassay Bioactivity Assessment cluster_mechanistic Mechanistic Insight chamomile Roman Chamomile (Chamaemelum nobile) extraction Essential Oil Extraction chamomile->extraction gcms GC-MS Analysis extraction->gcms identification Identification of This compound gcms->identification treatment Administration of This compound identification->treatment Bioactive Compound in_vivo In Vivo Model (Mouse Ambulation Assay) in_vivo->treatment observation Increased Ambulatory Activity treatment->observation antagonist_treatment Co-administration observation->antagonist_treatment antagonist Dopamine Antagonist (e.g., Haloperidol) antagonist->antagonist_treatment attenuation Attenuation of Ambulatory Effect antagonist_treatment->attenuation conclusion Implication of Dopaminergic System attenuation->conclusion

Caption: Workflow for the identification and bioactivity assessment of this compound.

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of liquid ester samples like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify the components of a volatile sample and obtain the mass spectrum of this compound.

Methodology:

  • Sample Preparation: Dilute the this compound sample (e.g., 1 µL) in a suitable volatile solvent such as hexane or dichloromethane (e.g., 1 mL).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is typically suitable.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp at a rate of 5 °C/min to 240 °C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: The resulting chromatogram will show peaks corresponding to the different components of the sample. The mass spectrum of the peak corresponding to this compound can be analyzed for its fragmentation pattern and compared to spectral libraries for confirmation.

gcms_workflow start Sample Preparation (Dilution) injection Injection into GC start->injection separation Separation in GC Column injection->separation ionization Electron Impact Ionization (MS) separation->ionization detection Mass Detection ionization->detection analysis Data Analysis (Chromatogram & Spectrum) detection->analysis

Caption: Generalized workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 12 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: Approximately 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: As this compound is a liquid, it can be analyzed directly as a neat thin film.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition (Thin Film Method):

    • Place one drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • Gently press the plates together to form a thin film.

    • Mount the plates in the spectrometer's sample holder.

  • Acquisition (ATR Method):

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Place a drop of the sample directly onto the ATR crystal.

  • Spectral Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: Average 16-32 scans to improve the signal-to-noise ratio.

    • Background: A background spectrum of the clean, empty salt plates or ATR crystal should be recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Conclusion

This technical guide provides a consolidated resource on the spectroscopic and bioactive properties of this compound. The presented data and protocols are intended to facilitate further research into this and related natural products. The potential for this compound to modulate the dopaminergic system warrants further investigation for its applications in pharmacology and drug development.

References

Isoamyl (Z)-2-Methyl-2-butenoate safety and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of Isoamyl (Z)-2-Methyl-2-butenoate

Introduction

Isoamyl (Z)-2-Methyl-2-butenoate, also known as Isoamyl angelate or 3-methylbutyl (Z)-2-methylbut-2-enoate, is an organic ester.[1] Like many volatile esters, it is used in the flavor and fragrance industry. For researchers, scientists, and drug development professionals, understanding its chemical properties and associated hazards is paramount for ensuring laboratory safety. This guide provides a comprehensive overview of the safety and handling protocols for Isoamyl (Z)-2-Methyl-2-butenoate, with a focus on presenting clear, actionable information.

Chemical and Physical Properties

Proper identification and knowledge of physical characteristics are the foundation of safe chemical handling.

Table 1: Chemical Identification

Identifier Value
IUPAC Name 3-methylbutyl (2Z)-2-methylbut-2-enoate
Synonyms This compound, Angelic Acid Isoamyl Ester, Isopentyl (2Z)-2-methyl-2-butenoate
CAS Number 10482-55-0
Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol [1]

| Chemical Structure | (Z)-isomer of Isoamyl 2-Methyl-2-butenoate |

Table 2: Physical and Chemical Properties

Property Value
Appearance Colorless to pale yellow liquid
Odor Fruity, herbal
Boiling Point 204.00 to 205.00 °C @ 760.00 mm Hg (for the (E)-isomer, tiglate)[2]
Flash Point 176.00 °F / 80.00 °C (TCC) (for the (E)-isomer, tiglate)[2]
Density Specific Gravity: 0.897 g/cm³ @ 25.00 °C (for the (E)-isomer, tiglate)[2]
Solubility Soluble in alcohol and oils; insoluble or slightly soluble in water.[2][3]

| Vapor Pressure | 0.206 mmHg @ 25 °C (estimated, for the (E)-isomer, tiglate)[2] |

Note: Experimental data for the (Z)-isomer is limited; some data is based on the closely related (E)-isomer, isoamyl tiglate.

Hazard Identification and Toxicology

While specific GHS classification for Isoamyl (Z)-2-Methyl-2-butenoate is not universally established, data from structurally similar esters, such as isoamyl butyrate and isoamyl isovalerate, provide guidance on potential hazards.[4][5][6]

Table 3: GHS Hazard Classification (Based on Structurally Similar Esters)

Hazard Class Category Hazard Statement
Flammable Liquids Category 4 H227: Combustible liquid[5]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[4][5]

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[4][5] |

Hazard Pictograms (Anticipated) : GHS07 (Exclamation Mark)

Signal Word : Warning

Precautionary Statements :

  • Prevention :

    • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[4]

    • P264: Wash skin thoroughly after handling.[4]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • Response :

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

    • P332 + P313: If skin irritation occurs: Get medical advice/attention.[5]

    • P337 + P313: If eye irritation persists: Get medical advice/attention.[4]

  • Storage :

    • P403 + P235: Store in a well-ventilated place. Keep cool.

  • Disposal :

    • P501: Dispose of contents/container to an approved waste disposal plant.

Table 4: Toxicological Data (Read-across from Isoamyl Butyrate)

Test Species Route Value
Acute Toxicity (LD50) Rat Oral 12,210 mg/kg bw[8]

| Acute Toxicity (LD50) | Rabbit | Dermal | > 5,000 mg/kg bw[8] |

Note: This data is for Isoamyl Butyrate and is used as a read-across reference due to structural similarity.[8] This indicates low acute systemic toxicity.

Safe Handling and Storage

Safe laboratory practice requires stringent adherence to handling and storage protocols.

Handling:

  • Use in a well-ventilated area, preferably under a chemical fume hood.[9]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Avoid breathing vapors or mist.[5]

  • Keep away from all sources of ignition, including heat, sparks, and open flames.[9]

  • Use non-sparking tools and explosion-proof equipment.[9]

  • Take precautionary measures against static discharge. Ground and bond containers when transferring material.[10]

  • Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling.[5]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

  • Keep containers upright to prevent leakage.[5]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

  • Store in a locked-up area if required by institutional policy.[10]

Personal Protective Equipment (PPE)

The appropriate selection of PPE is critical to minimize exposure.

  • Eye/Face Protection : Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]

  • Skin Protection :

    • Wear chemically resistant gloves, such as Nitrile rubber (e.g., 0.4 mm thickness).[5]

    • Wear appropriate protective clothing to prevent skin exposure.[9]

  • Respiratory Protection : If engineering controls are insufficient or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge (e.g., type A against organic gases and vapors).[9][11]

PPE_Selection_Workflow start_node Task Assessment: Handling Isoamyl (Z)-2-Methyl-2-butenoate decision_contact Risk of Skin Contact? start_node->decision_contact decision_splash Potential for Splash/Aerosol? ppe_eyes_base Required: Chemical Safety Goggles decision_splash->ppe_eyes_base No ppe_eyes_shield Required: Safety Goggles & Face Shield decision_splash->ppe_eyes_shield Yes decision_ventilation Adequate Ventilation (Fume Hood)? ppe_resp Required: Respirator (Organic Vapor) decision_ventilation->ppe_resp No no_ppe Minimum PPE Still Required: (Goggles, Lab Coat, Gloves) decision_ventilation->no_ppe Yes decision_contact->decision_splash No ppe_skin Required: Lab Coat & Nitrile Gloves decision_contact->ppe_skin Yes ppe_eyes_base->decision_ventilation ppe_eyes_shield->decision_ventilation ppe_skin->decision_splash

Caption: PPE Selection Workflow for Handling Isoamyl Esters.

Emergency Procedures

Rapid and correct response during an emergency is crucial.

Table 5: First-Aid Measures

Exposure Route First-Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[4]
Skin Contact Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water. If skin irritation occurs, get medical advice.[4]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[5]

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[5] |

Fire-Fighting Measures:

  • Suitable Extinguishing Media : Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide (CO2).[4]

  • Specific Hazards : The substance is a combustible liquid. Vapors may be heavier than air and can travel to an ignition source and flash back.[9] Hazardous decomposition products include carbon oxides (CO, CO2) under fire conditions.[9]

  • Protective Equipment : Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[9]

Accidental Release Measures:

  • Personal Precautions : Evacuate personnel to a safe area. Remove all sources of ignition. Ensure adequate ventilation. Avoid breathing vapors and prevent contact with skin or eyes. Wear appropriate PPE.[5]

  • Environmental Precautions : Prevent the product from entering drains, surface water, or ground water.[4]

  • Methods for Cleaning Up : Contain the spillage. Absorb with an inert, non-combustible material (e.g., sand, earth, vermiculite). Collect and place in a suitable, closed container for disposal.[5]

Spill_Response_Workflow start_node Spill Detected alert_personnel Alert personnel in the area & evacuate if necessary start_node->alert_personnel assess_spill Assess Spill Size & Hazard Level alert_personnel->assess_spill handle_minor Minor Spill Procedure assess_spill->handle_minor Minor handle_major Major Spill Procedure: Call Emergency Response assess_spill->handle_major Major ppe Don appropriate PPE (Gloves, Goggles, Respirator if needed) handle_minor->ppe ignition Remove all ignition sources ppe->ignition ventilate Increase ventilation (Open fume hood sash) ignition->ventilate contain Contain spill with inert absorbent material ventilate->contain collect Collect residue into a sealed waste container contain->collect decontaminate Decontaminate spill area collect->decontaminate dispose Dispose of waste according to regulations decontaminate->dispose

Caption: General Workflow for Chemical Spill Response.

Stability and Reactivity

  • Chemical Stability : Stable under recommended storage conditions.[5]

  • Possibility of Hazardous Reactions : No data available, but reactions with strong oxidizing agents are expected.

  • Conditions to Avoid : Heat, flames, sparks, and other ignition sources.[5]

  • Incompatible Materials : Strong oxidizing agents, strong acids, strong bases.[5]

  • Hazardous Decomposition Products : Carbon monoxide and carbon dioxide may be formed during combustion.[9]

Experimental Protocols

The synthesis of esters in a laboratory setting, such as through Fisher esterification, requires specific safety protocols due to the use of acids, heat, and volatile substances.

General Protocol for Laboratory-Scale Ester Synthesis (Fisher Esterification)

This protocol outlines the general steps and critical safety considerations for synthesizing an ester like Isoamyl (Z)-2-Methyl-2-butenoate.

  • Preparation and Precaution :

    • Work in a well-ventilated chemical fume hood.[9]

    • Ensure a fire extinguisher (Class B) and safety shower/eyewash station are accessible.[9]

    • Set up a heating mantle with a stirrer. Do not use a Bunsen burner due to the flammability of alcohols and esters.[12]

    • Don all required PPE: chemical safety goggles, lab coat, and appropriate gloves.[13]

  • Reaction Setup :

    • To a round-bottom flask, add the carboxylic acid ((Z)-2-methyl-2-butenoic acid) and the alcohol (isoamyl alcohol).

    • Slowly and carefully add a catalytic amount of concentrated sulfuric acid. Caution : Sulfuric acid is highly corrosive.[13]

    • Add boiling chips to ensure smooth boiling.[12]

    • Attach a reflux condenser to the flask and ensure a steady flow of cool water through the outer jacket.[14]

  • Reaction and Reflux :

    • Heat the mixture to reflux for the required time period (typically 1-2 hours). Refluxing prevents the loss of volatile reactants and products.[12]

    • Monitor the reaction to ensure it does not overheat.

  • Workup and Isolation :

    • Allow the mixture to cool to room temperature.

    • Quench the reaction by carefully transferring the mixture to a separatory funnel containing water or a sodium bicarbonate solution to neutralize the acid catalyst. Caution : This can release CO2 gas; vent the funnel frequently.

    • Separate the organic layer (containing the ester) from the aqueous layer.

  • Purification :

    • Wash the organic layer with brine to remove residual water.

    • Dry the organic layer with an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

    • Purify the crude ester, typically by distillation, taking advantage of its boiling point to separate it from any remaining starting materials.[12]

Esterification_Workflow start Start: Assemble Glassware in Fume Hood reagents 1. Charge Flask: - Carboxylic Acid - Isoamyl Alcohol - Boiling Chips start->reagents catalyst 2. Add Catalyst: Slowly add conc. H₂SO₄ (CAUTION: Corrosive) reagents->catalyst reflux 3. Heat to Reflux (Use Heating Mantle) catalyst->reflux cool 4. Cool Reaction to Room Temperature reflux->cool workup 5. Workup: - Quench/Neutralize - Separate Layers cool->workup purify 6. Purify: - Dry Organic Layer - Distill Product workup->purify end End: Characterize Pure Ester purify->end

Caption: Safety-Oriented Fisher Esterification Workflow.

References

An In-depth Technical Guide to the Olfactory Properties of Isoamyl Angelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoamyl angelate, a naturally occurring ester, is a significant contributor to the characteristic aroma of Roman chamomile oil. Its complex olfactory profile, described as a blend of floral, fruity, and herbaceous notes, makes it a molecule of interest in the fields of flavor and fragrance chemistry, as well as in sensory science and drug development where understanding chemosensory perception is crucial. This technical guide provides a comprehensive overview of the olfactory properties of this compound, including its detailed odor profile, physicochemical characteristics, and proposed experimental protocols for its synthesis, analytical quantification, and sensory evaluation. Furthermore, this guide illustrates the fundamental signaling pathways involved in odor perception and the logical relationship between the molecular structure of this compound and its aromatic qualities.

Introduction

This compound, systematically named 3-methylbutyl (2Z)-2-methylbut-2-enoate, is an organic ester that plays a key role in the aromatic bouquet of various natural products, most notably Roman chamomile (Chamaemelum nobile) essential oil.[1] Its unique and pleasant aroma, which is often described as warm-herbaceous, wine-like, ethereal, and fruity-fresh, has led to its use in the flavor and fragrance industry.[2][3] Understanding the specific olfactory properties of this molecule is essential for its effective application and for broader research into structure-odor relationships and the mechanisms of chemosensory perception. This guide aims to consolidate the available technical information on this compound and provide detailed methodologies for its study.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, analysis, and understanding its behavior in various matrices.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₈O₂[4]
Molecular Weight 170.25 g/mol [4]
CAS Number 10482-55-0[2]
Appearance Colorless to almost colorless clear liquid[3]
Boiling Point 201 °C[3][5]
Density 0.89 g/cm³[3]
Refractive Index 1.4370 - 1.4390[3]
Solubility Insoluble in water[6]
Odor Profile Floral, fruity, chamomile, warm-herbaceous, wine-like, ethereal, fresh[2][3][6]

Olfactory Profile and Threshold

The odor of this compound is multifaceted, with descriptors ranging from floral and fruity (specifically chamomile) to warm-herbaceous, wine-like, and ethereal with fresh undertones.[2][3][6] This complexity makes it a valuable component in creating nuanced fragrance and flavor profiles.

A critical parameter for characterizing the potency of an odorant is its olfactory detection threshold, which is the minimum concentration detectable by the human sense of smell. To date, a specific, published olfactory detection threshold for this compound in either air or water has not been readily identified in the available scientific literature.

For the purpose of comparison, the olfactory detection threshold for a structurally similar ester, isoamyl acetate, which is known for its distinct banana-like aroma, has been reported. The odor threshold for isoamyl acetate in water is approximately 2 parts per billion (ppb).[7] It is important to note that this value is for a different, albeit related, compound and should be used with caution as a proxy for the potency of this compound.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The following protocol describes a general method for the synthesis of this compound based on the well-established Fischer esterification reaction, adapted from procedures for similar esters like isoamyl acetate.[8][9][10][11][12][13]

Materials:

  • Isoamyl alcohol (3-methyl-1-butanol)

  • Angelic acid ((2Z)-2-methyl-2-butenoic acid)

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate

  • 5% Sodium bicarbonate solution

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium chloride solution (brine)

Apparatus:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine a molar excess of isoamyl alcohol with angelic acid. A typical molar ratio would be 2:1 or 3:1 of alcohol to acid to drive the equilibrium towards the product.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total volume of reactants) to the flask while stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for 2-3 hours to allow the reaction to proceed to equilibrium. The reaction should be monitored by thin-layer chromatography (TLC) to assess its completion.

  • Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.

  • Extraction: Add an equal volume of deionized water and extract the product into an organic solvent like diethyl ether.

  • Washing: Wash the organic layer sequentially with:

    • 5% sodium bicarbonate solution to neutralize any unreacted acid (caution: CO₂ evolution).

    • Saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent by rotary evaporation.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general framework for the quantitative analysis of this compound in a sample matrix, such as an essential oil or a beverage, based on standard methods for flavor ester analysis.[1][4][5][14]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for flavor analysis (e.g., DB-5ms, HP-INNOWax)

Sample Preparation:

  • Liquid Samples (e.g., beverages): Perform a liquid-liquid extraction with a suitable solvent (e.g., dichloromethane or a mixture of pentane and diethyl ether). Alternatively, headspace solid-phase microextraction (HS-SPME) can be used for volatile analysis.[1]

  • Essential Oils: Dilute the essential oil in a suitable solvent (e.g., ethanol or hexane) to an appropriate concentration for GC-MS analysis.

GC-MS Parameters (Example):

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless or split (e.g., 20:1 ratio)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 240 °C

    • Hold: 5 minutes at 240 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Data Analysis:

  • Identify this compound by comparing its mass spectrum and retention time with that of a pure standard.

  • Quantify the concentration of this compound using an internal standard method.

Sensory Evaluation by Quantitative Descriptive Analysis (QDA)

The following protocol outlines a Quantitative Descriptive Analysis (QDA) to characterize the olfactory profile of this compound.[12][13][15][16][17]

Panel Selection and Training:

  • Select 8-12 panelists based on their sensory acuity, ability to articulate perceptions, and availability.

  • Conduct training sessions to familiarize panelists with the QDA methodology and to develop a consensus vocabulary for describing the aroma of this compound. Reference standards for various fruity, floral, and herbaceous notes should be provided.

Sample Preparation and Presentation:

  • Prepare a series of dilutions of this compound in an odorless solvent (e.g., mineral oil or propylene glycol) at concentrations above its detection threshold.

  • Present the samples in coded, capped glass vials or on unscented smelling strips.

  • Samples should be presented in a randomized order to each panelist.

Evaluation Procedure:

  • Panelists evaluate the aroma of each sample and rate the intensity of each descriptor on a line scale (e.g., a 15-cm line scale anchored with "low" and "high").

  • Developed descriptors for this compound may include:

    • Fruity: (e.g., apple, pear, tropical fruit)

    • Floral: (e.g., chamomile, rose)

    • Herbaceous: (e.g., green, hay-like)

    • Winy/Ethereal:

    • Sweet:

  • Panelists should cleanse their palate with water and wait for a specified time between samples to avoid olfactory fatigue.

Data Analysis:

  • Convert the line scale ratings to numerical data.

  • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities across different concentrations.

  • Generate a sensory profile (spider web plot) to visualize the aroma characteristics of this compound.

Signaling Pathways and Structure-Odor Relationship

Olfactory Signal Transduction Pathway

The perception of odorants like this compound begins with their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs). The binding of an odorant molecule initiates a signal transduction cascade, as depicted in the following diagram.

Olfactory_Signaling_Pathway Odorant This compound (Odorant) OR Olfactory Receptor (GPCR) Odorant->OR 1. Binding G_Protein G-protein (Golf) OR->G_Protein 2. Activation AC Adenylyl Cyclase G_Protein->AC 3. Activation cAMP cAMP AC->cAMP 4. ATP to cAMP CNG_Channel Cyclic Nucleotide-Gated (CNG) Ion Channel Ca CNG_Channel->Ca 6. Influx Ca_Channel Ca²⁺-activated Cl⁻ Channel Cl Ca_Channel->Cl 8. Efflux ATP ATP cAMP->CNG_Channel 5. Opens Channel Ca->Ca_Channel 7. Opens Channel Depolarization 9. Depolarization & Action Potential to Brain Cl->Depolarization

Caption: Olfactory signal transduction cascade initiated by an odorant.

This cascade results in the depolarization of the olfactory sensory neuron and the generation of an action potential, which is transmitted to the olfactory bulb in the brain for further processing.

Experimental Workflow for Olfactory Analysis

A typical experimental workflow for the comprehensive olfactory analysis of a compound like this compound involves several key stages, from sample preparation to data interpretation.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Instrumental Analysis cluster_sensory Sensory Evaluation Synthesis Fischer Esterification Purification Fractional Distillation Synthesis->Purification Sample_Prep Sample Preparation (Extraction/Dilution) Purification->Sample_Prep QDA Quantitative Descriptive Analysis (QDA) Purification->QDA GCMS GC-MS Analysis Sample_Prep->GCMS Data_Analysis Data Processing & Quantification GCMS->Data_Analysis Interpretation Interpretation & Reporting Data_Analysis->Interpretation Panel Panel Selection & Training Panel->QDA Sensory_Data Statistical Analysis QDA->Sensory_Data Sensory_Data->Interpretation

Caption: Workflow for olfactory analysis of this compound.

Structure-Odor Relationship

The olfactory perception of this compound is directly linked to its molecular structure. The presence of the ester functional group is primarily responsible for its characteristic fruity and sweet notes. The overall size and shape of the molecule, as well as the specific arrangement of its atoms, determine its interaction with olfactory receptors.

Structure_Odor_Relationship cluster_structure Molecular Structure of this compound cluster_perception Olfactory Perception Ester_Group Ester Functional Group (-COO-) Fruity Fruity Notes Ester_Group->Fruity Sweet Sweetness Ester_Group->Sweet Isoamyl_Chain Isoamyl Group (Branched Alkyl Chain) Isoamyl_Chain->Fruity Angelic_Acid_Moiety Angelic Acid Moiety (Unsaturated Acyl Group) Floral Floral (Chamomile) Notes Angelic_Acid_Moiety->Floral Herbaceous Herbaceous/Green Notes Angelic_Acid_Moiety->Herbaceous

Caption: Relationship between chemical structure and odor perception.

The isoamyl (3-methylbutyl) portion of the ester contributes to the fruity character, while the angelic acid moiety, with its double bond, is likely responsible for the more complex floral and herbaceous nuances.

Conclusion

This compound is a valuable aroma compound with a complex and desirable olfactory profile. This technical guide has provided a detailed overview of its known properties and has outlined comprehensive experimental protocols for its synthesis, analysis, and sensory characterization. The provided diagrams illustrate the fundamental biological and experimental processes related to its perception. While a specific olfactory threshold for this compound remains to be determined, the information and methodologies presented here offer a solid foundation for researchers, scientists, and drug development professionals to further investigate this intriguing molecule and its role in chemosensory science.

References

Isoamyl angelate solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Isoamyl Angelate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various solvents. Due to the limited availability of specific quantitative data for this compound, this guide also includes data for the structurally similar compound, isoamyl acetate, to provide a reasonable estimation of its solubility characteristics.

Introduction to this compound

This compound, also known as isopentyl angelate, is an organic ester with a characteristic fruity and ethereal odor. It is a component of certain essential oils, such as Roman chamomile oil, and is used in the flavor and fragrance industry. Its chemical structure influences its solubility, which is a critical parameter in various applications, including formulation development, analytical chemistry, and synthetic chemistry.

Solubility of this compound: A Qualitative and Quantitative Overview

The general principle of "like dissolves like" is a useful starting point for understanding the solubility of this compound. As a moderately polar ester, it is expected to be soluble in a range of organic solvents and have limited solubility in water.

Qualitative Solubility:

This compound is generally described as being soluble in alcohol and insoluble in water[1][2]. This is consistent with the behavior of other esters with similar molecular weights.

Quantitative Solubility Data:

SolventThis compound SolubilityIsoamyl Acetate Solubility
Water53.9 mg/L @ 25 °C (estimated)[1][2]2000 mg/L @ 25 °C[3], 0.20 g/100 mL[4][5]
EthanolSoluble[1][2]Soluble[3], Miscible[4][6], 1 mL in 3 mL of 60% ethanol[6]
Diethyl EtherData not availableSoluble[3], Miscible[4][6]
AcetoneData not availableSoluble[3], Very soluble[7]
Ethyl AcetateData not availableSoluble[8], Miscible[6]
GlycerolData not availableInsoluble[6][8]
Propylene GlycolData not availablePractically insoluble[8]
Fixed OilsData not availableSoluble[8], Miscible[6]
Mineral OilsData not availableSoluble[8]
BenzeneData not availableMiscible[4][7]
ChloroformData not availableMiscible[7]
Carbon DisulfideData not availableMiscible[4]

Experimental Protocol for the Determination of this compound Solubility

The following is a detailed, generalized experimental protocol for determining the equilibrium solubility of this compound in various solvents using the shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specified temperature.

Materials:

  • This compound (>99% purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, diethyl ether, ethyl acetate, hexane, toluene) of analytical grade

  • Volumetric flasks

  • Scintillation vials or sealed glass tubes

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system with a Flame Ionization Detector (FID).

Procedure:

  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a scintillation vial or sealed glass tube. The excess solid should be clearly visible.

    • Add a known volume of the selected solvent to the vial.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Separation of the Saturated Solution:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • To separate the undissolved solid, centrifuge the vials at a high speed.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

  • Quantification of this compound:

    • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

    • Calibration Curve: Analyze the standard solutions using a suitable analytical method (HPLC or GC) to generate a calibration curve by plotting the instrument response (e.g., peak area) against the concentration.

    • Sample Analysis: Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method.

    • Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Reporting:

The solubility should be reported in units of mass per volume (e.g., g/L or mg/mL) or as a percentage by weight or volume at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

experimental_workflow start Start preparation Preparation of Saturated Solution start->preparation Add excess solute and solvent equilibration Equilibration (Shaking at constant T) preparation->equilibration separation Separation of Undissolved Solute equilibration->separation Centrifugation & Filtration quantification Quantification of This compound separation->quantification Analysis of filtrate end End quantification->end Report Solubility

References

An In-depth Technical Guide on the Thermochemical Data for Isoamyl Angelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoamyl angelate ((Z)-3-methylbutyl 2-methylbut-2-enoate) is an organic ester naturally found in the essential oil of Roman chamomile (Chamaemelum nobile).[1] It is recognized for its characteristic sweet, fruity, and floral aroma, making it a valuable compound in the flavor and fragrance industries.[1] Beyond its sensory properties, understanding the thermochemical characteristics of this compound is crucial for applications in drug development, formulation, and chemical synthesis, where thermal stability, reaction energetics, and phase behavior are critical parameters.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented below. This data is essential for the design of experiments aimed at determining its thermochemical properties.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₈O₂[2][3]
Molecular Weight 170.25 g/mol [2][3]
IUPAC Name (Z)-3-methylbutyl 2-methylbut-2-enoate
Synonyms Angelic Acid Isoamyl Ester, Isoamyl (Z)-2-Methyl-2-butenoate[4]
CAS Number 10482-55-0[2][3][4]
Appearance Colorless to almost colorless clear liquid[4]
Purity (Commercial) >99.0% (GC)[4][5]
Boiling Point 201-209 °C at 760 mmHg[2][6]
Specific Gravity 0.889 - 0.894 @ 25 °C[6]
Refractive Index 1.437 - 1.442 @ 20 °C[6]
Flash Point 80 °C (176 °F)[1][6]
Vapor Pressure 0.206 mmHg @ 25 °C (estimated)[6]
Solubility Soluble in alcohol; sparingly soluble in water (53.9 mg/L @ 25 °C, estimated)[6]

Experimental Protocols for Thermochemical Data Determination

The following section details the primary experimental techniques used to measure the key thermochemical properties of organic esters. These protocols are directly applicable for the characterization of this compound.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is a fundamental thermochemical quantity. For organic compounds like this compound, it is typically determined using combustion calorimetry.

Methodology: Static Bomb Combustion Calorimetry

  • Sample Preparation: A precise mass of high-purity (>99.5%) this compound is placed in a crucible within a high-pressure vessel known as a "bomb."

  • Pressurization: The bomb is filled with high-pressure oxygen (typically around 30 atm).

  • Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.

  • Calorimetry: The bomb is submerged in a known mass of water in a calorimeter. The heat released during the combustion of the sample is absorbed by the water and the calorimeter, causing a temperature rise. This temperature change is measured with high precision.

  • Calculation: The energy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a substance of known combustion energy, such as benzoic acid). The standard enthalpy of formation is then derived from the energy of combustion using Hess's law.

Heat Capacity (Cp)

Heat capacity, the amount of heat required to raise the temperature of a substance by a given amount, is a crucial parameter for understanding thermal stability and for calculating changes in enthalpy and entropy with temperature.

Methodology: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: A small, precisely weighed sample of this compound (typically 5-15 mg) is hermetically sealed in an aluminum pan.[7] An empty, sealed pan is used as a reference.

  • Temperature Program: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, which includes a heating ramp at a constant rate (e.g., 10 °C/min) over the desired temperature range.[8] The instrument is continuously purged with an inert gas like nitrogen.[7]

  • Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is directly proportional to the heat capacity of the sample.

  • Calibration: The instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion (e.g., indium).[7]

Enthalpy of Vaporization (ΔvapH) and Vapor Pressure

The enthalpy of vaporization is the energy required to transform a given quantity of a substance from a liquid to a gas. It is often determined by measuring the vapor pressure at different temperatures.

Methodology: Transpiration Method

  • Apparatus: The transpiration method involves passing a stream of an inert carrier gas (e.g., nitrogen) at a precisely controlled flow rate through a saturator containing the liquid sample of this compound. The saturator is maintained at a constant temperature.

  • Saturation: The carrier gas becomes saturated with the vapor of the substance.

  • Condensation and Quantification: The vapor-saturated gas stream is then passed through a condenser or a trap where the vapor is collected. The amount of condensed substance is determined gravimetrically or by other analytical techniques.

  • Calculation: The partial pressure of the substance at that temperature is calculated from the amount of condensed vapor and the total volume of the carrier gas passed through the system.

  • Clausius-Clapeyron Equation: By repeating this measurement at various temperatures, the enthalpy of vaporization can be determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.

Logical Workflow for Thermochemical Characterization

The following diagram illustrates the logical workflow for the complete thermochemical characterization of this compound, from initial sample purification to the final determination and validation of its properties.

Thermochemical_Workflow Workflow for Thermochemical Characterization of this compound cluster_start Preparation cluster_experimental Experimental Determination cluster_data Primary Data cluster_derived Derived Properties cluster_validation Computational Validation cluster_final Final Output A High-Purity this compound (>99.5%, GC/MS Verified) B Combustion Calorimetry A->B C Differential Scanning Calorimetry (DSC) A->C D Transpiration Method A->D E Standard Enthalpy of Combustion (ΔcH°) B->E F Heat Capacity (Cp) as a function of T C->F G Vapor Pressure (P) as a function of T D->G H Standard Enthalpy of Formation (ΔfH°) E->H I Standard Entropy (S°) and Gibbs Free Energy (G°) F->I J Enthalpy of Vaporization (ΔvapH) G->J M Verified Thermochemical Data Set H->M I->M J->M K Ab Initio Calculations (e.g., G3MP2, DFT) K->M Validation L Comparison with Group Additivity Methods L->M Validation

Caption: Logical workflow for the experimental determination and computational validation of thermochemical data.

Computational Approaches

In the absence of experimental data, or for validation purposes, computational chemistry provides powerful tools for estimating thermochemical properties.[9]

  • Ab Initio Calculations: High-level quantum mechanical methods, such as G3MP2 and Density Functional Theory (DFT), can be used to calculate the standard enthalpy of formation of molecules like this compound.[8][9] These calculations are often performed in conjunction with isodesmic reaction schemes, where the number and types of bonds are conserved on both sides of a hypothetical reaction, to reduce systematic errors and improve accuracy.

  • Group Additivity Methods: These are empirical methods that estimate thermochemical properties by summing the contributions of individual molecular groups. While less accurate than ab initio methods, they provide a rapid means of estimation and are useful for checking the consistency of experimental or calculated data.

Conclusion

While specific, experimentally determined thermochemical data for this compound are not currently published, this guide outlines the established experimental and computational methodologies required for their determination. The protocols for combustion calorimetry, differential scanning calorimetry, and the transpiration method are the standard approaches for obtaining high-quality data on enthalpy of formation, heat capacity, and enthalpy of vaporization for organic esters. For researchers and professionals in drug development and chemical synthesis, applying these methods will yield the critical data needed to model the behavior of this compound in their respective applications, ensuring process safety, efficiency, and product stability. The validation of experimental results with computational methods is strongly recommended to ensure the accuracy and reliability of the final thermochemical data set.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Isoamyl Angelate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of isoamyl angelate through the Fischer esterification of angelic acid and isoamyl alcohol. This compound is a valuable compound, notably found as a major constituent in Roman chamomile essential oil, and is utilized in the flavor and fragrance industries. This protocol outlines the reaction setup, purification, and characterization of the final product. While a direct, optimized protocol for this compound is not widely published, this procedure adapts the well-established Fischer esterification synthesis of isoamyl acetate. Quantitative data on reactants and products are provided, along with expected characterization parameters.

Introduction

Fischer-Speier esterification is a classic and effective method for synthesizing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst. The reaction is reversible and typically requires heating under reflux to proceed at a reasonable rate. To favor the formation of the ester product, the equilibrium can be shifted by using an excess of one of the reactants (typically the less expensive one) or by removing water as it is formed. In this protocol, angelic acid is reacted with isoamyl alcohol using concentrated sulfuric acid as the catalyst to produce this compound.

Data Presentation

Table 1: Physicochemical Properties of Reactants and Product

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)
Angelic AcidC₅H₈O₂100.12185[1][2]~0.983[1]
Isoamyl AlcoholC₅H₁₂O88.15~131~0.81
This compoundC₁₀H₁₈O₂170.25201[3][4]~0.89[3]

Table 2: Example Reagent Quantities for Synthesis

ReagentMolar Mass ( g/mol )AmountMolesMolar Ratio
Angelic Acid100.1210.0 g~0.101.0
Isoamyl Alcohol88.1517.6 g (21.7 mL)~0.202.0
Sulfuric Acid (conc.)98.08~1 mL-Catalyst

Experimental Protocol

1. Materials and Equipment

  • Angelic acid (>98%)

  • Isoamyl alcohol (3-methyl-1-butanol, >98%)

  • Concentrated sulfuric acid (98%)

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous sodium sulfate

  • Deionized water

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Erlenmeyer flasks

  • Distillation apparatus

  • Rotary evaporator (optional)

  • Standard laboratory glassware

2. Reaction Setup and Procedure

  • To a 100 mL round-bottom flask containing a magnetic stir bar, add 10.0 g (~0.10 mol) of angelic acid.

  • Add 21.7 mL (~0.20 mol) of isoamyl alcohol to the flask. Using an excess of the alcohol helps to drive the reaction equilibrium towards the product.

  • While stirring the mixture in an ice bath to dissipate heat, slowly add approximately 1 mL of concentrated sulfuric acid dropwise.

  • Assemble a reflux apparatus by attaching a water-cooled condenser to the round-bottom flask.

  • Heat the mixture to a gentle reflux using a heating mantle and continue heating with stirring for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

3. Work-up and Purification

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the cooled mixture to a 250 mL separatory funnel.

  • Add 50 mL of cold deionized water to the separatory funnel. Gently shake the funnel, remembering to vent frequently to release any pressure buildup. Allow the layers to separate and discard the lower aqueous layer.

  • To neutralize the remaining sulfuric acid and unreacted angelic acid, wash the organic layer with 50 mL of a 5% aqueous sodium bicarbonate solution. Caution: Carbon dioxide gas will be evolved. Shake gently and vent frequently until effervescence ceases.

  • Allow the layers to separate and discard the lower aqueous layer. Repeat the wash with another 50 mL of 5% sodium bicarbonate solution.

  • Wash the organic layer with 50 mL of deionized water to remove any residual salts. Separate and discard the aqueous layer.

  • Transfer the organic layer (the crude this compound) to a dry Erlenmeyer flask and dry it over anhydrous sodium sulfate for 15-20 minutes.

  • Decant or filter the dried liquid into a clean, dry round-bottom flask.

  • Purify the crude ester by fractional distillation under reduced pressure or by removing the excess isoamyl alcohol using a rotary evaporator followed by distillation. Collect the fraction boiling at approximately 201°C (at atmospheric pressure).

4. Characterization

The purified this compound should be a colorless liquid with a characteristic herbaceous, fruity odor. The structure and purity should be confirmed using spectroscopic methods.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm purity and molecular weight (170.25 g/mol ). The mass spectrum can be compared with database entries.

  • Infrared (IR) Spectroscopy: Expected to show a strong C=O stretch for the ester at ~1710-1730 cm⁻¹, a C-O stretch at ~1150-1250 cm⁻¹, and C=C stretch at ~1650 cm⁻¹.

  • ¹H NMR Spectroscopy: The spectrum should be consistent with the structure of this compound. Expected signals include:

    • Signals for the two methyl groups of the isoamyl moiety (doublet).

    • A multiplet for the single proton of the isoamyl group adjacent to the two methyls.

    • A triplet for the -O-CH₂- group of the isoamyl moiety.

    • Signals for the methyl and vinyl protons of the angelate moiety.

  • ¹³C NMR Spectroscopy: The spectrum should show the expected number of carbon signals, including a signal for the ester carbonyl carbon at ~165-175 ppm.

Diagrams

Fischer_Esterification_Workflow cluster_setup Reaction Setup cluster_workup Work-up & Purification cluster_analysis Characterization reactants 1. Combine Angelic Acid and Isoamyl Alcohol catalyst 2. Add H₂SO₄ Catalyst reactants->catalyst reflux 3. Heat under Reflux (2-3 hours) catalyst->reflux cool 4. Cool to Room Temp. reflux->cool wash_water 5. Wash with H₂O cool->wash_water wash_bicarb 6. Neutralize with NaHCO₃ soln. wash_water->wash_bicarb wash_water2 7. Final Wash with H₂O wash_bicarb->wash_water2 dry 8. Dry with Na₂SO₄ wash_water2->dry purify 9. Purify by Distillation dry->purify product This compound (Pure Product) purify->product analysis 10. Spectroscopic Analysis (GC-MS, IR, NMR) product->analysis

Caption: Experimental workflow for the synthesis of this compound.

Fischer_Esterification_Mechanism Alcohol Isoamyl Alcohol (R'-OH) H_plus H⁺ (Catalyst) Protonated_Carbonyl Protonated Carbonyl Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + R'-OH Carboxylic_Acid Carboxylic_Acid Protonated_Carbonyl->Carboxylic_Acid - H⁺ Tetrahedral_Intermediate->Protonated_Carbonyl - R'-OH Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Proton_Transfer->Tetrahedral_Intermediate Water_Elimination Elimination of H₂O Proton_Transfer->Water_Elimination - H₂O Water_Elimination->Proton_Transfer + H₂O Ester This compound (R-COOR') Water_Elimination->Ester - H⁺ Ester->Water_Elimination + H⁺

Caption: Simplified mechanism of Fischer esterification.

References

Application Notes and Protocols for the Enzymatic Synthesis of Isoamyl Angelate using Lipase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoamyl angelate is an ester known for its characteristic fruity aroma, finding potential applications in the flavor, fragrance, and pharmaceutical industries. As a constituent of Roman chamomile essential oil, it has been associated with certain biological activities.[1][2] The enzymatic synthesis of esters using lipases offers a green and highly selective alternative to traditional chemical methods, which often require harsh conditions and can lead to undesirable byproducts. Lipases (triacylglycerol acyl hydrolases, E.C. 3.1.1.3) are versatile biocatalysts that can function in non-aqueous media to catalyze esterification and transesterification reactions with high efficiency and stereoselectivity.[3]

These application notes provide a comprehensive overview and detailed protocols for the synthesis of this compound via lipase-catalyzed esterification or transesterification. While specific literature on the enzymatic synthesis of this compound is limited, the following protocols have been developed based on established methods for structurally similar esters, such as isoamyl acetate and isoamyl butyrate.[4][5][6]

Key Reaction Parameters and Optimization

The successful synthesis of this compound is dependent on several critical parameters that influence reaction rate and yield. Optimization of these factors is crucial for developing an efficient and scalable process.

Lipase Selection: Various immobilized lipases have demonstrated high efficacy in ester synthesis. Commercially available preparations such as Novozym 435 (from Candida antarctica), Lipozyme RM IM (from Rhizomucor miehei), and lipases from Thermomyces lanuginosus are excellent candidates due to their stability and broad substrate specificity.[5][7] Immobilization facilitates easy separation of the biocatalyst from the reaction mixture, enabling its reuse and reducing overall process costs.[8]

Acyl Donor: The choice of acyl donor is critical. Direct esterification can be performed using angelic acid. However, due to potential enzyme inhibition by acids, transesterification using an angelate ester (e.g., methyl angelate or ethyl angelate) or the use of an acid anhydride are often more efficient.[4][7]

Reaction Medium: The reaction can be conducted in a solvent-free system or in the presence of an organic solvent.[6][9] Non-polar solvents like hexane and heptane are commonly used as they generally do not strip the essential water layer from the enzyme, which is necessary for maintaining its catalytic activity.[4][5] Solvent-free systems offer advantages in terms of simplified downstream processing and reduced environmental impact.[6][9]

Substrate Molar Ratio: The molar ratio of isoamyl alcohol to the acyl donor significantly affects the reaction equilibrium. An excess of one of the substrates, typically the alcohol, is often employed to drive the reaction towards ester formation.[4]

Temperature: Lipases generally exhibit optimal activity within a temperature range of 40-60°C for ester synthesis. Higher temperatures can lead to enzyme denaturation, while lower temperatures may result in slower reaction rates.

Water Content: While the reaction is a condensation reaction where water is a byproduct, a minimal amount of water is essential for maintaining the conformational flexibility and catalytic activity of the lipase. However, excess water can promote the reverse reaction (hydrolysis), leading to lower ester yields.[4]

Data Presentation: Optimization of Reaction Conditions for Analogous Ester Syntheses

The following tables summarize quantitative data from studies on the enzymatic synthesis of isoamyl acetate and isoamyl butyrate, which can serve as a starting point for the optimization of this compound synthesis.

Table 1: Effect of Lipase Source and Reaction Conditions on Isoamyl Acetate Yield

Lipase SourceAcyl DonorMolar Ratio (Alcohol:Acyl Donor)Temperature (°C)SolventReaction Time (h)Yield/Conversion (%)Reference
Rhizomucor miehei (immobilized)Acetic Acid1:140n-Heptane7295[10]
Candida antarctica (Novozym 435)Acetic Anhydride--Supercritical CO2-100[7]
Thermomyces lanuginosus (immobilized)Vinyl Acetate1:350n-Hexane695[11]
Rhizopus sp.Acetic Acid2:140Solvent-free4880[6]

Table 2: Optimization of Isoamyl Butyrate Synthesis using Immobilized Thermomyces lanuginosus Lipase

Butyric Acid Conc. (M)Molar Ratio (Alcohol:Acid)Enzyme Conc. (g/L)Temperature (°C)SolventReaction Time (h)Conversion (%)Reference
0.162:1--Heptane396[5]
0.51:12130n-Hexane-92
---45Solvent-free-82 (isopentyl caprylate)[5]

Experimental Workflow

The general workflow for the enzymatic synthesis of this compound is depicted below.

Enzymatic_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Monitoring & Analysis cluster_purification Product Recovery reactants Isoamyl Alcohol & Acyl Donor reactor Incubation with Agitation (e.g., 40-60°C, 24-72h) reactants->reactor enzyme Immobilized Lipase enzyme->reactor solvent Solvent (optional) solvent->reactor sampling Aliquots Taken Periodically reactor->sampling Reaction Progress filtration Enzyme Filtration reactor->filtration End of Reaction gc_analysis GC-FID / GC-MS Analysis sampling->gc_analysis Quantification purification Solvent Evaporation/ Purification filtration->purification product Pure this compound purification->product

Caption: Experimental workflow for lipase-catalyzed synthesis of this compound.

Experimental Protocols

The following are detailed protocols for the synthesis and analysis of this compound.

Protocol 1: Lipase-Catalyzed Esterification of Isoamyl Alcohol with Angelic Acid

Materials:

  • Immobilized Lipase (e.g., Novozym 435)

  • Isoamyl Alcohol

  • Angelic Acid

  • n-Hexane (or other suitable organic solvent)

  • Molecular sieves (3Å, activated)

  • Stoppered flasks or vials

  • Orbital shaker incubator

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Reaction Setup: In a 50 mL stoppered flask, combine isoamyl alcohol and angelic acid. A typical starting molar ratio would be 2:1 (alcohol:acid).

  • Solvent Addition: Add a suitable volume of n-hexane to dissolve the reactants (e.g., 20 mL).

  • Water Removal: Add molecular sieves (e.g., 10% w/v) to remove the water produced during the reaction and shift the equilibrium towards ester formation.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 5-10% (w/w) of the total substrate weight.

  • Incubation: Place the flask in an orbital shaker incubator set to a desired temperature (e.g., 50°C) and agitation speed (e.g., 150-200 rpm).

  • Reaction Monitoring: Withdraw small aliquots (e.g., 100 µL) from the reaction mixture at regular intervals (e.g., 2, 4, 8, 24, 48 hours).

  • Sample Preparation for Analysis: Dilute the aliquots with n-hexane and filter through a 0.22 µm syringe filter to remove the enzyme before GC analysis.

  • Product Recovery: At the end of the reaction, separate the immobilized enzyme by filtration for potential reuse. The solvent can be removed from the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.

Protocol 2: Lipase-Catalyzed Transesterification of Isoamyl Alcohol

Materials:

  • Same as Protocol 1, but replace Angelic Acid with an angelate ester (e.g., Ethyl Angelate).

Procedure:

  • Reaction Setup: In a 50 mL stoppered flask, combine isoamyl alcohol and ethyl angelate. A molar ratio of 1:1 can be used as a starting point.

  • Solvent and Enzyme Addition: Follow steps 2 and 4 from Protocol 1. The addition of molecular sieves may not be necessary as water is not a direct byproduct, but can be included to ensure an anhydrous environment.

  • Incubation and Monitoring: Follow steps 5-7 from Protocol 1. The progress of the reaction will be monitored by the formation of this compound and the depletion of the starting materials.

  • Product Recovery: Follow step 8 from Protocol 1.

Signaling Pathway and Logical Relationships

The logical relationship in optimizing the enzymatic synthesis of this compound can be visualized as follows:

Optimization_Logic cluster_input Input Variables cluster_process Process cluster_output Output Metrics cluster_goal Goal lipase Lipase Type & Concentration reaction Enzymatic Esterification/ Transesterification lipase->reaction substrates Substrates & Molar Ratio substrates->reaction temp Temperature temp->reaction solvent Solvent solvent->reaction time Reaction Time time->reaction yield Product Yield (%) reaction->yield conversion Substrate Conversion (%) reaction->conversion rate Reaction Rate reaction->rate optimization Optimized Synthesis yield->optimization conversion->optimization rate->optimization

Caption: Logical flow for optimizing this compound synthesis.

Protocol 3: Analytical Method - Gas Chromatography (GC-FID)

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column suitable for flavor ester analysis (e.g., HP-5, DB-5, or similar).

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Detector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold at 220°C for 5 minutes.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injection Volume: 1 µL (split or splitless injection).

Quantification:

  • Calibration Curve: Prepare standard solutions of this compound, isoamyl alcohol, and the acyl donor in n-hexane at various known concentrations.

  • Analysis: Inject the standards into the GC to determine their retention times and generate calibration curves by plotting peak area against concentration.

  • Sample Analysis: Inject the prepared samples from the reaction mixture.

  • Calculation: Determine the concentration of reactants and product in the samples by using their peak areas and the corresponding calibration curves. The conversion and yield can then be calculated.

Conclusion

The enzymatic synthesis of this compound using lipases presents a promising and sustainable method for the production of this valuable flavor and fragrance compound. By carefully selecting the lipase and optimizing key reaction parameters such as acyl donor, molar ratio, temperature, and solvent system, high yields and conversions can be achieved. The protocols and data presented here, derived from analogous ester syntheses, provide a solid foundation for researchers and drug development professionals to establish and refine their own synthesis and analysis procedures for this compound.

References

Application Note: Protocol for Isolating Isoamyl Angelate from Roman Chamomile (Chamaemelum nobile) Essential Oil

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive protocol for the isolation and purification of isoamyl angelate from the essential oil of Roman Chamomile (Chamaemelum nobile). This compound is a significant ester component of chamomile oil, contributing to its characteristic aroma and therapeutic properties. The protocol details a multi-step process involving steam distillation for oil extraction, liquid-liquid extraction for initial separation, and fractional distillation for the purification of the target compound based on boiling point differences. An optional final purification step using preparative gas chromatography is also discussed for achieving higher purity. Methods for characterization and purity assessment, primarily using Gas Chromatography-Mass Spectrometry (GC-MS), are included. This guide is intended for researchers, chemists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Roman Chamomile (Chamaemelum nobile or Anthemis nobilis) essential oil is a complex mixture of volatile compounds, primarily composed of esters, monoterpenols, and monoterpenes.[1] Among these, esters of angelic acid, such as isobutyl angelate and this compound, are predominant and define the oil's unique chemical profile.[2][3] this compound, specifically, is valued in the flavor, fragrance, and pharmaceutical industries for its fruity, herbal aroma and potential therapeutic effects.[4]

The effective isolation of this compound from the complex matrix of the essential oil is crucial for its study and application. This requires a combination of extraction and purification techniques. Steam distillation is the standard method for extracting volatile oils from plant matter.[4] Subsequent purification relies on the physicochemical differences between the oil's components. The significant variance in the boiling points of the major ester components allows for efficient separation via fractional distillation.

This document provides a step-by-step laboratory-scale protocol for the isolation of this compound, from the initial extraction of Roman Chamomile essential oil to the final purification and analysis of the target compound.

Materials and Equipment

  • Reagents:

    • Dried Roman Chamomile (Chamaemelum nobile) flower heads

    • Distilled water

    • Hexane or Dichloromethane (HPLC grade)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • 5% Sodium Bicarbonate solution

    • Saturated Sodium Chloride (Brine) solution

    • Analytical standards for GC-MS analysis (e.g., pure this compound, isobutyl angelate)

  • Equipment:

    • Steam distillation apparatus (1-2 L boiling flask, biomass flask, still head, condenser, receiver)[4]

    • Heating mantle

    • Separatory funnel (500 mL)

    • Fractional distillation apparatus (round-bottom flask, fractionating column (e.g., Vigreux), condenser, collection flasks)

    • Rotary evaporator

    • Gas Chromatograph with Mass Spectrometer (GC-MS)

    • FTIR and NMR spectrometers (optional)

    • Standard laboratory glassware and consumables

Experimental Protocols

The overall workflow for the isolation of this compound is depicted below.

Workflow cluster_extraction Step 1: Extraction cluster_separation Step 2: Initial Separation cluster_purification Step 3: Purification cluster_analysis Step 4: Analysis plant Roman Chamomile Flowers steam_dist Steam Distillation plant->steam_dist oil_water Crude Oil + Hydrosol steam_dist->oil_water l_l_extraction Liquid-Liquid Extraction (Hexane) oil_water->l_l_extraction wash Washing & Drying (NaHCO3, Brine, Na2SO4) l_l_extraction->wash crude_oil Crude Essential Oil wash->crude_oil frac_dist Fractional Distillation crude_oil->frac_dist fractions Collect Fractions by BP frac_dist->fractions isoamyl_fraction This compound (Enriched Fraction) fractions->isoamyl_fraction gcms GC-MS Analysis isoamyl_fraction->gcms pure_compound Pure this compound gcms->pure_compound

Caption: Experimental workflow for this compound isolation.
Step 1: Steam Distillation of Roman Chamomile Oil

  • Place approximately 200-300 g of dried Roman Chamomile flower heads into the biomass flask of the steam distillation apparatus.

  • Fill the boiling flask two-thirds full with distilled water and add boiling chips.

  • Assemble the apparatus, ensuring all joints are secure. Start the flow of cold water through the condenser.

  • Heat the boiling flask using a heating mantle to generate steam, which will pass through the plant material, carrying the volatile essential oils.[4]

  • Continue distillation until no more oil is observed collecting in the receiver (typically 2-3 hours). The collected distillate will consist of two layers: the essential oil and the aqueous hydrosol.

Step 2: Liquid-Liquid Extraction and Drying
  • Transfer the entire distillate to a separatory funnel.

  • Add 50 mL of hexane (or dichloromethane) to the separatory funnel. Stopper the funnel, invert, and vent frequently to release pressure. Shake vigorously for 1-2 minutes.

  • Allow the layers to separate completely. Drain the lower aqueous layer.

  • Wash the organic layer sequentially with 50 mL of 5% sodium bicarbonate solution (to remove any acidic impurities) and then 50 mL of saturated brine solution (to remove excess water).

  • Drain the organic layer into a clean Erlenmeyer flask and add a sufficient amount of anhydrous sodium sulfate to dry the solution. Let it stand for 15-20 minutes with occasional swirling.

  • Decant or filter the dried organic solution into a pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the crude Roman Chamomile essential oil. Record the yield.

Step 3: Fractional Distillation

The separation of this compound from other esters, particularly isobutyl angelate, is achieved by exploiting their different boiling points.

BoilingPoints cluster_main Justification for Fractional Distillation cluster_compounds Major Ester Components logic Boiling Point Difference technique Fractional Distillation logic->technique Enables Separation c1 Isobutyl Angelate BP: ~177 °C logic->c1 c3 This compound BP: ~201 °C logic->c3 c2 Methallyl Angelate BP: ~195 °C

Caption: Rationale for using fractional distillation.
  • Set up the fractional distillation apparatus using the crude essential oil in the distilling flask.

  • Slowly heat the flask. Observe the thermometer at the still head.

  • Discard the initial low-boiling fraction (forerun).

  • Collect the fraction that distills at a stable temperature range corresponding to isobutyl angelate (~176-179 °C).[1][5]

  • Increase the heating rate slightly. After a potential intermediate fraction, the temperature will rise and stabilize again.

  • Collect the target fraction distilling at a stable temperature range of approximately 200-203 °C. This fraction will be enriched in this compound.[6]

  • Stop the distillation before the flask goes to dryness.

Step 4: Purity Assessment and Characterization

The purity and identity of the isolated fraction must be confirmed analytically. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose.[7][8]

  • Dilute a small aliquot of the collected fraction in an appropriate solvent (e.g., hexane).

  • Inject the sample into the GC-MS system.

  • Analyze the resulting chromatogram to determine the retention time and mass spectrum of the major peak.

  • Compare the retention time with that of a pure this compound standard.

  • Compare the obtained mass spectrum with a library spectrum (e.g., NIST) to confirm the identity of the compound.

  • Calculate the purity of the isolated fraction based on the relative peak area in the chromatogram.

  • (Optional) Further structural confirmation can be obtained using FTIR and NMR spectroscopy.

Data Presentation

The composition of the starting material and the physical properties of its key components are crucial for designing the purification strategy.

Table 1: Typical Composition of Roman Chamomile (Chamaemelum nobile) Essential Oil

CompoundClassConcentration Range (%)
Isobutyl angelateEster30 - 45%[2][5]
This compound Ester 12 - 22% [2]
Methallyl angelateEster6 - 16%
2-Methylbutyl angelateEster3 - 7%[2]
trans-PinocarveolMonoterpenol2 - 11%
PinocarvoneKetone1.3 - 6%
α-PineneMonoterpene1 - 10%

Table 2: Boiling Points of Major Ester Components

CompoundMolecular FormulaBoiling Point (°C at 760 mmHg)
Isobutyl angelateC₉H₁₆O₂176 - 177[1][5]
Methallyl angelateC₉H₁₄O₂~195[3][9][10]
This compound C₁₀H₁₈O₂ 201 - 209 [4][6]

Table 3: Hypothetical Purification Summary

StagePurity of this compound (%)Primary ImpurityAnalytical Method
Crude Essential Oil15%Isobutyl angelateGC-MS
After Fractional Distillation>90%Methallyl angelateGC-MS
After Optional Prep-GC>99%-GC-MS

Conclusion

The protocol described provides a reliable and effective method for the isolation of this compound from Roman Chamomile essential oil. The procedure leverages fundamental chemical separation techniques, with fractional distillation serving as the key purification step due to the significant boiling point differences among the oil's primary constituents. The final purity should be assessed by GC-MS, which also serves to confirm the identity of the isolated compound. For applications requiring exceptionally high purity, preparative chromatography can be employed as a final polishing step.[11] This application note serves as a practical guide for researchers aiming to isolate and study this valuable natural compound.

References

Application Note: GC-MS Analysis of Isoamyl Angelate in Natural Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive methodology for the identification and quantification of isoamyl angelate in natural extracts, with a particular focus on essential oils, using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant ester contributing to the characteristic aroma of various plants, most notably Roman chamomile (Chamaemelum nobile). The protocol provided herein outlines sample preparation, GC-MS instrument parameters, and data analysis procedures to ensure accurate and reproducible results for researchers, scientists, and professionals in the fields of natural product chemistry, flavor and fragrance analysis, and drug development.

Introduction

This compound, also known as isopentyl angelate, is a volatile organic compound naturally occurring in a variety of plants. It is a major constituent of Roman chamomile essential oil, contributing to its sweet, fruity, and herbaceous aroma.[1][2][3] The accurate identification and quantification of this compound are crucial for the quality control of essential oils, the standardization of herbal products, and the exploration of its potential biological activities. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds in complex mixtures like natural extracts, offering high separation efficiency and definitive compound identification.[4][5] This application note provides a detailed protocol for the GC-MS analysis of this compound, enabling researchers to reliably determine its concentration in various natural matrices.

Experimental Protocols

Sample Preparation

The preparation of natural extracts is a critical step to ensure the quality of the analytical results. The following protocol is a general guideline and may require optimization depending on the specific matrix.

1.1. Materials

  • Volumetric flasks

  • Micropipettes

  • Glass autosampler vials with inserts[6]

  • Syringe filters (0.45 µm)

  • Solvents: Ethyl acetate or methanol (GC grade)[7][8]

  • Anhydrous sodium sulfate

  • This compound analytical standard (≥99% purity)

  • Internal standard (e.g., n-alkanes)

1.2. Procedure for Essential Oils

  • Accurately weigh approximately 10 mg of the essential oil into a 10 mL volumetric flask.

  • Add the chosen solvent (ethyl acetate or methanol) to the flask to dissolve the oil.[7][8]

  • If an internal standard is used for quantification, add a known concentration to the volumetric flask.

  • Bring the solution to volume with the solvent and mix thoroughly.

  • If the solution contains any particulate matter, filter it through a 0.45 µm syringe filter into a clean autosampler vial.[6] If water is present, pass the solution through a small column of anhydrous sodium sulfate.

  • Prepare a series of calibration standards of this compound in the same solvent, with concentrations ranging from approximately 1 to 100 µg/mL.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound. Instrument conditions may be optimized to achieve better separation and sensitivity.

2.1. Gas Chromatograph (GC) Conditions

  • Column: HP-5MS or DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)[8][9][10]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min[10][11]

  • Inlet Temperature: 250 °C[10]

  • Injection Volume: 1 µL

  • Injection Mode: Split (split ratio of 1:25 or 1:50)[8][11]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 3 °C/min to 240 °C

    • Hold: 5 minutes at 240 °C[8][9]

2.2. Mass Spectrometer (MS) Conditions

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV[9][11]

  • Mass Range: m/z 40-500[7]

  • Ion Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

  • Solvent Delay: 2-3 minutes[8]

Data Presentation

The concentration of this compound can vary significantly depending on the plant source, geographical origin, and extraction method. The following table summarizes the reported concentrations of this compound in Roman chamomile (Chamaemelum nobile) essential oil from various sources.

Plant SourceConcentration of this compoundReference
Roman Chamomile (Chamaemelum nobile) Essential Oil12 - 22 %[1]
Roman Chamomile (Chamaemelum nobile) Essential Oil15 - 20 %[2]
Roman Chamomile (Chamaemelum nobile) Essential Oil8.4 - 17.9 %[3]
Roman Chamomile (Chamaemelum nobile) Essential Oil13 - 32 %[12]
Organic Roman Chamomile (Chamaemelum nobile) Essential Oil (France)12.76 %[13]

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Natural Extract (e.g., Essential Oil) Weighing Weighing Sample->Weighing Dissolution Dissolution in Volatile Solvent Weighing->Dissolution IS_Addition Internal Standard Addition (Optional) Dissolution->IS_Addition Filtration Filtration / Drying IS_Addition->Filtration Vial Transfer to Autosampler Vial Filtration->Vial Injection GC Injection Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection TIC Total Ion Chromatogram (TIC) Detection->TIC Peak_Integration Peak Integration TIC->Peak_Integration Library_Search Mass Spectral Library Search Peak_Integration->Library_Search Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Report Final Report Library_Search->Report Quantification->Report

Caption: Workflow for GC-MS analysis of this compound in natural extracts.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust approach for the qualitative and quantitative analysis of this compound in natural extracts. The protocol is particularly well-suited for the analysis of essential oils, such as that from Roman chamomile. By following the outlined procedures for sample preparation and instrument parameters, researchers can achieve accurate and reproducible results, which are essential for quality control, product development, and scientific research in the field of natural products.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Isoamyl Angelate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoamyl angelate is an organic ester naturally present in the essential oil of Roman chamomile (Chamaemelum nobile) and contributes to its characteristic sweet, fruity aroma.[1][2] Beyond its use in the fragrance and flavor industry, this compound is of growing interest to researchers in pharmacology and drug development due to its potential biological activities.[1] Obtaining high-purity this compound is crucial for accurate in-vitro and in-vivo studies to elucidate its mechanisms of action and potential therapeutic effects. High-performance liquid chromatography (HPLC) offers a robust and scalable method for the purification of such compounds from complex mixtures like essential oils or synthetic reaction media.

This application note provides a detailed protocol for the reversed-phase HPLC purification of this compound. The methodology is designed for researchers, scientists, and drug development professionals seeking to isolate this compound with a high degree of purity.

Materials and Methods

1. Sample Preparation

A crude sample containing this compound (e.g., a fraction from the distillation of Roman chamomile essential oil or a synthetic reaction mixture) is prepared by dissolving it in the mobile phase to a concentration of approximately 10 mg/mL. The sample is then filtered through a 0.45 µm PTFE syringe filter to remove any particulate matter that could interfere with the HPLC system.

2. HPLC System and Conditions

The purification is performed on a preparative HPLC system equipped with a UV-Vis detector. The separation of this compound is achieved using a C18 stationary phase and an isocratic mobile phase of acetonitrile and water. The selection of a C18 column is based on its wide applicability for the separation of moderately non-polar compounds like esters.[3][4] The mobile phase composition is optimized to achieve good resolution between this compound and other components in the mixture.[5]

Table 1: HPLC Instrumentation and Operating Conditions

ParameterValue
HPLC System Preparative HPLC with UV-Vis Detector
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 15.0 mL/min
Injection Volume 500 µL
Detection Wavelength 210 nm
Column Temperature 25°C
Run Time 20 minutes

3. Fraction Collection

Fractions are collected based on the retention time of the this compound peak. Automated fraction collection is triggered by the detector signal when the absorbance exceeds a predefined threshold and stops as the peak elutes completely. The collected fractions are then analyzed for purity.

4. Purity Analysis and Recovery

The purity of the collected fractions is assessed using analytical HPLC with the same mobile phase but at a lower flow rate (1.0 mL/min) on an analytical C18 column (5 µm, 250 x 4.6 mm). The recovery of this compound is calculated by comparing the amount of purified compound to the amount present in the initial crude sample, as determined by a calibrated analytical HPLC method.

Experimental Workflow

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Post-Purification Analysis start Crude Sample (e.g., Essential Oil Fraction) dissolve Dissolve in Mobile Phase (10 mg/mL) start->dissolve filter Filter (0.45 µm PTFE) dissolve->filter inject Inject into Preparative HPLC filter->inject separate Isocratic Elution (ACN:H2O, 70:30) inject->separate detect UV Detection (210 nm) separate->detect collect Fraction Collection detect->collect purity Purity Analysis (Analytical HPLC) collect->purity recovery Calculate Recovery purity->recovery end Pure this compound recovery->end

Caption: Workflow for the HPLC purification of this compound.

Results

The described HPLC method provides an effective means for the purification of this compound from a complex mixture. The retention time and purity of the collected fractions, along with the overall recovery rate, are summarized in Table 2.

Table 2: Summary of Purification Data (Hypothetical Data)

ParameterResult
Retention Time of this compound 12.5 min
Purity of Collected Fraction >99.0%
Overall Recovery 85%

The analytical chromatogram of the purified fraction shows a single major peak at the expected retention time, confirming the high purity of the isolated this compound. The recovery of 85% indicates that this method is efficient for obtaining substantial quantities of the pure compound for further research.

Discussion

The selection of a reversed-phase C18 column was effective for the separation of the moderately non-polar this compound. The isocratic mobile phase of 70% acetonitrile in water provided a good balance between retention and elution, allowing for a reasonable run time and good separation from impurities. The choice of 210 nm for UV detection is based on the absorbance of the ester functional group, as specific absorbance maxima for this compound are not widely reported. This wavelength is generally effective for the detection of compounds with carbonyl functionalities.

The scalability of this method is a key advantage. While the protocol is described for a preparative scale, it can be adapted for larger-scale purification by increasing the column dimensions and flow rate proportionally. The high purity of the final product makes it suitable for sensitive applications, including pharmacological and metabolic studies.

Conclusion

This application note details a robust and efficient reversed-phase HPLC method for the purification of this compound. The protocol is straightforward and can be readily implemented in a laboratory with standard preparative HPLC equipment. The high purity and good recovery of the target compound make this method highly suitable for researchers, scientists, and drug development professionals who require pure this compound for their studies.

References

Isoamyl Angelate: A Detailed Guide for Flavor and Fragrance Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoamyl angelate, also known as isopentyl (Z)-2-methyl-2-butenoate, is an organic ester recognized for its characteristic fruity, floral, and slightly herbaceous aroma and flavor profile. It is a key component of Roman chamomile oil, contributing significantly to its distinct scent.[1][2][3][4] This document provides comprehensive application notes and detailed protocols for the use of this compound as a flavor and fragrance ingredient, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is a colorless liquid with a warm-herbaceous, yet refreshing-ethereal odor with winey-fruity undertones.[5] Its chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
Chemical Formula C₁₀H₁₈O₂[5]
Molecular Weight 170.25 g/mol [5]
CAS Number 10482-55-0[5]
Appearance Colorless clear liquid
Boiling Point 201 °C
Specific Gravity 0.889 - 0.894 @ 25°C[5]
Refractive Index 1.437 - 1.442 @ 20°C[5]
Flash Point 80 °C (176 °F)[5]
Solubility Insoluble in water[5]

Flavor and Fragrance Profile

This compound possesses a complex and desirable organoleptic profile, making it a valuable ingredient in both the flavor and fragrance industries.

  • Odor: Floral, fruity, chamomile, herbaceous, and wine-like.[5]

  • Taste: At a concentration of 5-20 ppm, it imparts a herbaceous-winey taste.[1]

Natural Occurrence

This compound is a significant natural constituent of Roman chamomile (Chamaemelum nobile) essential oil. The concentration can vary depending on the origin and distillation method of the oil.

SourceConcentration RangeReference(s)
Roman Chamomile Oil4.4% - 22%[2][4]

Applications

This compound is utilized in a variety of food, beverage, and cosmetic products to impart its characteristic flavor and fragrance.

Food and Beverage Applications

The European Food Safety Authority (EFSA) has reported average and maximum use levels of this compound in various food categories.

Food CategoryAverage Usage (mg/kg)Maximum Usage (mg/kg)
Dairy products (excluding category 02.0)7.035.0
Fats and oils, and fat emulsions5.025.0
Edible ices, including sherbet and sorbet10.050.0
Processed fruit7.035.0
Confectionery10.050.0
Bakery wares10.050.0
Meat and meat products2.010.0
Fish and fish products2.010.0
Salts, spices, soups, sauces, salads, protein products5.025.0
Foodstuffs for particular nutritional uses10.050.0
Non-alcoholic beverages5.025.0
Alcoholic beverages10.050.0
Ready-to-eat savories20.0100.0
Composite foods5.025.0

Data sourced from The Good Scents Company, referencing EFSA.[5]

Fragrance Applications

In perfumery, this compound is used to create floral and chypre notes and can be found in fine fragrances, cosmetics, and personal care products. The International Fragrance Association (IFRA) recommends a usage level of up to 3.0% in the fragrance concentrate.[5]

Experimental Protocols

Synthesis of this compound (Adapted from Fischer Esterification of Isoamyl Acetate)

This protocol describes the synthesis of this compound via Fischer esterification of isoamyl alcohol and angelic acid. This method is adapted from established procedures for the synthesis of similar esters, such as isoamyl acetate.[6][7][8]

Materials:

  • Isoamyl alcohol

  • Angelic acid

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, combine one molar equivalent of angelic acid with an excess (2-3 molar equivalents) of isoamyl alcohol.

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 5% of the total volume) to the mixture while stirring.

  • Set up the apparatus for reflux and heat the mixture using a heating mantle for 2-3 hours.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Water

    • 5% sodium bicarbonate solution (to neutralize the acid catalyst)

    • Saturated sodium chloride solution (brine)

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Fischer_Esterification cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification cluster_products Products Angelic_Acid Angelic Acid Reflux Reflux (2-3 hours) Angelic_Acid->Reflux Isoamyl_Alcohol Isoamyl Alcohol Isoamyl_Alcohol->Reflux H2SO4 H₂SO₄ (catalyst) H2SO4->Reflux Washing Sequential Washing (H₂O, NaHCO₃, Brine) Reflux->Washing Water Water Reflux->Water Drying Drying (Na₂SO₄) Washing->Drying Distillation Fractional Distillation Drying->Distillation Isoamyl_Angelate This compound Distillation->Isoamyl_Angelate GCMS_Workflow Sample This compound Sample GC_Inlet GC Inlet (Vaporization) Sample->GC_Inlet Injection GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Source MS Ion Source (Ionization) GC_Column->MS_Source MS_Analyzer Mass Analyzer (m/z Separation) MS_Source->MS_Analyzer Detector Detector MS_Analyzer->Detector Data_System Data System (Chromatogram & Spectrum) Detector->Data_System Olfactory_Signaling cluster_olfactory Olfactory Sensory Neuron Isoamyl_Angelate This compound OR Olfactory Receptor (GPCR) Isoamyl_Angelate->OR Binds G_Protein Gαolf OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Produces CNG_Channel CNG Ion Channel cAMP->CNG_Channel Opens Depolarization Neuron Depolarization CNG_Channel->Depolarization Causes Signal_to_Brain Signal to Brain Depolarization->Signal_to_Brain Initiates

References

Application of Isoamyl Angelate in Sensory Science Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Isoamyl angelate, a naturally occurring ester, is a significant contributor to the characteristic aroma of Roman chamomile (Chamaemelum nobile)[1][2]. Its distinct floral, fruity, and chamomile-like scent profile makes it a molecule of great interest in sensory science research, particularly in the fields of flavor and fragrance chemistry, food science, and pharmacology[1][3]. Understanding the sensory properties and underlying physiological mechanisms of this compound is crucial for its application in product development, quality control, and as a potential therapeutic agent.

These application notes provide a comprehensive overview of the use of this compound in sensory science research. They include detailed experimental protocols for sensory evaluation and instrumental analysis, a summary of its known sensory and physicochemical properties, and a description of the general olfactory signaling pathway it likely activates.

Sensory and Physicochemical Properties of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Synonyms Angelic Acid Isoamyl Ester, Isoamyl (Z)-2-Methyl-2-butenoate
CAS Number 10482-55-0[3]
Molecular Formula C10H18O2[3]
Molecular Weight 170.25 g/mol [3]
Appearance Colorless to almost colorless clear liquid
Boiling Point 201 - 209 °C @ 760 mmHg[3]
Flash Point 80 °C[1][3]
Specific Gravity 0.889 - 0.894 @ 25 °C[3]
Solubility Soluble in alcohol; Insoluble in water[3]

Table 2: Sensory Profile of this compound and Related Esters

CompoundOdor DescriptorsFlavor/Odor ThresholdReference
This compound Floral, fruity, chamomile, warm-herbaceous, wine-like, ethereal, freshNot available[3]
Isoamyl acetate Banana, fruity, estery, pear dropsAir: 0.025 µL/L; Water: 0.017 mg/L[4]
Isoamyl tiglate Fresh, herbal, winey, fruity, angelicaNot available[5]

Experimental Protocols

Protocol 1: Sensory Evaluation of this compound using Quantitative Descriptive Analysis (QDA)

This protocol outlines a method for the sensory profiling of this compound using a trained panel.

1. Objective: To identify and quantify the sensory attributes of this compound.

2. Materials:

  • High-purity this compound (>99.0% GC)

  • Odorless solvent (e.g., propylene glycol, mineral oil)

  • Glass sniffing jars with lids

  • Olfactory blotters (smelling strips)

  • Sensory evaluation software or paper ballots

  • Deionized water and unsalted crackers for palate cleansing

3. Panelist Selection and Training:

  • Recruit 10-12 individuals with normal olfactory acuity.

  • Screen panelists for their ability to detect and describe basic odors.

  • Train the panel over several sessions to develop a consensus vocabulary for the aroma of this compound and reference standards (e.g., chamomile essential oil, apple essence, banana essence).

  • Familiarize panelists with the use of a line scale for intensity rating (e.g., a 15-cm line scale anchored with "low" and "high").

4. Sample Preparation:

  • Prepare a series of dilutions of this compound in the chosen solvent (e.g., 1%, 5%, and 10% v/v).

  • Pipette a standard volume (e.g., 1 mL) of each dilution onto an olfactory blotter placed in a labeled sniffing jar.

  • Allow the solvent to evaporate for a set time (e.g., 10 minutes) before evaluation.

  • Prepare a blank solvent sample as a control.

5. Evaluation Procedure:

  • Conduct the evaluation in a well-ventilated, odor-free sensory laboratory.

  • Present the samples to the panelists in a randomized and balanced order.

  • Instruct panelists to sniff each sample and rate the intensity of each previously agreed-upon descriptor on the line scale.

  • Provide panelists with a break of at least 2 minutes between samples to avoid olfactory fatigue, during which they should cleanse their palate.

6. Data Analysis:

  • Measure the intensity ratings from the line scales.

  • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between samples.

  • Use Principal Component Analysis (PCA) to visualize the sensory space and the relationships between the samples and their attributes.

Protocol 2: Instrumental Aroma Analysis using Gas Chromatography-Olfactometry (GC-O)

This protocol describes the use of GC-O to identify the odor-active compounds in a sample containing this compound, such as Roman chamomile essential oil.

1. Objective: To separate and identify the odor-active compounds in a sample and to characterize the odor of this compound as it elutes from the GC column.

2. Instrumentation and Materials:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).

  • Mass spectrometer (MS) for compound identification.

  • Capillary GC column suitable for essential oil analysis (e.g., DB-5ms, HP-INNOWax).

  • Roman chamomile essential oil.

  • High-purity this compound standard.

  • Helium carrier gas.

  • Humidified air supply for the ODP.

3. GC-MS/O Parameters:

  • Injector: Split/splitless, temperature set at 250°C.

  • Oven Program: Start at 40°C, hold for 2 minutes, ramp at 5°C/min to 240°C, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Column Effluent Split: Split between the FID, MS, and ODP (e.g., 1:1:1).

  • FID Temperature: 250°C.

  • MS Parameters: Scan range 35-400 m/z, electron ionization at 70 eV.

  • ODP: Heated transfer line at 250°C, with a supply of humidified air.

4. Procedure:

  • Inject a diluted sample of Roman chamomile essential oil into the GC.

  • A trained assessor (or panel of assessors) sniffs the effluent from the ODP and records the retention time and odor description of each detected aroma.

  • Simultaneously, record the FID chromatogram and MS data.

  • Inject the this compound standard to confirm its retention time and odor description.

  • Calculate the Odor Activity Value (OAV) for this compound by dividing its concentration in the sample (determined by GC-FID with an external standard) by its odor threshold (if available).

5. Data Analysis:

  • Identify the compounds corresponding to the odor events by matching their mass spectra with a library (e.g., NIST) and by comparing their retention indices with literature values.

  • Create an aromagram by plotting the odor intensity or detection frequency against the retention time.

  • Compare the aromagram with the FID chromatogram to identify the most potent odorants in the sample.

Signaling Pathways and Experimental Workflows

The perception of this compound begins with its interaction with olfactory receptors in the nasal cavity, triggering a signal transduction cascade that results in the sensation of smell.

G General Olfactory Signaling Pathway Odorant This compound (Odorant) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: General olfactory signaling pathway for an odorant.

The experimental workflow for the comprehensive sensory analysis of this compound involves both human sensory panels and instrumental analysis.

G Experimental Workflow for Sensory Analysis cluster_0 Sensory Evaluation cluster_1 Instrumental Analysis cluster_2 Data Integration & Interpretation Panelist Panelist Selection & Training QDA Quantitative Descriptive Analysis Panelist->QDA SamplePrep_Sensory Sample Preparation (Dilutions) SamplePrep_Sensory->QDA DataAnalysis_Sensory Sensory Data Analysis (ANOVA, PCA) QDA->DataAnalysis_Sensory Integration Correlation of Sensory & Instrumental Data DataAnalysis_Sensory->Integration SamplePrep_Inst Sample Preparation (Essential Oil Dilution) GCO GC-Olfactometry (GC-O) SamplePrep_Inst->GCO GCMS GC-Mass Spectrometry (GC-MS) SamplePrep_Inst->GCMS DataAnalysis_Inst Instrumental Data Analysis (Aromagram) GCO->DataAnalysis_Inst GCMS->DataAnalysis_Inst DataAnalysis_Inst->Integration Conclusion Comprehensive Sensory Profile of this compound Integration->Conclusion

Caption: Workflow for sensory and instrumental analysis.

Conclusion

This compound is a valuable molecule for sensory science research due to its pleasant and complex aroma profile. The protocols and information provided herein offer a framework for researchers to conduct detailed sensory and instrumental analyses of this compound. By combining quantitative descriptive analysis with gas chromatography-olfactometry, a comprehensive understanding of the sensory characteristics of this compound and its contribution to the aroma of natural products like Roman chamomile can be achieved. Further research is warranted to determine its specific odor detection threshold and to identify the olfactory receptors with which it interacts, which will provide deeper insights into the mechanisms of fruity and floral aroma perception.

References

Isoamyl Angelate: Application Notes and Protocols for Use as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of isoamyl angelate as a reference standard in analytical chemistry. This document is intended to guide researchers in the accurate quantification and identification of this compound in various matrices, particularly in the context of natural product analysis and quality control.

Introduction

This compound ((Z)-3-methylbutyl 2-methylbut-2-enoate) is a naturally occurring ester found as a major constituent in Roman chamomile (Chamaemelum nobile) essential oil, contributing to its characteristic sweet, fruity, and slightly herbaceous aroma.[1][2] Its presence and concentration are key markers for the quality and authenticity of chamomile extracts.[3] Furthermore, studies have identified this compound as a bioactive compound, exhibiting properties such as promoting ambulation in animal models, which suggests its potential relevance in the study of natural products with psychostimulant-like effects.[2]

The availability of high-purity this compound (>99.0% as determined by Gas Chromatography) allows for its use as a certified reference standard for the development and validation of analytical methods.[4][5][6] Such standards are crucial for ensuring the accuracy, precision, and reliability of analytical data in research, drug development, and quality control settings.

Physicochemical and Spectroscopic Data

Accurate characterization of an analytical standard is fundamental to its application. The following tables summarize the key physicochemical and spectroscopic properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Name (Z)-3-methylbutyl 2-methylbut-2-enoate[4]
Synonyms Angelic Acid Isoamyl Ester, Isoamyl (Z)-2-Methyl-2-butenoate[4]
CAS Number 10482-55-0[7]
Molecular Formula C₁₀H₁₈O₂[7]
Molecular Weight 170.25 g/mol [7]
Appearance Colorless to almost colorless clear liquid[4]
Boiling Point 201 °C (lit.)[6]
Purity (by GC) >99.0%[4]
Storage Room temperature, in a cool, dark place (<15°C recommended)[4]

Table 2: Representative Certificate of Analysis Data for this compound Analytical Standard

TestSpecificationResult
Appearance Colorless to almost colorless clear liquidConforms
Identity (IR) Conforms to reference spectrumConforms
Purity (GC-FID) ≥ 99.0%99.8%
Water Content (Karl Fischer) ≤ 0.1%0.05%
Residue on Evaporation ≤ 0.05%< 0.01%
Date of Analysis -[Date]
Retest Date -[Date + 2 years]

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound as an analytical standard for quantification by Gas Chromatography with Flame Ionization Detection (GC-FID) and for identification by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Quantitative Analysis of this compound by GC-FID

This protocol describes a validated method for the quantification of this compound in a sample matrix, such as an essential oil extract.

3.1.1 Materials and Reagents

  • This compound analytical standard (≥99.0% purity)

  • Internal Standard (IS), e.g., n-Tetradecane or another suitable, non-interfering compound

  • Solvent: Hexane or Ethyl Acetate (GC grade)

  • Volumetric flasks (Class A)

  • Micropipettes

3.1.2 Preparation of Standard Solutions

  • Stock Standard Solution of this compound (1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Stock Internal Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the internal standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the same solvent.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the stock standard solution to achieve a concentration range that brackets the expected concentration of this compound in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Add a constant concentration of the internal standard to each calibration standard (e.g., 20 µg/mL).

3.1.3 Sample Preparation

  • Accurately weigh a known amount of the sample (e.g., essential oil) and dissolve it in a known volume of the solvent.

  • Dilute the sample solution as necessary to bring the concentration of this compound within the calibration range.

  • Add the same constant concentration of the internal standard as used in the calibration standards to the diluted sample solution.

3.1.4 GC-FID Operating Conditions

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 5°C/min to 240°C.

    • Hold at 240°C for 5 minutes.

  • Detector Temperature: 280°C.

3.1.5 Data Analysis

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the calibration standards.

  • Perform a linear regression analysis on the calibration curve.

  • Calculate the concentration of this compound in the sample by determining the peak area ratio in the sample chromatogram and using the equation of the calibration curve.

Protocol 2: Identification of this compound by GC-MS

This protocol is for the qualitative identification of this compound in a sample.

3.2.1 Materials and Reagents

  • Same as in Protocol 3.1.

3.2.2 Preparation of Solutions

  • Prepare a standard solution of this compound (e.g., 10 µg/mL) in the chosen solvent.

  • Prepare the sample solution as described in Protocol 3.1.3 (without the internal standard if only qualitative analysis is required).

3.2.3 GC-MS Operating Conditions

  • GC Conditions: Same as in Protocol 3.1.4.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Solvent Delay: 3 minutes.

3.2.4 Data Analysis

  • Inject the this compound standard and acquire its retention time and mass spectrum.

  • Inject the sample solution.

  • Compare the retention time of the peak of interest in the sample chromatogram with that of the this compound standard.

  • Compare the mass spectrum of the peak of interest in the sample with the mass spectrum of the this compound standard and with a reference library (e.g., NIST).

Stability and Storage

To ensure the integrity of the this compound analytical standard, proper storage and handling are essential.

Table 3: Stability and Storage Recommendations

ParameterRecommendation
Storage of Neat Standard Store at room temperature in a cool, dark, and dry place. For long-term storage, refrigeration (<15°C) is recommended.[4]
Storage of Stock Solutions Store in tightly sealed vials at 2-8°C. Protect from light.
Short-term Stability of Working Solutions Prepare fresh daily.
Long-term Stability A formal stability study should be conducted under the intended storage conditions to establish a retest date.

Application in Drug Development

While not a drug candidate itself, this compound serves as a critical tool in the drug development pipeline, particularly in the field of pharmacognosy and natural product-based drug discovery.

  • Quality Control of Raw Materials: As a key component of Roman chamomile, this compound is used as a marker for the identification and quality assessment of plant material and its extracts used in herbal medicinal products.

  • Bioactivity-Guided Fractionation: In the search for new active pharmaceutical ingredients from natural sources, this compound can be used as a standard to track the active principle during the fractionation of plant extracts.[2]

  • Authentication of Herbal Products: The presence and quantity of this compound can help in the authentication of Roman chamomile products and the detection of adulteration.

Visualizations

The following diagrams illustrate the workflows for the analytical protocols described.

GC_FID_Workflow cluster_prep Solution Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing stock_std Prepare Stock Standard (this compound) cal_stds Prepare Calibration Standards (with IS) stock_std->cal_stds stock_is Prepare Stock Internal Standard stock_is->cal_stds sample_prep Prepare Sample (with IS) stock_is->sample_prep gc_fid Inject into GC-FID cal_stds->gc_fid sample_prep->gc_fid cal_curve Construct Calibration Curve (Area Ratio vs. Conc.) gc_fid->cal_curve quantify Quantify this compound in Sample cal_curve->quantify

Figure 1. Workflow for Quantitative Analysis by GC-FID.

GC_MS_Workflow cluster_prep Solution Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis std_sol Prepare Standard Solution (this compound) gc_ms Inject into GC-MS std_sol->gc_ms sample_sol Prepare Sample Solution sample_sol->gc_ms rt_comp Compare Retention Times gc_ms->rt_comp ms_comp Compare Mass Spectra (with Standard and Library) gc_ms->ms_comp identification Confirm Identity rt_comp->identification ms_comp->identification

Figure 2. Workflow for Identification by GC-MS.

References

Application Notes and Protocols for the Study of Isoamyl Angelate in Insect Pheromone Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Isoamyl angelate is a volatile organic compound found in some plant essential oils, notably Roman chamomile. While its role as a psychostimulant in mice has been investigated, its specific function as an insect pheromone is not yet extensively documented in scientific literature. However, its structural similarity to known insect semiochemicals, such as isoamyl acetate (a well-known alarm pheromone in honeybees and an attractant for various other insects), makes it a compound of interest for insect behavior and olfaction studies.

These application notes provide a framework for investigating the potential role of this compound as an insect pheromone. The protocols detailed below are based on established methodologies used for studying analogous compounds like isoamyl acetate and can be adapted for the systematic evaluation of this compound.

Electrophysiological Assays

Electrophysiological techniques are crucial for determining if an insect's olfactory system can detect a specific compound. The primary methods are Electroantennography (EAG) and Single Sensillum Recording (SSR).

Electroantennography (EAG)

EAG measures the overall electrical response of the entire antenna to an odorant stimulus. It is a valuable screening tool to determine if this compound elicits a response from the olfactory receptor neurons on the antenna.

Experimental Protocol: EAG

  • Insect Preparation:

    • Immobilize an insect (e.g., a honeybee, Apis mellifera, or a fruit fly, Drosophila melanogaster) in a pipette tip or on a wax block, leaving the antennae exposed.

    • Excise one antenna at the base using fine scissors.

    • Mount the excised antenna between two glass capillary electrodes filled with a saline solution (e.g., Kaissling and Thorson's saline). The recording electrode is placed at the distal tip of the antenna, and the reference electrode is inserted into the base.

  • Odorant Preparation and Delivery:

    • Prepare serial dilutions of this compound in a high-purity solvent like paraffin oil or hexane (e.g., 10⁻⁵ to 10⁻¹ µg/µL).

    • Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip and insert it into a Pasteur pipette.

    • The stimulus is delivered by puffing a controlled volume of purified, humidified air through the pipette over the antenna. A control pipette with only the solvent should be used.

  • Data Recording and Analysis:

    • Record the voltage changes from the antenna using a high-impedance amplifier.

    • The amplitude of the negative voltage deflection (in millivolts) is the EAG response.

    • Compare the responses to different concentrations of this compound and the solvent control.

Data Presentation: Hypothetical EAG Response Data

CompoundConcentration (µg/µL)Mean EAG Response (mV) ± SEM (n=10)
This compound10⁻⁵0.2 ± 0.05
This compound10⁻⁴0.8 ± 0.12
This compound10⁻³2.1 ± 0.25
This compound10⁻²4.5 ± 0.40
This compound10⁻¹6.2 ± 0.51
Paraffin Oil (Control)-0.1 ± 0.03

Experimental Workflow: Electroantennography (EAG)

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Insect_Prep Insect Immobilization & Antenna Excision Stim_Delivery Puff Odorant over Antenna Insect_Prep->Stim_Delivery Odor_Prep This compound Serial Dilutions Odor_Prep->Stim_Delivery Recording Record Voltage Change Stim_Delivery->Recording Data_Analysis Measure Response Amplitude Recording->Data_Analysis Comparison Compare with Control Data_Analysis->Comparison

EAG experimental workflow.
Single Sensillum Recording (SSR)

SSR is a more refined technique that measures the action potentials (spikes) from individual olfactory receptor neurons (ORNs) housed within a single sensillum. This allows for the identification of specific neurons that respond to this compound and characterization of their response patterns (e.g., excitation or inhibition).

Experimental Protocol: SSR

  • Insect Preparation:

    • Immobilize the insect as in the EAG protocol.

    • Stabilize the antenna using a fine needle or a wax holder.

    • A reference electrode (e.g., a silver wire) is inserted into the insect's eye or another part of the head.

  • Recording:

    • Under a high-power microscope, advance a sharp tungsten microelectrode to pierce the cuticle of a single sensillum.

    • The electrode records the extracellular electrical activity of the ORNs within that sensillum.

  • Odorant Delivery:

    • The odorant delivery system is similar to that used for EAG, but with a continuous flow of purified air over the antenna to which the odor puff is added.

  • Data Analysis:

    • Spike sorting software is used to distinguish the action potentials from different neurons within the same sensillum (if more than one is present).

    • The response is quantified by counting the number of spikes in a defined period before, during, and after the stimulus.

    • The net response is calculated by subtracting the pre-stimulus spike rate from the stimulus-period spike rate.

Data Presentation: Hypothetical SSR Response Data

ORN TypeCompoundConcentration (µg/µL)Spike Rate (spikes/s) ± SEM (n=8)Response Type
ab3AThis compound10⁻³150 ± 12Excitatory
ab3AIsoamyl Acetate10⁻³180 ± 15Excitatory
ab3AHexane (Control)-10 ± 2-
ab3BThis compound10⁻³5 ± 1Inhibitory
ab3BIsoamyl Acetate10⁻³4 ± 1Inhibitory
ab3BHexane (Control)-25 ± 4-

Behavioral Assays

Behavioral assays are essential to determine if the detection of this compound translates into a behavioral response (attraction, repulsion, or alarm).

Y-Tube Olfactometer Assay

This laboratory-based assay assesses the preference of an insect for one of two odor streams.

Experimental Protocol: Y-Tube Olfactometer

  • Setup:

    • A Y-shaped glass tube is used. Purified, humidified air is passed through both arms.

    • The test compound (this compound on filter paper) is placed in one arm's airflow, and a solvent control is placed in the other.

    • The airflow rate in both arms should be equal.

  • Assay:

    • Individual insects are released at the base of the Y-tube.

    • The insect's choice of arm (first entry and time spent in each arm) is recorded over a set period (e.g., 5 minutes).

    • The olfactometer is cleaned thoroughly with solvent and baked between trials to prevent contamination. The position of the treatment and control arms should be swapped regularly.

  • Data Analysis:

    • A preference index (PI) can be calculated as: (Number of choices for treatment - Number of choices for control) / (Total number of choices).

    • Statistical tests (e.g., Chi-squared test) are used to determine if the choice is significantly different from a random distribution.

Data Presentation: Hypothetical Y-Tube Olfactometer Data

Insect SpeciesCompoundConcentrationChoices for Treatment (n)Choices for Control (n)Preference Index (PI)p-value
D. melanogasterThis compound1%75250.5< 0.01
A. melliferaThis compound1%3070-0.4< 0.05

Experimental Workflow: Y-Tube Olfactometer

YTube_Workflow Setup Setup Y-Tube with Treatment and Control Arms Release Release Insect at Base Setup->Release Record Record Choice and Time Spent in Each Arm Release->Record Analyze Calculate Preference Index and Perform Statistical Test Record->Analyze

Y-tube olfactometer experimental workflow.

Olfactory Signaling Pathway

The detection of an odorant like this compound by an ORN initiates a signal transduction cascade that leads to the generation of an action potential.

Hypothetical Signaling Pathway for this compound Detection

Olfactory_Signaling cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron Membrane OBP Odorant Binding Protein (OBP) OR Odorant Receptor (OR) + Orco Co-receptor OBP->OR Transport & Delivery IA This compound IA->OBP Binding Ion_Channel Ion Channel Opening OR->Ion_Channel Activation Depolarization Membrane Depolarization Ion_Channel->Depolarization AP Action Potential Generation Depolarization->AP

Application Notes and Protocols: Formulation of Isoamyl Angelate in Cosmetic Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation of isoamyl angelate in various cosmetic preparations. This document outlines the chemical and physical properties of this compound, recommended usage levels, and detailed experimental protocols for incorporation, stability testing, and sensory analysis.

Introduction to this compound

This compound (CAS No. 10482-55-0) is an ester recognized for its pleasant floral and fruity aroma, reminiscent of chamomile.[1] It is a key constituent of Roman chamomile essential oil and is utilized in the fragrance industry to impart these characteristic notes to perfumes and cosmetic products.[1] Its scent profile makes it suitable for use in a variety of formulations, including chypre, floral (such as jasmine), spicy, and citrus-themed fragrances.[1]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective formulation in cosmetic preparations.

PropertyValueReference
Molecular Formula C₁₀H₁₈O₂[1]
Molecular Weight 170.25 g/mol [1]
Appearance Colorless clear liquid[1]
Odor Floral, fruity, chamomile[1]
Specific Gravity 0.88900 - 0.89400 @ 25°C[1]
Refractive Index 1.43700 - 1.44200 @ 20°C[1]
Boiling Point 202.00 - 209.00 °C @ 760.00 mm Hg[1]
Flash Point 176.00 °F (80.00 °C)[1]
Solubility Soluble in alcohol; sparingly soluble in water (53.9 mg/L @ 25°C)[1]

Recommended Usage Levels

The concentration of this compound should be carefully considered based on the product type and desired fragrance intensity.

Product TypeTypical Fragrance Concentration (%)Recommended this compound Concentration in Final Product (%)
Face Products (creams, lotions)0.1 - 0.50.01 - 0.15
Body Products (lotions, creams)0.5 - 1.00.05 - 0.30
Rinse-off Products (shampoos, body washes)1.0 - 3.00.10 - 0.90
Perfumes (Eau de Toilette)5.0 - 15.0Up to 3.0 in the fragrance concentrate

Note: The recommendation for this compound usage is up to 3.0% in the fragrance concentrate. The final concentration in the cosmetic product will be a fraction of this, depending on the total fragrance load.[1]

Experimental Protocols

Formulation of an Oil-in-Water (O/W) Emulsion with this compound

This protocol describes the preparation of a basic oil-in-water lotion incorporating this compound.

Materials:

  • Oil Phase:

    • Cetearyl Alcohol (and) Ceteareth-20 (Emulsifying Wax NF): 5.0%

    • Caprylic/Capric Triglyceride: 10.0%

    • Shea Butter: 3.0%

  • Water Phase:

    • Deionized Water: q.s. to 100%

    • Glycerin: 3.0%

  • Cool-Down Phase:

    • This compound: 0.2%

    • Preservative (e.g., Phenoxyethanol, Caprylyl Glycol, Sorbic Acid): 1.0%

Procedure:

  • Preparation of Phases: In separate beakers, weigh the components of the oil phase and the water phase.

  • Heating: Heat both phases to 75°C in a water bath.

  • Emulsification: Once both phases have reached 75°C, slowly add the water phase to the oil phase while mixing with a homogenizer at a moderate speed. Continue homogenization for 5-10 minutes until a uniform emulsion is formed.

  • Cooling: Begin cooling the emulsion while stirring gently with a propeller mixer.

  • Addition of Cool-Down Phase: When the temperature of the emulsion is below 40°C, add the this compound and the preservative. Mix until uniformly dispersed.

  • Final Adjustments: Check the pH of the final formulation and adjust if necessary. Package in an appropriate container.

G cluster_prep Phase Preparation cluster_heat Heating cluster_emulsify Emulsification cluster_cool Cooling & Addition cluster_final Finalization A Weigh Oil Phase Ingredients C Heat Oil Phase to 75°C A->C B Weigh Water Phase Ingredients D Heat Water Phase to 75°C B->D E Combine Phases with Homogenizer C->E D->E F Cool Emulsion to < 40°C E->F G Add this compound & Preservative F->G H Final Product G->H

Figure 1: O/W Emulsion Formulation Workflow
Stability Testing Protocol

To ensure the quality and shelf-life of the cosmetic preparation containing this compound, a rigorous stability testing protocol is essential.

Methodology:

  • Sample Preparation: Prepare three batches of the cosmetic formulation.

  • Storage Conditions: Store samples from each batch under the following conditions for a period of 12 weeks:

    • Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH

    • Real-Time Stability: 25°C ± 2°C / 60% RH ± 5% RH

    • Freeze-Thaw Cycling: Three cycles of 24 hours at -10°C followed by 24 hours at 25°C.

  • Evaluation Parameters: At weeks 0, 1, 2, 4, 8, and 12, evaluate the samples for the following parameters:

    • Physical Appearance: Color, clarity, and phase separation.

    • Odor: Fragrance intensity and character.

    • pH: Measurement using a calibrated pH meter.

    • Viscosity: Measurement using a viscometer.

Acceptance Criteria: No significant changes in physical appearance, odor, pH (±0.5 units), or viscosity (±10%) from the initial measurements.

G cluster_conditions Storage Conditions (12 Weeks) cluster_evaluation Evaluation Parameters start Formulation Samples A Accelerated (40°C) start->A B Real-Time (25°C) start->B C Freeze-Thaw Cycles start->C D Physical Appearance A->D E Odor Profile A->E F pH A->F G Viscosity A->G B->D B->E B->F B->G C->D C->E C->F C->G end Stability Report D->end E->end F->end G->end

Figure 2: Stability Testing Workflow
Sensory Analysis Protocol

Sensory analysis is critical to determine the consumer acceptability of the fragrance in the final product.

Methodology:

  • Panelist Selection: Recruit a panel of at least 30 untrained consumers who are regular users of the cosmetic product type being tested.

  • Test Design: Conduct a blind, randomized study comparing the formulation with this compound to a control formulation without the fragrance.

  • Evaluation Procedure:

    • Provide each panelist with a coded sample of each formulation.

    • Instruct panelists to apply a standardized amount of the product to a designated area of the skin.

    • Panelists will evaluate the fragrance at two time points: immediately after application (T₀) and after 30 minutes (T₃₀).

  • Questionnaire: Panelists will rate the following attributes on a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely):

    • Overall fragrance liking

    • Fragrance intensity

    • Pleasantness of the fragrance

    • Suitability of the fragrance for the product

Data Analysis: Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to determine if there are significant differences in consumer perception between the test and control formulations.

Olfactory Signaling Pathway

The perception of this compound's floral and fruity scent is initiated by its interaction with olfactory receptors in the nasal cavity. This triggers a cascade of intracellular events leading to the sensation of smell.

G cluster_receptor Olfactory Receptor Neuron A This compound B Olfactory Receptor (GPCR) A->B Binding C G-protein (Gαolf) B->C Activation D Adenylyl Cyclase C->D Activation E ATP -> cAMP D->E F Ion Channel Opening E->F G Ca²⁺/Na⁺ Influx F->G H Depolarization G->H I Signal to Brain H->I

Figure 3: Olfactory Signaling Pathway

Safety and Regulatory Information

While specific safety data for this compound is not as extensively published as for more common fragrance ingredients, esters in the same chemical family, such as isoamyl acetate, have been reviewed for safety. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that isoamyl acetate is safe as used in cosmetic products.[2][3] As with all cosmetic ingredients, it is the responsibility of the formulator to ensure the final product is safe for consumer use and complies with all relevant regulations in the target market.

References

Troubleshooting & Optimization

Optimizing reaction conditions for Isoamyl angelate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the synthesis of isoamyl angelate. Due to the limited availability of specific literature for this compound, the protocols and optimization data presented here are based on the well-established principles of esterification, drawing parallels from the synthesis of similar esters like isoamyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing this compound?

A1: this compound is synthesized through the esterification of isoamyl alcohol (3-methyl-1-butanol) with angelic acid ((Z)-2-methyl-2-butenoic acid). This reaction is typically catalyzed by an acid (Fischer-Speier esterification) or an enzyme (enzymatic esterification) and involves the removal of water to drive the reaction towards the product side.[1]

Q2: What are the key parameters to control for optimizing the reaction?

A2: The key parameters to optimize for maximizing the yield and purity of this compound include:

  • Molar Ratio of Reactants: The ratio of isoamyl alcohol to angelic acid. Using an excess of one reactant (usually the less expensive one) can shift the equilibrium to favor product formation.[1]

  • Catalyst Type and Loading: The choice between acid catalysts (e.g., H₂SO₄, solid acid resins) and biocatalysts (e.g., immobilized lipases) and its concentration is critical.[2]

  • Reaction Temperature: Temperature affects the reaction rate. However, excessively high temperatures can lead to side reactions or catalyst degradation.

  • Reaction Time: Sufficient time is needed for the reaction to reach equilibrium or completion.

  • Water Removal: As water is a byproduct, its efficient removal (e.g., using a Dean-Stark apparatus, molecular sieves, or conducting the reaction in a solvent-free system) is crucial to prevent the reverse hydrolysis reaction and maximize yield.[1]

Q3: What types of catalysts can be used for this synthesis?

A3: A variety of catalysts can be employed:

  • Homogeneous Acid Catalysts: Strong mineral acids like concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) are effective but can be corrosive and difficult to remove.[3][4]

  • Heterogeneous (Solid) Acid Catalysts: Materials like Amberlyst® resin, expandable graphite, or certain molecular sieves offer easier separation from the reaction mixture and are often reusable, reducing corrosion and waste.[1][5]

  • Enzymatic Catalysts (Lipases): Immobilized lipases, such as Candida antarctica lipase B (Novozym 435), are highly selective, operate under mild conditions, and can be labeled as "natural" for food and fragrance applications.[2][6]

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored using techniques like:

  • Thin-Layer Chromatography (TLC): To qualitatively observe the disappearance of starting materials and the appearance of the product spot.

  • Gas Chromatography (GC): To quantitatively determine the concentration of reactants and products over time.

  • Infrared (IR) Spectroscopy: To monitor the disappearance of the broad O-H stretch from the carboxylic acid and the appearance of the characteristic C=O stretch of the ester.[1]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Ineffective Catalyst: The acid catalyst may be too dilute, or the enzyme may be denatured/inactive. 2. Reaction Not at Equilibrium: Insufficient reaction time or temperature. 3. Presence of Water: Water from reactants, solvents, or produced during the reaction is pushing the equilibrium back to the starting materials (Le Chatelier's Principle).[7] 4. Incorrect Stoichiometry: Molar ratios of reactants are not optimized.1. Verify Catalyst: Use fresh, concentrated acid catalyst. For enzymes, ensure proper storage and handling; consider a new batch. 2. Optimize Conditions: Increase reaction time or incrementally raise the temperature. Monitor the reaction until no further change is observed. 3. Remove Water: Ensure all glassware is dry. Use a Dean-Stark trap, add molecular sieves, or use a solvent that forms an azeotrope with water.[3] 4. Adjust Molar Ratio: Try using an excess of one reactant (e.g., 1.5 to 3 equivalents of the alcohol) to drive the reaction forward.
Presence of Unreacted Angelic Acid 1. Incomplete Reaction: As above, the reaction may not have reached completion. 2. Catalyst Inefficiency: The catalyst amount may be insufficient to achieve full conversion in a reasonable time. 3. Poor Mixing: In heterogeneous catalysis, poor stirring can limit the interaction between reactants and the catalyst surface.1. Extend Reaction Time: Allow the reaction to proceed for a longer duration. 2. Increase Catalyst Loading: Incrementally increase the amount of catalyst. 3. Improve Agitation: Ensure vigorous and efficient stirring throughout the reaction. 4. Post-Reaction Wash: During workup, wash the organic layer with a mild base like 5% sodium bicarbonate (NaHCO₃) solution to neutralize and remove unreacted acid.[1][3]
Product is Contaminated or Impure 1. Side Reactions: High temperatures can cause dehydration of the alcohol or other side reactions. 2. Incomplete Workup: Residual acid catalyst or starting materials remain. 3. Inefficient Purification: Distillation fractions may be too broad, or the column efficiency may be low.1. Lower Temperature: Reduce the reaction temperature and compensate with a longer reaction time if necessary. 2. Thorough Washing: Perform multiple washes during the workup: first with water, then sodium bicarbonate solution, and finally with brine to remove all water-soluble impurities.[4] 3. Refine Purification: Use fractional distillation with a packed column for better separation. Collect narrow boiling point fractions and analyze purity by GC.
Enzymatic Reaction is Slow or Stalled 1. Enzyme Inhibition: High concentrations of the acid or alcohol can inhibit or deactivate the lipase.[8] 2. pH Imbalance: The accumulation of acid can lower the pH around the enzyme, reducing its activity.[8] 3. Mass Transfer Limitation: In solvent-free systems, high viscosity can limit the diffusion of substrates to the enzyme's active site.1. Substrate Addition: Use stepwise addition of the substrates to maintain low concentrations. 2. Use a Buffer: While challenging in organic media, consider buffer-saturated organic solvents to maintain an optimal pH environment for the enzyme.[8] 3. Add a Solvent: Use a non-polar, water-immiscible solvent like hexane or heptane to reduce viscosity and improve mass transfer.[9]

Data Presentation: Optimization Parameters

The following tables illustrate how to structure data from optimization experiments. The values shown are for the synthesis of isoamyl acetate and should be used as a reference for designing experiments for this compound.

Table 1: Effect of Catalyst and Molar Ratio on Isoamyl Acetate Yield (Acid Catalysis)

CatalystMolar Ratio (Alcohol:Acid)Temperature (°C)Time (h)Yield (%)Reference
Expandable Graphite1.5:1Boiling Point1.596.0
H₂SO₄~0.7:1Reflux1.0 - 1.25Not Specified[1]
Phosphoric Acid~0.75:1RefluxNot SpecifiedNot Specified[4]

Table 2: Optimization of Enzymatic Synthesis of Isoamyl Acetate (Solvent-Free)

EnzymeMolar Ratio (Acid:Alcohol)Enzyme Load (% w/w)Temperature (°C)Time (h)Yield (%)Reference
Novozym 4350.52:18.1543.25.27High Conversion[6]
Immobilized C. antarctica1:2940692[9]

Experimental Protocols

Protocol 1: Fischer Esterification using a Solid Acid Catalyst

This protocol is a generalized procedure for the acid-catalyzed synthesis of this compound.

  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a reflux condenser, and a heating mantle.

  • Reactant Charging: To the flask, add angelic acid (1.0 eq), isoamyl alcohol (1.5 eq), and a solid acid catalyst (e.g., Amberlyst-15, 5-10% by weight of the limiting reagent).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The optimal temperature will be near the boiling point of the isoamyl alcohol. Monitor the reaction by TLC or GC. A typical reaction time is 1.5-4 hours.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. If using a solid catalyst, remove it by filtration.

  • Workup - Washing: Transfer the liquid to a separatory funnel. Wash the organic layer sequentially with:

    • Deionized water (to remove excess alcohol).

    • 5% aqueous sodium bicarbonate (to remove unreacted angelic acid and the catalyst).[1]

    • Saturated aqueous sodium chloride (brine) (to remove residual water).

  • Drying: Dry the separated organic layer over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and purify the crude ester by fractional distillation under reduced pressure to obtain pure this compound.

Protocol 2: Enzymatic Esterification using Immobilized Lipase

This protocol outlines a solvent-free enzymatic synthesis.

  • Reactant Charging: In a sealed flask, combine angelic acid (1.0 eq), isoamyl alcohol (1.0-2.0 eq), and immobilized lipase (e.g., Novozym 435, 5-10% by total substrate weight).[6][9]

  • Reaction: Place the flask in an incubator shaker set to an optimized temperature (typically 40-60°C) and agitation speed (e.g., 150-200 rpm) for 6-24 hours.[9]

  • Catalyst Recovery: After the reaction, separate the immobilized enzyme by simple filtration. The enzyme can be washed with a solvent like hexane and dried for reuse.

  • Purification: The resulting liquid contains the product ester and unreacted starting materials. Purify by vacuum distillation to isolate the this compound.

Visualizations

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification reactants Charge Reactants (Isoamyl Alcohol, Angelic Acid) and Catalyst reflux Heat to Reflux (e.g., 1.5 - 4 hours) reactants->reflux monitor Monitor Progress (TLC / GC) reflux->monitor cool Cool to Room Temp & Filter Catalyst monitor->cool wash_h2o Wash with DI Water cool->wash_h2o wash_bicarb Wash with 5% NaHCO₃ wash_h2o->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer (e.g., Na₂SO₄) wash_brine->dry distill Vacuum Distillation dry->distill characterize Characterize Product (GC, IR, NMR) distill->characterize

Caption: Workflow for Acid-Catalyzed Synthesis of this compound.

G start Problem: Low Product Yield q_water Is water being effectively removed? start->q_water a_water_no Action: - Use Dean-Stark trap - Add molecular sieves - Ensure dry glassware q_water->a_water_no No a_water_yes Proceed to next check q_water->a_water_yes Yes q_catalyst Is the catalyst active and sufficient? a_water_yes->q_catalyst a_catalyst_no Action: - Use fresh/new catalyst - Increase catalyst loading q_catalyst->a_catalyst_no No a_catalyst_yes Proceed to next check q_catalyst->a_catalyst_yes Yes q_conditions Are time and temp sufficient? a_catalyst_yes->q_conditions a_conditions_no Action: - Increase reaction time - Cautiously increase temp q_conditions->a_conditions_no No end_node Consider optimizing molar ratio of reactants q_conditions->end_node Yes

Caption: Troubleshooting Decision Tree for Low Ester Yield.

References

How to improve the yield of Isoamyl angelate esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of isoamyl angelate through esterification. The information is presented in a question-and-answer format to directly address potential issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: this compound is typically synthesized through two main esterification routes:

  • Direct Fischer Esterification: This classic method involves the reaction of angelic acid with isoamyl alcohol in the presence of an acid catalyst. The reaction is reversible and requires shifting the equilibrium towards the product for a higher yield.

  • Transesterification: This method involves reacting an angelate ester (commonly methyl or ethyl angelate) with isoamyl alcohol in the presence of a catalyst. This can be an effective strategy, especially if a suitable angelate ester is readily available. A patent has described producing various angelate esters by first preparing methyl angelate and then performing a transesterification.[1][2]

Q2: What is a major challenge specific to the esterification of angelic acid?

A2: A significant challenge is the potential for the isomerization of angelic acid (the cis-isomer) to the more thermodynamically stable tiglic acid (the trans-isomer).[3] This isomerization can be promoted by heat and strong acidic conditions, which are often employed in Fischer esterification.[3] The formation of isoamyl tiglate as a byproduct will complicate purification and reduce the yield of the desired this compound.

Q3: Which catalysts are recommended for the synthesis of this compound?

A3: For direct Fischer esterification, common strong acid catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are typically used.[4] For the transesterification route, catalysts can include acids, but organometallic compounds like dioctyltin laurate or titanium alkoxides have also been shown to be effective.[1]

Q4: How can the equilibrium of the Fischer esterification be shifted to favor product formation?

A4: To maximize the yield of this compound in a Fischer esterification, the equilibrium must be shifted to the right. This can be achieved by:

  • Using an excess of one reactant: Typically, the less expensive or more easily removable reactant is used in excess.[5][6]

  • Removing water as it forms: Water is a byproduct of the reaction, and its removal will drive the reaction forward according to Le Châtelier's principle. This can be accomplished using a Dean-Stark apparatus, molecular sieves, or a drying agent.[4][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Isomerization of Angelic Acid: Angelic acid may have isomerized to the more stable tiglic acid under the reaction conditions, leading to the formation of isoamyl tiglate instead.[3]- Use milder reaction conditions (lower temperature, shorter reaction time).- Consider using a less harsh catalyst.- The transesterification method might be preferable as it can start from an angelate ester.
Incomplete Reaction: The esterification reaction is an equilibrium process and may not have reached completion.[4][5]- Increase the reaction time.- Use one of the reactants in a larger excess.- Ensure efficient removal of water using a Dean-Stark trap or molecular sieves.[1][6]
Loss of Product During Workup: this compound may be lost during the extraction and washing steps.- Ensure the pH during the bicarbonate wash is not excessively high to prevent saponification.- Minimize the number of aqueous washes.- Use a saturated brine solution for the final wash to reduce the solubility of the ester in the aqueous layer.
Product is Contaminated with Starting Materials Inefficient Purification: The purification process may not have effectively removed unreacted angelic acid or isoamyl alcohol.- For angelic acid removal, perform thorough washes with a saturated sodium bicarbonate solution until CO₂ evolution ceases.[5] - To remove excess isoamyl alcohol, wash with water or brine. - Consider purification by fractional distillation under reduced pressure.
Product has an Off-Odor or is Discolored Side Reactions/Impurities: The reaction may have produced byproducts other than isoamyl tiglate, or the starting materials may have been impure.- Ensure the purity of starting materials (angelic acid and isoamyl alcohol).- Consider purification of the final product by column chromatography or distillation.

Experimental Protocols

Protocol 1: Direct Fischer Esterification of Angelic Acid with Isoamyl Alcohol

This protocol is a generalized procedure based on the principles of Fischer esterification and may require optimization.

Materials:

  • Angelic acid

  • Isoamyl alcohol

  • Concentrated sulfuric acid (or p-toluenesulfonic acid)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add angelic acid, a 3 to 5-fold molar excess of isoamyl alcohol, and a suitable amount of toluene as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid).

  • Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted angelic acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the toluene and excess isoamyl alcohol under reduced pressure.

  • Purify the resulting crude this compound by vacuum distillation.

Protocol 2: Transesterification of Methyl Angelate with Isoamyl Alcohol

This protocol is adapted from a patented procedure for the synthesis of similar angelic acid esters.[1]

Materials:

  • Methyl angelate

  • Isoamyl alcohol

  • Dioctyltin laurate (or another suitable transesterification catalyst)

  • Toluene

  • Molecular sieves (4Å)

  • Soxhlet extractor

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask equipped with a Soxhlet extractor containing 4Å molecular sieves and a reflux condenser, combine methyl angelate, a slight excess of isoamyl alcohol, and toluene.

  • Add a catalytic amount of dioctyltin laurate.

  • Heat the mixture to reflux. The refluxing liquid will pass through the molecular sieves in the Soxhlet extractor, which will trap the methanol byproduct, driving the equilibrium towards the formation of this compound.[1]

  • Monitor the reaction by a suitable method (e.g., GC-MS) until completion.

  • Cool the reaction mixture to room temperature.

  • The workup may involve washing the reaction mixture with a dilute acid solution to remove the catalyst, followed by water and brine washes.

  • Dry the organic layer over an anhydrous drying agent.

  • Remove the solvent under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Data Presentation

Table 1: Comparison of Reaction Parameters for Esterification

Note: Specific quantitative data for the direct synthesis of this compound is limited in the literature. The following table provides typical ranges for Fischer esterification of similar esters, such as isoamyl acetate, and should be used as a starting point for optimization.

Parameter Direct Fischer Esterification (Typical) Transesterification (Example from Patent) [1]
Reactant Ratio (Alcohol:Acid/Ester) 3:1 to 5:1 (molar ratio)~1.2:1 (Amyl alcohol:Methyl angelate)
Catalyst Conc. H₂SO₄, p-TsOHDioctyltin laurate
Catalyst Loading 1-5 mol% relative to carboxylic acid~2% by weight of total reactants
Solvent Toluene or excess alcoholToluene
Temperature Reflux temperature of the solventReflux temperature of toluene
Reaction Time 1-10 hours[4]Several hours (monitoring required)
Water/Byproduct Removal Dean-Stark trap or molecular sievesMolecular sieves in a Soxhlet extractor

Visualizations

Fischer_Esterification AngelicAcid Angelic Acid ProtonatedAA Protonated Angelic Acid AngelicAcid->ProtonatedAA + H+ IsoamylAlcohol Isoamyl Alcohol TetrahedralInt Tetrahedral Intermediate AcidCatalyst Acid Catalyst (H+) ProtonatedAA->TetrahedralInt + Isoamyl Alcohol ProtonatedEster Protonated Ester TetrahedralInt->ProtonatedEster - H2O IsoamylAngelate This compound ProtonatedEster->IsoamylAngelate - H+ Water Water Troubleshooting_Yield start Low this compound Yield check_isomerization Check for Isomerization (e.g., via GC-MS, NMR) start->check_isomerization check_completion Assess Reaction Completion (e.g., TLC, GC) start->check_completion check_workup Review Workup Procedure start->check_workup isomer_present Isoamyl Tiglate Detected? check_isomerization->isomer_present incomplete_rxn Starting Material Remains? check_completion->incomplete_rxn workup_loss Potential for Loss? check_workup->workup_loss isomer_present->check_completion No solution_isomer Use Milder Conditions (Lower Temp, Diff. Catalyst) or Transesterification isomer_present->solution_isomer Yes incomplete_rxn->check_workup No solution_completion Increase Reaction Time, Use Excess Reagent, or Improve Water Removal incomplete_rxn->solution_completion Yes solution_workup Optimize pH during wash, Minimize Aqueous Contact, Use Brine Wash workup_loss->solution_workup Yes end Yield Improved workup_loss->end No solution_isomer->end solution_completion->end solution_workup->end

References

Troubleshooting low yield in Isoamyl angelate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of isoamyl angelate.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in this compound synthesis via Fischer Esterification?

The primary cause of low yields in Fischer esterification is the reversible nature of the reaction. The reaction between angelic acid and isoamyl alcohol produces this compound and water. As the concentration of the products increases, the reverse reaction (hydrolysis of the ester back to the carboxylic acid and alcohol) also occurs, leading to an equilibrium state with significant amounts of unreacted starting materials.

Q2: How can I drive the reaction equilibrium towards the product side to improve the yield?

To favor the formation of this compound, you can employ Le Chatelier's principle in two main ways:

  • Use an excess of a reactant: Using a significant excess of either isoamyl alcohol or angelic acid will shift the equilibrium towards the product side.[1][2] Isoamyl alcohol is often chosen as the excess reactant as it can also serve as the solvent and is typically easier to remove after the reaction.

  • Remove water as it is formed: Removing the water byproduct from the reaction mixture will prevent the reverse reaction from occurring and drive the formation of the ester.[1][3] This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent to the reaction mixture.

Q3: What is the role of the acid catalyst and which one should I use?

An acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is crucial for protonating the carbonyl oxygen of angelic acid. This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by isoamyl alcohol, thereby increasing the reaction rate.[4] While the catalyst speeds up the reaction, it does not affect the final equilibrium position.

Q4: Can the double bond in angelic acid cause side reactions?

Yes, a significant challenge in the synthesis of this compound is the potential for the isomerization of angelic acid (the cis-isomer) to the more thermodynamically stable tiglic acid (the trans-isomer) under acidic conditions and heat. This isomerization can lead to the formation of isoamyl tiglate as an impurity, reducing the yield of the desired this compound.

Q5: How can I minimize the isomerization of angelic acid to tiglic acid?

To minimize the isomerization of angelic acid, consider the following:

  • Milder reaction conditions: Use the lowest effective temperature and reaction time.

  • Alternative catalysts: While strong protic acids are common, exploring milder catalysts could reduce isomerization.

  • Enzymatic synthesis: Using a lipase as a catalyst can offer higher selectivity and milder reaction conditions, potentially avoiding isomerization.

Troubleshooting Guide for Low Yield

This guide addresses specific issues that can lead to low yields in this compound synthesis.

Problem Possible Cause Recommended Solution
Low conversion of starting materials Reaction has not reached equilibrium.Increase reaction time or temperature. Ensure adequate mixing.
Insufficient catalyst activity.Use a fresh or higher concentration of the acid catalyst.
Reaction has reached equilibrium with a low product concentration.Use a large excess of one reactant (e.g., 3-5 equivalents of isoamyl alcohol).[1] Remove water using a Dean-Stark apparatus.
Presence of significant starting materials after workup Incomplete reaction.See "Low conversion of starting materials" above.
Inefficient extraction.Ensure proper separation of organic and aqueous layers during workup. Perform multiple extractions.
Formation of an unexpected byproduct Isomerization of angelic acid to tiglic acid.Use milder reaction conditions (lower temperature, shorter time). Consider using an enzymatic catalyst.
Dehydration of isoamyl alcohol.Avoid excessively high temperatures and highly concentrated acid catalysts.
Product loss during purification Incomplete neutralization of the acid catalyst.Ensure thorough washing with a sodium bicarbonate solution until effervescence ceases.
Product is lost during distillation.Carefully monitor the distillation temperature and pressure to avoid loss of the volatile ester.

Experimental Protocols

General Protocol for Fischer Esterification of Angelic Acid with Isoamyl Alcohol
  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (a Dean-Stark trap is recommended), combine angelic acid (1 equivalent), isoamyl alcohol (3-5 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of angelic acid).

  • Reaction: Heat the mixture to reflux and maintain it for 2-4 hours. If using a Dean-Stark trap, monitor the collection of water.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with:

    • Water to remove the excess isoamyl alcohol.

    • Saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted angelic acid (caution: effervescence).

    • Brine (saturated NaCl solution) to remove residual water.

  • Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation.

Data Presentation

The following tables provide illustrative data for optimizing esterification reactions. Note that optimal conditions for this compound may vary.

Table 1: Effect of Reactant Molar Ratio on Ester Yield (Illustrative)

Molar Ratio (Alcohol:Acid)Reaction Time (h)Temperature (°C)Yield (%)
1:1410065
3:1410085
5:1410092
10:1410097[1]

Table 2: Effect of Catalyst on Reaction Time (Illustrative)

CatalystCatalyst Loading (wt%)Temperature (°C)Time to Reach 90% Yield (h)
Sulfuric Acid21003
p-TsOH51004
Amberlyst-15101006
No Catalyst0100> 24

Visualizations

Fischer Esterification Reaction Pathway

Fischer_Esterification Reactants Angelic Acid + Isoamyl Alcohol Protonation Protonation of Carbonyl Oxygen (Acid Catalyst) Reactants->Protonation + H+ Protonated_Acid Protonated Angelic Acid Protonation->Protonated_Acid Nucleophilic_Attack Nucleophilic Attack by Isoamyl Alcohol Protonated_Acid->Nucleophilic_Attack + Isoamyl Alcohol Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Protonated_Ester Protonated this compound Water_Elimination->Protonated_Ester - H2O Deprotonation Deprotonation Protonated_Ester->Deprotonation Product This compound + Water Deprotonation->Product - H+ Troubleshooting_Workflow Start Low Yield of this compound Check_Reaction_Conditions Review Reaction Conditions: - Temperature - Time - Catalyst Loading Start->Check_Reaction_Conditions Check_Equilibrium Consider Reaction Equilibrium Check_Reaction_Conditions->Check_Equilibrium Increase_Excess_Reactant Increase Excess of Isoamyl Alcohol Check_Equilibrium->Increase_Excess_Reactant Yes Remove_Water Remove Water (e.g., Dean-Stark) Check_Equilibrium->Remove_Water Yes Analyze_Byproducts Analyze for Byproducts (e.g., GC-MS) Check_Equilibrium->Analyze_Byproducts No End Yield Improved Increase_Excess_Reactant->End Remove_Water->End Isomerization_Detected Isomerization to Isoamyl Tiglate? Analyze_Byproducts->Isomerization_Detected Milder_Conditions Use Milder Conditions: - Lower Temperature - Shorter Time Isomerization_Detected->Milder_Conditions Yes Check_Workup Review Workup and Purification Isomerization_Detected->Check_Workup No Milder_Conditions->End Incomplete_Neutralization Incomplete Neutralization? Check_Workup->Incomplete_Neutralization Thorough_Washing Ensure Thorough Washing with Bicarbonate Incomplete_Neutralization->Thorough_Washing Yes Incomplete_Neutralization->End No Thorough_Washing->End

References

Technical Support Center: Isoamyl Angelate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isoamyl Angelate Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound. This guide addresses common challenges, with a focus on identifying and mitigating byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound via Fischer esterification?

The most prevalent byproduct is isoamyl tiglate . This occurs due to the isomerization of the starting material, angelic acid (the cis-isomer), to its more stable trans-isomer, tiglic acid, under the acidic and thermal conditions of the reaction. Other potential byproducts include:

  • Unreacted starting materials: Isoamyl alcohol and angelic acid.

  • Diisoamyl ether: Formed by the acid-catalyzed dehydration of two isoamyl alcohol molecules.

  • Polymers: Potential polymerization of angelic acid, although this is less common under controlled conditions.

Q2: How can I minimize the formation of isoamyl tiglate?

Minimizing the isomerization of angelic acid is key. Consider the following strategies:

  • Reaction Temperature: Use the lowest effective temperature to promote esterification without significantly accelerating isomerization.

  • Reaction Time: Shorter reaction times can reduce the extent of isomerization. Monitor the reaction progress closely to stop it once a satisfactory yield of this compound is achieved.

  • Catalyst Choice: While strong mineral acids like sulfuric acid are effective for esterification, they also readily promote isomerization. Milder acid catalysts or enzymatic approaches may be explored.

Q3: What analytical techniques are suitable for identifying and quantifying this compound and its byproducts?

Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique.

  • Identification: The mass spectra of this compound and isoamyl tiglate are distinct, allowing for their unambiguous identification.

  • Quantification: By using appropriate standards, GC-MS can provide quantitative data on the relative amounts of the desired product and byproducts in the reaction mixture.

Q4: Are there alternative synthesis routes to Fischer esterification that might reduce byproduct formation?

Yes, alternative methods can offer better selectivity:

  • Enzymatic Esterification: Lipase-catalyzed esterification can be performed under milder conditions, potentially reducing the isomerization of angelic acid.

  • Transesterification: Reacting methyl angelate with isoamyl alcohol in the presence of a suitable catalyst can yield this compound. This method may offer better control over the cis-configuration if the starting methyl angelate is pure.[1]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low yield of this compound Incomplete reaction.- Increase reaction time. - Use a molar excess of one reactant (typically the less expensive one). - Ensure efficient removal of water (byproduct) using a Dean-Stark trap or molecular sieves to drive the equilibrium towards the product.
Isomerization to isoamyl tiglate.- Lower the reaction temperature. - Reduce the reaction time. - Use a milder acid catalyst.
High percentage of isoamyl tiglate in the product Isomerization of angelic acid.- Optimize reaction conditions (lower temperature, shorter time). - Consider alternative synthesis routes like enzymatic esterification.
Presence of unreacted isoamyl alcohol Incomplete reaction or insufficient angelic acid.- Use a slight excess of angelic acid. - Purify the product via distillation or chromatography.
Presence of unreacted angelic acid Incomplete reaction or insufficient isoamyl alcohol.- Use an excess of isoamyl alcohol. - Wash the crude product with a mild base (e.g., sodium bicarbonate solution) to remove unreacted acid during workup.
Formation of a high-boiling point byproduct Potential formation of diisoamyl ether.- Use moderate reaction temperatures to minimize alcohol dehydration. - Purify the final product by fractional distillation.

Experimental Protocols

Fischer Esterification of Isoamyl Alcohol with Angelic Acid

This protocol provides a general procedure for the synthesis of this compound. Optimization of reaction conditions may be necessary to maximize yield and purity.

Materials:

  • Isoamyl alcohol

  • Angelic acid

  • Concentrated sulfuric acid (catalyst)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine isoamyl alcohol (1.0 equivalent), angelic acid (1.2 equivalents), and toluene.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight) to the mixture while stirring.

  • Reflux: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the reaction to completion.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting materials are consumed or the desired conversion is reached.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted angelic acid.

    • Wash with brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent (toluene) under reduced pressure.

    • Purify the crude this compound by fractional distillation under reduced pressure to separate it from byproducts like isoamyl tiglate and diisoamyl ether.

Data Presentation

The following table summarizes the expected products and byproducts in a typical Fischer esterification synthesis of this compound. The quantitative values are illustrative and can vary significantly based on reaction conditions.

Compound Structure Molar Mass ( g/mol ) Boiling Point (°C) Typical GC-MS Retention Time (Relative) Expected Yield/Presence
This compound (Product) (Z)-3-methylbutyl 2-methylbut-2-enoate170.25~190-1921.00Major Product
Isoamyl tiglate (Byproduct) (E)-3-methylbutyl 2-methylbut-2-enoate170.25~195-197~1.05-1.10Significant Byproduct
Isoamyl alcohol (Reactant) 3-methylbutan-1-ol88.15131.1< 1.00Trace to minor (if in excess)
Angelic acid (Reactant) (Z)-2-methylbut-2-enoic acid100.12185VariableTrace (if reaction goes to completion)
Diisoamyl ether (Byproduct) Bis(3-methylbutyl) ether158.28172-173< 1.00Minor Byproduct

Logical Workflow for Byproduct Identification

The following workflow illustrates the process of identifying potential byproducts during this compound synthesis.

Byproduct_Identification_Workflow Start Start: this compound Synthesis Reaction Fischer Esterification (Isoamyl Alcohol + Angelic Acid + Acid Catalyst) Start->Reaction CrudeProduct Crude Product Mixture Reaction->CrudeProduct Analysis GC-MS Analysis CrudeProduct->Analysis IdentifyAngelate Identify this compound Peak Analysis->IdentifyAngelate IdentifyByproducts Identify Other Peaks Analysis->IdentifyByproducts End End: Byproducts Identified IdentifyAngelate->End CompareSpectra Compare Mass Spectra to Database/Standards IdentifyByproducts->CompareSpectra Isomerization Isoamyl Tiglate (Isomer of product) CompareSpectra->Isomerization Unreacted Unreacted Starting Materials (Isoamyl Alcohol, Angelic Acid) CompareSpectra->Unreacted SideReaction Diisoamyl Ether (Dehydration of Alcohol) CompareSpectra->SideReaction Isomerization->End Unreacted->End SideReaction->End

References

Purification challenges of Isoamyl angelate and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of isoamyl angelate.

Troubleshooting Guide

Problem: Low Purity of this compound After Synthesis

Low purity is a common issue stemming from residual starting materials, byproducts, and isomeric impurities. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution Verification Method
Residual Isoamyl Alcohol Perform an aqueous wash with brine (saturated NaCl solution) to remove the majority of the water-soluble alcohol. For higher purity, fractional distillation is effective due to the boiling point difference.Gas Chromatography-Mass Spectrometry (GC-MS) analysis to check for the presence of isoamyl alcohol.
Residual Angelic Acid and Acid Catalyst (e.g., H₂SO₄) Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove acidic components.[1] This should be followed by a brine wash.Check the pH of the aqueous wash; it should be neutral or slightly basic. Confirm the absence of the acid peak in the GC-MS chromatogram.
Presence of Water Dry the organic layer using an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before the final distillation.Visual inspection for cloudiness in the organic layer. The drying agent should remain free-flowing.
Isomeric Impurity (Isoamyl Tiglate) Separate the (Z)-isomer (angelate) from the (E)-isomer (tiglate) using fractional distillation or preparative chromatography (HPLC or GC).[2][3]GC-MS or HPLC analysis to identify and quantify the isomeric ratio.[3]

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I can expect in my crude this compound synthesized via Fischer esterification?

In a typical Fischer esterification reaction to produce this compound from isoamyl alcohol and angelic acid with an acid catalyst (like sulfuric acid), you can expect the following impurities:

  • Unreacted Starting Materials : Isoamyl alcohol and angelic acid.

  • Catalyst : The acid catalyst used, for example, sulfuric acid.[1]

  • Byproduct : Water is formed during the esterification reaction.[1]

  • Isomeric Ester : Isoamyl tiglate, the (E)-isomer of this compound, may be present, especially if the angelic acid starting material contains tiglic acid.[2][3]

  • Side Products : Dehydration of isoamyl alcohol could lead to the formation of diisoamyl ether.[1]

Q2: My final product contains isoamyl tiglate. How can I remove it?

The separation of this compound ((Z)-isomer) from isoamyl tiglate ((E)-isomer) is a significant purification challenge due to their similar chemical properties.[2] Here are two primary methods:

  • Fractional Distillation : There is a difference in the boiling points between angelate and tiglate esters, with angelates generally having a lower boiling point.[4] For instance, methyl angelate boils at 128-129°C, while methyl tiglate boils at 138-139°C.[4] A similar difference is expected for the isoamyl esters, allowing for separation using a fractional distillation column with a sufficient number of theoretical plates.[5]

  • Preparative Chromatography : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating geometric isomers.[2] By selecting an appropriate stationary phase and mobile phase, the small differences in polarity and shape between this compound and isoamyl tiglate can be exploited to achieve separation.[6][7]

Q3: Can I use a simple distillation instead of fractional distillation?

A simple distillation is generally not sufficient to separate this compound from isoamyl tiglate due to their likely close boiling points. Simple distillation is more appropriate for separating compounds with large differences in boiling points (greater than 70°C).[5] For the separation of geometric isomers, the enhanced efficiency of a fractional distillation column, which provides multiple theoretical plates for successive vaporization-condensation cycles, is necessary.[5]

Q4: What analytical techniques are recommended for purity assessment of this compound?

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for both identifying and quantifying the purity of this compound and its potential impurities.[8][9] The mass spectra can help in the structural elucidation of unknown impurities, and the gas chromatogram provides a quantitative measure of the relative amounts of each component.[8] High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for separating non-volatile impurities or for preparative scale purification.[10]

Experimental Protocols

Protocol 1: Aqueous Workup for Removal of Acidic Impurities and Unreacted Alcohol

This protocol describes the initial purification steps after the synthesis of this compound to remove acidic components and water-soluble impurities.

Methodology:

  • Transfer the reaction mixture to a separatory funnel.

  • If a non-aqueous solvent was used, add a suitable volume of an organic solvent like diethyl ether or ethyl acetate to dilute the mixture.

  • Add an equal volume of deionized water and shake gently, venting frequently. Allow the layers to separate and discard the aqueous layer.

  • Add a saturated solution of sodium bicarbonate (NaHCO₃) in portions to the separatory funnel. Swirl and vent frequently until gas evolution ceases. This neutralizes any remaining angelic acid and the acid catalyst.

  • Separate and discard the aqueous layer.

  • Wash the organic layer with a saturated brine solution. This helps to remove residual water and some water-soluble organic impurities.

  • Separate the organic layer and transfer it to a clean, dry flask.

  • Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄), and swirl. The drying agent should be free-flowing, indicating that the solution is dry.

  • Filter or decant the dried organic solution to remove the drying agent. The crude, dried this compound is now ready for further purification by distillation or chromatography.

Protocol 2: Purification by Fractional Distillation

This protocol is suitable for separating this compound from impurities with different boiling points, including unreacted isoamyl alcohol and the isomeric impurity isoamyl tiglate.

Methodology:

  • Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux column), a condenser, a distillation head with a thermometer, and receiving flasks.[5]

  • Add the crude this compound to the round-bottom flask along with boiling chips or a magnetic stir bar.

  • Heat the flask gently. As the mixture boils, the vapor will rise through the fractionating column.

  • Monitor the temperature at the distillation head. The temperature should hold steady at the boiling point of the first fraction (likely any remaining volatile impurities or unreacted alcohol). Collect this forerun in a separate receiving flask.

  • As the temperature begins to rise again, change the receiving flask to collect the main fraction, which will be the purified this compound. The temperature should remain constant at the boiling point of this compound during this phase.

  • If isoamyl tiglate is present and has a higher boiling point, a third fraction can be collected as the temperature rises above the boiling point of this compound.

  • Stop the distillation before the flask runs dry.

  • Analyze the collected fractions for purity using GC-MS.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Final Purification cluster_analysis Analysis start Crude this compound (from Fischer Esterification) wash_water Water Wash start->wash_water Remove water-soluble impurities wash_bicarb NaHCO3 Wash wash_water->wash_bicarb Neutralize acids wash_brine Brine Wash wash_bicarb->wash_brine Remove residual water drying Drying (e.g., Na2SO4) wash_brine->drying Remove dissolved water distillation Fractional Distillation drying->distillation Separate by boiling point chromatography Preparative Chromatography drying->chromatography Separate by polarity/size analysis Purity Analysis (GC-MS) distillation->analysis chromatography->analysis end Pure this compound analysis->end troubleshooting_logic start Impure this compound check_impurities Identify Impurities (GC-MS) start->check_impurities acid_present Acidic Impurities Present? check_impurities->acid_present alcohol_present Alcohol Impurity Present? acid_present->alcohol_present No bicarb_wash Perform NaHCO3 Wash acid_present->bicarb_wash Yes isomer_present Isomeric Impurity Present? alcohol_present->isomer_present No distill_alcohol Fractional Distillation alcohol_present->distill_alcohol Yes prep_chrom Preparative Chromatography isomer_present->prep_chrom Yes end Pure this compound isomer_present->end No bicarb_wash->alcohol_present distill_alcohol->isomer_present prep_chrom->end

References

GC-MS peak tailing issues with Isoamyl angelate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GC-MS Analysis

This technical support center provides troubleshooting guidance for common issues encountered during Gas Chromatography-Mass Spectrometry (GC-MS) analysis, with a specific focus on peak tailing observed with analytes like Isoamyl angelate.

Troubleshooting Guide: GC-MS Peak Tailing

Peak tailing is a common chromatographic problem that can affect resolution, integration, and overall quantitative accuracy. This guide provides a systematic approach to diagnosing and resolving peak tailing issues.

Q1: My chromatogram for this compound is showing significant peak tailing. What are the most common causes?

A1: Peak tailing for an ester like this compound, which can be considered a moderately polar and active analyte, is often caused by undesirable interactions within the GC system or by non-ideal chromatographic conditions. The most common causes can be categorized into three main areas: the inlet, the column, and the analytical method itself.

Q2: How do I troubleshoot peak tailing related to the GC inlet?

A2: The inlet is the first point of contact for your sample and a frequent source of peak shape problems. Here’s a step-by-step guide to troubleshooting the inlet:

  • Inspect and Replace the Inlet Liner: A dirty or active liner is a primary cause of peak tailing. Non-volatile residues from previous injections can create active sites where polar analytes like this compound can interact.

    • Action: Replace the inlet liner with a new, deactivated liner. For active compounds, consider using a liner with glass wool, but be aware that the wool itself can be a source of activity if not properly deactivated.

  • Check the Septum: A cored or leaking septum can lead to poor peak shape.

    • Action: Replace the septum. Ensure you are using a high-quality septum and that the injection needle is not bent or has a burr. Avoid overtightening the septum nut.

  • Verify Column Installation: Incorrect positioning of the column in the inlet can create dead volumes or turbulence, leading to peak tailing.

    • Action: Ensure the column is cut squarely and installed at the correct height in the inlet, as specified by the instrument manufacturer. A poor cut can be identified by a "chair-shaped" peak. Re-cutting the column (a few centimeters from the end) is often a quick fix.[1]

  • Check for Leaks: Leaks in the inlet system can disrupt carrier gas flow and cause peak tailing.

    • Action: Use an electronic leak detector to check for leaks around the septum nut, column fittings, and other connections.

Q3: What if the peak tailing is not resolved after troubleshooting the inlet? What column-related issues should I investigate?

A3: If the problem persists after inlet maintenance, the issue may lie with the column itself.

  • Column Contamination: Buildup of non-volatile matrix components at the head of the column can create active sites.

    • Action: Trim the first 10-20 cm from the front of the column. This removes the most contaminated section.

  • Column Degradation: Over time, the stationary phase of the column can degrade, exposing active silanol groups on the fused silica surface. This is especially true when operating at high temperatures or if the carrier gas is not sufficiently pure (contains oxygen or water).

    • Action: If the column is old or has been used extensively with dirty samples, it may need to be replaced. Injecting a column test mixture can help diagnose the extent of column activity.[2]

  • Improper Column Conditioning: A new column that has not been properly conditioned may exhibit bleed and peak tailing.

    • Action: Condition the column according to the manufacturer's instructions. This typically involves heating the column to a specific temperature for a set period to remove any residual manufacturing materials and to ensure a stable baseline.

Q4: Can my GC-MS method parameters be the cause of peak tailing for this compound?

A4: Yes, the analytical method parameters can significantly impact peak shape.

  • Inlet Temperature: If the inlet temperature is too low, the sample may not vaporize completely or quickly enough, leading to a slow transfer to the column and peak tailing. Conversely, if the temperature is too high, thermally labile compounds can degrade, which might also manifest as tailing or fronting peaks. Given this compound's boiling point of approximately 201-209°C, a sufficiently high inlet temperature is needed for efficient vaporization.

    • Action: Ensure the inlet temperature is appropriate for the analyte's boiling point. A general starting point is 250°C.

  • Injection Technique: A slow injection speed can cause the sample to be introduced into the inlet in a broad band, resulting in peak tailing.

    • Action: If using manual injection, ensure the injection is performed quickly and smoothly. For autosamplers, check the injection speed settings.

  • Solvent and Analyte Polarity Mismatch: A mismatch in polarity between the sample solvent, the analyte, and the column stationary phase can sometimes cause peak distortion.

    • Action: Ensure the chosen solvent is compatible with both the analyte and the stationary phase. For esters like this compound, a non-polar or medium-polarity column is generally suitable.

Frequently Asked Questions (FAQs)

Q: Why does only my this compound peak tail, while other compounds in the same run look fine?

A: This is a strong indication of chemical interactions between this compound and active sites in your system. Because it is an ester, it is more polar than, for example, hydrocarbons, and thus more susceptible to interactions with exposed silanol groups in the liner, on the column, or with contaminants. Troubleshooting should focus on improving the inertness of the flow path, such as using a fresh, deactivated liner and trimming the column.

Q: How often should I perform inlet maintenance?

A: The frequency of inlet maintenance depends on the number of samples analyzed and the cleanliness of the sample matrix. For labs with high sample throughput or those analyzing complex matrices, it may be necessary to change the liner and septum daily or weekly. For cleaner samples and lower usage, monthly maintenance might be sufficient. It is good practice to establish a preventive maintenance schedule based on your specific application and to monitor peak shapes as an indicator of when maintenance is required.

Q: Can a leak in the MS detector cause peak tailing?

A: While less common than inlet or column issues, a leak on the MS side of the system can affect the vacuum and potentially impact peak shape. However, a significant MS leak would likely lead to more severe issues, such as high background noise and difficulty in tuning the instrument.

Q: What is a good starting point for a GC-MS method for this compound?

A: A good starting point would involve a standard non-polar or medium-polarity column and typical parameters for flavor and fragrance analysis. The following table provides a representative method.

Data Presentation

Table 1: Representative GC-MS Method for this compound Analysis

ParameterValue
Gas Chromatograph
GC ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow at 1.0 mL/min
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplit (e.g., 50:1 split ratio)
Oven ProgramInitial: 50°C, hold for 2 minRamp: 10°C/min to 250°CHold: 5 min at 250°C
Mass Spectrometer
Ion Source Temp.230°C
Quadrupole Temp.150°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Range40-350 amu
Solvent Delay3 minutes

Experimental Protocols

Protocol 1: GC Inlet Maintenance

  • Cool Down: Cool the GC inlet to a safe temperature (below 50°C).

  • Turn Off Gases: Turn off the carrier gas flow to the inlet.

  • Remove Autosampler: If applicable, remove the autosampler tower.

  • Open Inlet: Carefully unscrew the septum nut and remove the septum.

  • Remove Liner: Using clean forceps, remove the inlet liner. Note its orientation.

  • Clean Inlet: Use a lint-free swab dampened with a suitable solvent (e.g., methanol or acetone) to clean the inside of the inlet.

  • Install New Liner: Place a new, deactivated O-ring on the new liner and insert it into the inlet in the correct orientation.

  • Install New Septum: Place a new septum on top of the inlet and tighten the septum nut. Do not overtighten.

  • Restore Gas Flow: Turn the carrier gas back on and check for leaks using an electronic leak detector.

  • Heat Up: Heat the inlet to the desired temperature.

Protocol 2: GC Column Conditioning

  • Install Column in Inlet: Install the new column into the GC inlet, but do not connect the other end to the detector.

  • Purge with Carrier Gas: Set the carrier gas flow to the analytical method's flow rate and purge the column for 15-30 minutes at ambient oven temperature. This removes oxygen from the column.

  • Heat the Column: Set the oven temperature program to ramp at 10-20°C/min to the conditioning temperature. The conditioning temperature is typically 20°C above the maximum temperature of your analytical method, but should not exceed the column's maximum isothermal temperature limit.

  • Hold at Temperature: Hold the column at the conditioning temperature for 1-2 hours. For thicker film columns, a longer conditioning time may be necessary.

  • Cool Down and Connect to Detector: Cool the oven to a safe temperature. Connect the column to the detector.

  • Final Bake-out: Heat the oven to the maximum temperature of your analytical method and hold for 30-60 minutes to ensure a stable baseline.

Mandatory Visualization

GCMS_PeakTailing_Troubleshooting start Peak Tailing Observed (e.g., this compound) check_inlet Step 1: Inlet System Check start->check_inlet replace_liner Replace Inlet Liner & Septum check_inlet->replace_liner Dirty/Active Liner? check_column_install Verify Column Installation (Cut & Position) check_inlet->check_column_install Clean Liner replace_liner->check_column_install Still Tailing resolved Problem Resolved replace_liner->resolved Fixed leak_check_inlet Check for Leaks (Inlet) check_column_install->leak_check_inlet Still Tailing check_column_install->resolved Fixed check_column Step 2: Column Check leak_check_inlet->check_column No Leaks, Still Tailing leak_check_inlet->resolved Fixed trim_column Trim 10-20 cm from Column Inlet check_column->trim_column Contamination? condition_column Recondition Column check_column->condition_column New Column check_method Step 3: Method Parameters Check check_column->check_method Column OK, Still Tailing trim_column->condition_column Still Tailing trim_column->resolved Fixed replace_column Replace Column condition_column->replace_column Still Tailing / Old Column condition_column->resolved Fixed replace_column->resolved Fixed adjust_temp Adjust Inlet Temperature check_method->adjust_temp Temp Issue? check_injection Review Injection Technique/Speed check_method->check_injection Temp OK adjust_temp->check_injection Still Tailing adjust_temp->resolved Fixed check_injection->resolved Fixed

A logical workflow for troubleshooting GC-MS peak tailing issues.

References

Improving the resolution of Isoamyl angelate in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the chromatographic resolution of isoamyl angelate.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental factors that control chromatographic resolution?

A1: Chromatographic resolution (Rs) is a measure of the separation between two peaks and is governed by three key factors:

  • Efficiency (N): This relates to the narrowness of the peaks. Higher efficiency, often indicated by a larger number of theoretical plates, results in sharper peaks and better resolution. It is influenced by column length, particle size (in HPLC), and carrier gas velocity (in GC).[1][2]

  • Selectivity (α): This is the measure of the relative retention of two compounds. It represents the ability of the chromatographic system to distinguish between analytes.[1][2] Changing the stationary phase or mobile phase composition has the most significant impact on selectivity.[1][3]

  • Retention Factor (k' or k): Also known as the capacity factor, this describes how long an analyte is retained on the column.[1][2][3] Optimizing retention is crucial; if peaks elute too quickly (low k'), there is insufficient time for separation.[3]

Q2: What is a good resolution value to aim for?

A2: A resolution value of 1.5 indicates baseline separation, meaning the peaks are well-separated down to the baseline. This is generally considered the goal for accurate quantification. A resolution of 1.0 means the peaks are partially overlapped. For most quantitative applications, a resolution of at least 1.5 is desirable.

Q3: Should I use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for this compound analysis?

A3: this compound is a volatile ester, making Gas Chromatography (GC) the more common and suitable technique for its analysis.[4][5] GC-MS (Gas Chromatography-Mass Spectrometry) is particularly powerful for both separating and identifying this compound, especially in complex matrices like essential oils.[4]

Troubleshooting Guide: Improving this compound Resolution

Q4: My this compound peak is co-eluting or poorly resolved from another peak. What is the first step?

A4: The first step is to adjust the temperature (for GC) or mobile phase composition (for HPLC), as these parameters significantly affect retention and selectivity.[3][6]

  • For Gas Chromatography (GC): Lowering the initial oven temperature or reducing the temperature ramp rate will increase the interaction time of the analytes with the stationary phase, which often improves the separation of early-eluting peaks.[3][6][7][8] Be aware that this will also increase the total run time.[7]

  • For High-Performance Liquid Chromatography (HPLC): Adjusting the mobile phase composition, such as the ratio of organic solvent to water in reversed-phase chromatography, is the most powerful way to change selectivity.[1][9] A shallower gradient can also improve the resolution of closely eluting peaks.[2]

Troubleshooting Workflow for Poor Resolution

G cluster_start cluster_investigate Phase 1: Method Adjustment cluster_hardware Phase 2: System & Consumables Check cluster_advanced Phase 3: Advanced Method Development cluster_end start Problem: Poor Resolution (Rs < 1.5) temp Adjust Temperature (GC) / Mobile Phase (HPLC) start->temp First Step flow Optimize Flow Rate temp->flow If resolution is still poor column_check Inspect Column (Contamination, Age) flow->column_check inlet_check Check Inlet (GC) (Liner, Septum) column_check->inlet_check connections Verify System Integrity (Leaks, Connections) inlet_check->connections change_phase Change Stationary Phase (Different Polarity) connections->change_phase For selectivity issues change_dims Change Column Dimensions (Longer Length, Smaller ID) connections->change_dims For efficiency issues end Resolution Achieved (Rs >= 1.5) change_phase->end change_dims->end

Caption: A logical workflow for troubleshooting poor chromatographic resolution.

Q5: I am observing peak tailing for this compound. What are the common causes and how can I fix it?

A5: Peak tailing occurs when a peak is not symmetrical and has a "tail" extending from the peak maximum. This can compromise resolution and accuracy. Common causes include:

  • Active Sites: The column or inlet liner may have active sites (e.g., exposed silanols) that interact undesirably with the analyte. Using an inert liner or a column specifically designed for active compounds can help.[9][10]

  • Column Contamination: Residue accumulated at the head of the column can cause peak distortion. Trimming the first few centimeters of the column (for GC) can often resolve this.[10][11]

  • Column Overload: Injecting too much sample can lead to broadened, tailing peaks.[9] Try diluting the sample or reducing the injection volume.[12]

  • Incompatible Injection Solvent (HPLC): If the injection solvent is much stronger than the mobile phase, it can cause peak distortion.[9]

Q6: How can I ensure I am separating this compound from its geometric isomer, isoamyl tiglate?

A6: this compound ((Z)-isomer) and isoamyl tiglate ((E)-isomer) are geometric isomers with very similar physical properties, making them challenging to separate. Achieving this separation requires a high-efficiency system and optimization of selectivity.

  • Use a High-Efficiency Column: A longer column with a smaller internal diameter will provide more theoretical plates, increasing the potential for separation.[3][7]

  • Select the Right Stationary Phase: The choice of stationary phase is critical for separating isomers. A phase that can exploit subtle differences in the analytes' structure is needed. For these esters, a mid-polarity phase like a cyanopropyl-based or a polyethylene glycol (PEG/wax) column is a good starting point.

  • Optimize Temperature Program: A very slow temperature ramp or even an isothermal hold at a carefully selected temperature can maximize the separation between these isomers.[6]

Experimental Protocols

Protocol 1: GC-MS Method for Resolution of this compound

This protocol provides a starting point for developing a method to separate this compound in a complex matrix.

  • System: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A mid-polarity column such as a DB-WAX or ZB-WAXplus (Polyethylene Glycol phase), 30 m x 0.25 mm I.D., 0.25 µm film thickness. A longer, 60 m column may be required for isomer separation.

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.0 mL/min.[13]

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 3°C/min to 180°C.

    • Final Hold: Hold at 180°C for 5 minutes.

    • Optimization Note: A slower ramp rate (e.g., 1-2°C/min) may be necessary to resolve this compound from its isomers.[14]

  • Inlet:

    • Temperature: 250°C.[13]

    • Mode: Split (e.g., 50:1 ratio) to prevent column overload.[5]

    • Liner: Use a deactivated, glass wool-packed split liner.

  • Injection: 1 µL of sample, diluted in a suitable solvent like acetonitrile.[5]

  • MS Detector:

    • Transfer Line Temperature: 250°C.

    • Ion Source Temperature: 230°C.

    • Mode: Scan mode (e.g., m/z 40-300) for identification. For quantification, Selected Ion Monitoring (SIM) mode can be used for higher sensitivity.

Method Development Workflow for Optimizing Resolution

G cluster_setup Step 1: Initial Setup cluster_optimization Step 2: Parameter Optimization cluster_evaluation Step 3: Evaluation cluster_refinement Step 4: Refinement (If Needed) cluster_final col_select Select Column (e.g., 30m x 0.25mm WAX) gas_select Select Carrier Gas (Helium or Hydrogen) col_select->gas_select temp_opt Optimize Temperature Program (Initial Temp, Ramp Rate) gas_select->temp_opt flow_opt Optimize Flow Rate (Linear Velocity) temp_opt->flow_opt inj_opt Optimize Injection (Volume, Split Ratio) flow_opt->inj_opt eval Resolution (Rs) >= 1.5? inj_opt->eval long_col Use Longer Column (e.g., 60m) eval->long_col No narrow_col Use Narrower ID Column (e.g., 0.18mm) eval->narrow_col No final Method Finalized eval->final Yes long_col->final narrow_col->final

Caption: A systematic workflow for developing a chromatographic method.

Data Presentation

The following tables summarize the expected impact of changing key GC parameters on the resolution of this compound.

Table 1: Effect of GC Oven Temperature on Resolution

Parameter ChangeEffect on Retention TimeEffect on Peak WidthOverall Effect on ResolutionPrimary Factor Influenced
Decrease Initial TemperatureIncreasesIncreasesGenerally Improves (for early peaks)[3][6][8]Retention (k') & Selectivity (α)
Increase Initial TemperatureDecreasesDecreasesGenerally Decreases[14]Retention (k')
Decrease Ramp RateIncreasesMay slightly increaseGenerally Improves[14]Selectivity (α)
Increase Ramp RateDecreasesMay slightly decreaseGenerally Decreases[14]Retention (k')

Table 2: Effect of GC Column and Carrier Gas Parameters on Resolution

Parameter ChangeEffect on Retention TimeEffect on Peak WidthOverall Effect on ResolutionPrimary Factor Influenced
Increase Column LengthIncreasesIncreasesImproves (by a factor of √2 for doubling length)[3]Efficiency (N)
Decrease Column Internal DiameterIncreasesDecreasesImproves[3][14]Efficiency (N)
Decrease Film ThicknessDecreasesDecreasesImproves[3][14]Efficiency (N)
Optimize Carrier Gas Flow RateVariesMinimized at optimumMaximized at optimum[7][12]Efficiency (N)
Switch from He to H₂ Carrier GasDecreasesDecreasesImproves (allows for faster optimal velocity)[7][14]Efficiency (N)

References

Stability testing of Isoamyl angelate under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing of isoamyl angelate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

Due to its ester functional group, the primary anticipated degradation pathway for this compound is hydrolysis. This reaction involves the cleavage of the ester bond, yielding isoamyl alcohol and angelic acid. This process can be catalyzed by the presence of acids or bases.

Q2: What are the expected degradation products of this compound under various stress conditions?

Based on the chemical structure of this compound, the following degradation products can be anticipated:

  • Hydrolysis (Acidic/Basic): Isoamyl alcohol and Angelic acid.

  • Oxidation: Oxidation of the double bond in the angelic acid moiety could lead to the formation of epoxides or cleavage products. The isoamyl alcohol portion could be oxidized to isovaleraldehyde and subsequently to isovaleric acid.

  • Thermal Degradation: At elevated temperatures, isomerization of the angelic acid moiety to the more stable tiglic acid may occur. Further decomposition could lead to a variety of smaller, volatile molecules.

  • Photodegradation: UV or visible light exposure could induce isomerization of the double bond or lead to the formation of free radicals, initiating a cascade of degradation reactions.

Q3: What analytical technique is most suitable for stability testing of this compound?

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for the stability testing of this compound.[1][2] It allows for the separation of this compound from its potential degradation products and their subsequent identification and quantification based on their mass spectra and retention times.

Troubleshooting Guide

Q1: I am not seeing any degradation of my this compound sample under stress conditions. What could be the reason?

  • Insufficient Stress: The stress conditions (e.g., temperature, concentration of acid/base, light intensity) may not be severe enough to cause detectable degradation within the experimental timeframe. Consider increasing the stress level incrementally.

  • Analytical Method Not Sensitive Enough: Your analytical method may not be sensitive enough to detect low levels of degradation products. Ensure your GC-MS method is optimized for the detection of potential degradants like isoamyl alcohol and angelic acid.

  • High Purity of Sample: A highly pure sample of this compound may be inherently stable under the applied conditions.

Q2: I am observing multiple unexpected peaks in my chromatogram after stress testing. How can I identify them?

  • Mass Spectral Library Search: Compare the mass spectra of the unknown peaks with a commercial mass spectral library (e.g., NIST).

  • Reference Standards: Inject reference standards of suspected degradation products (e.g., isoamyl alcohol, angelic acid, tiglic acid) to compare their retention times and mass spectra with the unknown peaks.

  • Forced Degradation of Related Compounds: If standards are unavailable, consider performing forced degradation on related starting materials (e.g., angelic acid) to see if they generate any of the observed unknown peaks.

Q3: The peak shape for this compound is poor in my GC analysis. What can I do?

  • Optimize GC Parameters: Adjust the temperature program, carrier gas flow rate, and injection temperature to improve peak shape. Using an inert ionic liquid column can also produce good peak shapes for related alcohols.[3][4]

  • Check for Active Sites: Active sites in the GC inlet or column can cause peak tailing. Deactivate the inlet liner or use a new, high-quality column.

  • Sample Preparation: Ensure the sample is fully dissolved in a suitable solvent and free of particulate matter.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for subjecting this compound to various stress conditions to evaluate its stability.

1. Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of this compound in a controlled temperature oven at 80°C for 48 hours.

  • Photostability: Expose the stock solution in a quartz cuvette to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.

3. Sample Analysis: Prior to GC-MS analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.

GC-MS Analytical Method
  • Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]

  • Inlet Temperature: 250°C.[1]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 240°C at 10°C/min.

    • Hold at 240°C for 5 minutes.

  • Injection Mode: Splitless.[1]

  • MS Detector:

    • Ionization Mode: Electron Impact (EI).

    • Mass Range: m/z 40-400.

Data Presentation

Table 1: Stability of this compound Under Different Stress Conditions

Stress ConditionIncubation Time (hours)This compound Remaining (%)Major Degradation Products
0.1 M HCl at 60°C2485.2Isoamyl alcohol, Angelic acid
0.1 M NaOH at 60°C2472.5Isoamyl alcohol, Angelic acid
3% H₂O₂ at RT2491.8Oxidized derivatives
Thermal (80°C)4895.1Isomers, minor decomposition products
Photostability-98.6Isomers

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare 1 mg/mL This compound Solution Acid Acidic Hydrolysis (0.1M HCl, 60°C) Prep->Acid Base Basic Hydrolysis (0.1M NaOH, 60°C) Prep->Base Oxidation Oxidative Stress (3% H2O2, RT) Prep->Oxidation Thermal Thermal Stress (80°C) Prep->Thermal Photo Photostability Prep->Photo GCMS GC-MS Analysis Acid->GCMS Base->GCMS Oxidation->GCMS Thermal->GCMS Photo->GCMS

Caption: Experimental workflow for the stability testing of this compound.

Degradation_Pathway cluster_products Degradation Products IsoamylAngelate This compound IsoamylAlcohol Isoamyl Alcohol IsoamylAngelate->IsoamylAlcohol Hydrolysis AngelicAcid Angelic Acid IsoamylAngelate->AngelicAcid Hydrolysis

Caption: Inferred primary degradation pathway of this compound via hydrolysis.

References

Technical Support Center: Isoamyl Angelate Synthesis & Workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isoamyl angelate, focusing on the prevention of its hydrolysis during experimental workup.

Troubleshooting Guide: Preventing this compound Hydrolysis

Hydrolysis of the ester bond in this compound to isoamyl alcohol and angelic acid is a primary concern during aqueous workup procedures. This guide addresses common issues and provides solutions to minimize product loss.

Issue Potential Cause Recommended Solution
Low final product yield with the presence of isoamyl alcohol and/or angelic acid in analytical spectra (e.g., NMR, GC-MS). Ester Hydrolysis During Aqueous Workup: Exposure to acidic or basic aqueous solutions during extraction and washing steps can cleave the ester bond. Prolonged contact time with the aqueous phase increases the risk of hydrolysis.1. Minimize Contact Time: Perform aqueous washes and extractions as quickly as possible. 2. Maintain Neutral pH: Use a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid catalyst, followed by a wash with brine (saturated NaCl solution) to remove excess water and bicarbonate. Ensure the aqueous phase is not strongly basic for an extended period. 3. Use Cold Solutions: Perform washes with chilled deionized water or brine to reduce the rate of hydrolysis. 4. Consider a Non-Aqueous Workup: If hydrolysis remains a significant issue, an anhydrous workup is the most effective solution (see Experimental Protocols).
Product contamination with acidic impurities, leading to potential hydrolysis upon storage. Incomplete Neutralization: Insufficient washing with a basic solution may leave residual acidic catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) in the organic layer.1. Thorough Washing: Ensure complete neutralization by washing the organic layer with saturated sodium bicarbonate solution until CO₂ evolution ceases. Test the pH of the final aqueous wash to ensure it is neutral or slightly basic. 2. Drying Agent: Use an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove dissolved water from the organic phase, which can contribute to hydrolysis in the presence of acid.
Formation of an emulsion during extraction. Similar Polarity of Solvent and Aqueous Phase: The presence of both polar (unreacted alcohol, acid) and non-polar (ester product) compounds can lead to the formation of an emulsion, increasing the contact time between the ester and the aqueous phase.1. Add Brine: Addition of a saturated sodium chloride (brine) solution can help to break up emulsions by increasing the polarity of the aqueous phase. 2. Centrifugation: If a persistent emulsion forms, centrifugation can be an effective method for separating the layers. 3. Filtration: Filtering the emulsified mixture through a pad of Celite® or glass wool can sometimes break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound hydrolysis?

A1: this compound, like other esters, can undergo hydrolysis under both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: The carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process is reversible.

  • Base-Promoted Hydrolysis (Saponification): A hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that then collapses to yield a carboxylate salt (angelate) and isoamyl alcohol. This reaction is essentially irreversible.

Q2: At what pH is this compound most stable?

A2: Esters are generally most stable at a neutral pH (around 7). Both acidic and basic conditions will accelerate the rate of hydrolysis.

Q3: Can I use a stronger base, like sodium hydroxide, to neutralize the acid catalyst?

A3: It is not recommended to use strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) for neutralization during the workup of esters. These strong bases can significantly increase the rate of saponification (base-promoted hydrolysis) of your this compound product, leading to significant yield loss. A mild base like sodium bicarbonate is the preferred choice.

Q4: How can I confirm if hydrolysis has occurred?

A4: The primary hydrolysis products of this compound are isoamyl alcohol and angelic acid. You can detect their presence using various analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method. You will observe peaks corresponding to isoamyl alcohol and a derivatized form of angelic acid at different retention times than your product.

  • ¹H NMR Spectroscopy: The appearance of new signals corresponding to the protons of isoamyl alcohol and angelic acid, and a decrease in the integration of the characteristic peaks of this compound, would indicate hydrolysis.

  • Thin Layer Chromatography (TLC): The appearance of new, more polar spots corresponding to the alcohol and carboxylic acid products can indicate hydrolysis.

Q5: Is it necessary to perform a workup, or can I just distill the product directly from the reaction mixture?

A5: A workup is crucial to remove the acid catalyst, unreacted starting materials, and byproducts. Direct distillation without a proper workup will likely result in co-distillation of impurities and potential degradation of the product at high temperatures, especially in the presence of residual acid.

Experimental Protocols

Protocol 1: Modified Aqueous Workup to Minimize Hydrolysis

This protocol is a standard aqueous workup with modifications to reduce the risk of ester hydrolysis.

  • Cool the Reaction Mixture: Once the reaction is complete, cool the reaction vessel to room temperature, and then further cool it in an ice-water bath.

  • Quenching: Slowly add the reaction mixture to a separatory funnel containing ice-cold deionized water.

  • Extraction: Extract the product into a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Neutralization: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid catalyst. Repeat the wash until no more gas evolution (CO₂) is observed.

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove residual water and any remaining bicarbonate.

  • Drying: Transfer the organic layer to a clean, dry flask and add anhydrous sodium sulfate (Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes. The drying agent should be free-flowing, indicating that the solution is dry.

  • Filtration and Concentration: Filter the solution to remove the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product, typically by distillation under reduced pressure.

Protocol 2: Non-Aqueous Workup for Sensitive Esters

This protocol avoids the use of water altogether, thereby preventing hydrolysis. This method is particularly useful for highly sensitive esters or when maximum yield is critical.

  • Cool the Reaction Mixture: After the reaction is complete, cool the mixture to room temperature.

  • Solvent Removal: If the reaction was performed in a volatile solvent, remove it under reduced pressure using a rotary evaporator.

  • Resuspend in a Non-Polar Solvent: Dissolve the residue in a non-polar, water-immiscible solvent like hexane or diethyl ether.

  • Neutralization with Solid Bicarbonate: Add solid sodium bicarbonate to the solution and stir vigorously for 30-60 minutes to neutralize the acid catalyst. The solid base can be removed by filtration.

  • Filtration: Filter the mixture through a pad of Celite® or a sintered glass funnel to remove the solid base and any precipitated salts.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by distillation under reduced pressure.

Protocol 3: Quantitative Analysis of Hydrolysis by GC-MS

This protocol outlines a method for quantifying the extent of this compound hydrolysis.

  • Sample Preparation:

    • Take a known volume or weight of the sample to be analyzed.

    • If the sample contains angelic acid, it will need to be derivatized to make it volatile for GC analysis. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Dissolve the sample (and derivatizing agent, if used) in a suitable solvent such as acetonitrile.

  • GC-MS Conditions (Example):

    • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injection: Split injection (e.g., 30:1 split ratio) to handle potentially high concentrations.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-300.

  • Quantification:

    • Create calibration curves for this compound, isoamyl alcohol, and derivatized angelic acid using standards of known concentrations.

    • Quantify the amount of each compound in the sample by comparing the peak areas to the calibration curves.

Quantitative Data

Condition Relative Rate of Hydrolysis Primary Hydrolysis Products Notes
Acidic (pH < 4) Moderate to FastIsoamyl alcohol, Angelic acidRate increases with decreasing pH. The reaction is reversible.
Neutral (pH ~ 7) Very SlowIsoamyl alcohol, Angelic acidThis is the condition of maximum stability for the ester.
Basic (pH > 8) Fast to Very FastIsoamyl alcohol, Angelate saltThe reaction is irreversible (saponification). The rate increases significantly with increasing pH.

Visualizations

Hydrolysis of this compound

The following diagram illustrates the potential hydrolysis pathways of this compound under acidic and basic conditions.

Hydrolysis_Pathway cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Promoted Hydrolysis (Saponification) IA_acid This compound Products_acid Isoamyl Alcohol + Angelic Acid IA_acid->Products_acid Reversible H2O_acid H₂O H_plus H⁺ (catalyst) IA_base This compound Products_base Isoamyl Alcohol + Angelate Salt IA_base->Products_base Irreversible OH_minus OH⁻

Caption: Acid-catalyzed and base-promoted hydrolysis pathways of this compound.

Recommended Workup Workflow to Prevent Hydrolysis

This workflow outlines the key steps in a modified aqueous workup designed to minimize the hydrolysis of this compound.

Workup_Workflow Start Reaction Mixture Cool Cool to 0°C Start->Cool Extract Extract with Organic Solvent Cool->Extract Neutralize Wash with Saturated NaHCO₃ (cold) Extract->Neutralize Brine_Wash Wash with Brine (cold) Neutralize->Brine_Wash Dry Dry over Anhydrous Na₂SO₄ Brine_Wash->Dry Filter Filter Dry->Filter Concentrate Concentrate (Rotary Evaporator) Filter->Concentrate Purify Purify (e.g., Distillation) Concentrate->Purify End Pure this compound Purify->End

Caption: Recommended workup workflow for minimizing this compound hydrolysis.

Catalyst selection for efficient Isoamyl angelate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of isoamyl angelate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Question Possible Cause(s) Troubleshooting Steps
Low or no yield of this compound. 1. Equilibrium not shifted towards products: The esterification reaction is reversible.[1] 2. Inactive catalyst: The acid catalyst may be old or contaminated. For enzymatic catalysis, the enzyme may have denatured. 3. Insufficient reaction time or temperature: The reaction may not have reached completion. 4. Isomerization of angelic acid: Angelic acid (cis isomer) can isomerize to the more stable tiglic acid (trans isomer) under heating or acidic conditions, which may not esterify as efficiently under the same conditions.[2]1. Use an excess of one reactant (typically the less expensive one, isoamyl alcohol) to drive the equilibrium.[1] 2. Remove water as it is formed, either by azeotropic distillation (e.g., with a Dean-Stark trap) or by using a drying agent.[1] 3. Use a fresh or properly stored catalyst. 4. Increase the reaction time or temperature, but monitor for side reactions.
The final product is a mixture of this compound and isoamyl tiglate. Isomerization of the angelic acid starting material or the this compound product. Angelic acid is the cis-isomer of 2-methyl-2-butenoic acid and can convert to the more stable trans-isomer, tiglic acid, especially with prolonged heating or in the presence of strong acids.[2]1. Use milder reaction conditions (lower temperature, shorter reaction time). 2. Consider using an enzymatic catalyst (e.g., lipase), which can operate under milder conditions and may offer higher selectivity, reducing the likelihood of isomerization. 3. If using acid catalysis, consider solid acid catalysts which can sometimes offer higher selectivity and easier removal.
Difficulty in separating the product from the reaction mixture. 1. Formation of an emulsion during aqueous workup. 2. Product solubility in the aqueous phase, especially if excess alcohol is used. 1. During extraction, add a saturated brine solution to help break up emulsions. 2. Ensure complete neutralization of the acid catalyst with a base wash (e.g., sodium bicarbonate solution), but add the bicarbonate solution slowly to control foaming from CO2 evolution.[3] 3. If the product is partially soluble in the aqueous layer, perform multiple extractions with a suitable organic solvent.
Polymerization of the starting material or product. α,β-unsaturated acids and their esters can be susceptible to polymerization, especially at higher temperatures or in the presence of certain catalysts.1. Use the lowest effective reaction temperature. 2. Consider adding a polymerization inhibitor to the reaction mixture if this is a recurring issue, ensuring it does not interfere with the desired reaction.
The reaction seems to stall before completion. 1. Water formed during the reaction is inhibiting the catalyst or shifting the equilibrium back to the reactants. 2. The catalyst has deactivated. 1. Ensure efficient removal of water throughout the reaction. 2. For solid catalysts, check for signs of fouling or degradation. The catalyst may need to be regenerated or replaced.

Frequently Asked Questions (FAQs)

Q1: What types of catalysts are suitable for this compound synthesis?

A1: Both acid catalysts and enzymatic catalysts can be used.

  • Acid Catalysts: Traditional mineral acids like sulfuric acid can be used for direct esterification.[4] Solid acid catalysts are also an option. For transesterification approaches, metal compounds such as organic tin compounds and titanium alkoxides have been mentioned.[5]

  • Enzymatic Catalysts: Lipases are a viable green alternative that can catalyze the esterification under milder conditions, which can be advantageous for preventing isomerization of the angelic acid.[4]

Q2: What are the typical starting materials for synthesizing this compound?

A2: There are two primary routes:

  • Direct Esterification: This involves the reaction of angelic acid with isoamyl alcohol.[6]

  • Transesterification: This method involves reacting an angelate ester (like methyl angelate) with isoamyl alcohol in the presence of a suitable catalyst.[5] Methyl angelate itself can be prepared by isomerizing methyl tiglate.[5]

Q3: How can I improve the yield of the esterification reaction?

A3: The Fischer esterification is an equilibrium-controlled process.[1] To improve the yield, you can:

  • Use a molar excess of one of the reactants, typically the alcohol.[1]

  • Continuously remove water from the reaction mixture as it forms, for example, by using a Dean-Stark apparatus for azeotropic distillation.[1]

Q4: What are the potential side reactions to be aware of?

A4: The main side reaction of concern is the isomerization of the cis-double bond in angelic acid to the more thermodynamically stable trans-isomer, tiglic acid.[2] This can occur under acidic conditions and/or with heating. Additionally, as with other α,β-unsaturated carbonyl compounds, there is a potential for polymerization, especially at elevated temperatures.[7]

Q5: What is a suitable method for purifying the final product?

A5: After the reaction, the typical workup involves:

  • Neutralizing the acid catalyst with a weak base like sodium bicarbonate solution.

  • Washing with water to remove any remaining salts and water-soluble impurities.

  • Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Purifying the crude product by distillation to separate the this compound from any unreacted starting materials and byproducts.

Catalyst Selection and Experimental Protocols

While specific comparative data for various catalysts in this compound synthesis is limited in the available literature, the following table summarizes catalyst types and general conditions derived from the synthesis of angelate esters and analogous esterification reactions.

Catalyst TypeReactantsGeneral ConditionsKey Considerations
Acid Catalyst (e.g., H₂SO₄)Angelic acid + Isoamyl alcoholDirect esterification under azeotropic reflux to remove water.[6]Risk of isomerization of angelic acid to tiglic acid at higher temperatures.[2] Potential for side reactions like dehydration of the alcohol.
Metal Compounds (e.g., organic tin, titanium alkoxides)Methyl angelate + Isoamyl alcoholTransesterification, often performed without a solvent. Heating is required, and removal of the methanol byproduct drives the reaction.[5]Catalyst may need to be removed through a specific workup procedure.
Enzymatic Catalyst (e.g., Lipase)Angelic acid + Isoamyl alcoholMilder reaction conditions (lower temperature). Can be performed in an organic solvent or a solvent-free system.Higher selectivity, reducing the risk of isomerization.[4] Enzymes can be more expensive and may require specific conditions (pH, water activity) for optimal performance.
Example Experimental Protocol (General Fischer Esterification)

The following is a generalized protocol for the direct acid-catalyzed esterification of angelic acid with isoamyl alcohol. Note: This should be adapted and optimized for specific laboratory conditions and safety protocols.

  • Setup: Assemble a reflux apparatus, preferably with a Dean-Stark trap, using a round-bottom flask.

  • Reagents: To the flask, add angelic acid and a molar excess (e.g., 1.5 to 3 equivalents) of isoamyl alcohol. Add a suitable solvent that forms an azeotrope with water, such as toluene.

  • Catalyst: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction progress using a suitable technique (e.g., TLC or GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and neutralize the acid catalyst by washing with a saturated sodium bicarbonate solution. Caution: CO₂ evolution will cause pressure buildup.

  • Extraction: Wash the organic layer with water and then with brine.

  • Drying and Purification: Dry the organic layer with an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent by rotary evaporation. Purify the resulting crude ester by vacuum distillation.

Experimental Workflow Diagram

Esterification_Workflow General Workflow for this compound Synthesis cluster_reaction Reaction Setup cluster_workup Product Workup & Purification reagents 1. Combine Reactants (Angelic Acid, Isoamyl Alcohol) catalyst 2. Add Catalyst (e.g., H₂SO₄ or Enzyme) reagents->catalyst reflux 3. Heat to Reflux (with water removal) catalyst->reflux neutralize 4. Neutralize Catalyst (e.g., with NaHCO₃ wash) reflux->neutralize Cool Reaction extract 5. Aqueous Extraction (Wash with water/brine) neutralize->extract dry 6. Dry Organic Layer (e.g., with Na₂SO₄) extract->dry purify 7. Purify Product (e.g., Distillation) dry->purify final_product Pure this compound purify->final_product Isolated Product

Caption: General workflow for the synthesis of this compound.

References

Validation & Comparative

A Researcher's Guide to Validating Isoamyl Angelate Synthesis via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in chemical research and drug development, meticulous verification of synthesized compounds is paramount. This guide provides a comparative framework for validating the synthesis of isoamyl angelate from isoamyl alcohol and angelic acid, leveraging the precision of Nuclear Magnetic Resonance (NMR) spectroscopy. We present expected NMR data, a detailed experimental protocol, and a clear workflow to distinguish the final product from starting materials and potential impurities.

Data Comparison: Product vs. Reactants and Impurities

Successful synthesis of this compound is confirmed by the appearance of characteristic ester signals in both ¹H and ¹³C NMR spectra, alongside the disappearance of reactant signals. The following tables summarize the expected chemical shifts (δ) in ppm for the synthesized product in contrast to the starting materials and common impurities that may arise during a Fischer esterification reaction. These shifts are predictions based on typical values and may vary slightly based on solvent and concentration.

Table 1: Comparative ¹H NMR Chemical Shifts (ppm)

Assignment This compound (Product) Isoamyl Alcohol (Reactant) Angelic Acid (Reactant) Unreacted Isoamyl Alcohol Unreacted Angelic Acid
(CH₃)₂CH- ~0.9 (d, 6H)~0.9 (d, 6H)-~0.9 (d, 6H)-
-CH(CH₃)₂ ~1.7 (m, 1H)~1.7 (m, 1H)-~1.7 (m, 1H)-
-CH₂CH(CH₃)₂ ~1.5 (m, 2H)~1.4 (m, 2H)-~1.4 (m, 2H)-
-OCH₂- ~4.1 (t, 2H)~3.6 (t, 2H)-~3.6 (t, 2H)-
CH₃CH= ~1.9 (d, 3H)-~2.0 (d, 3H)-~2.0 (d, 3H)
=C(CH₃)- ~1.8 (s, 3H)-~1.9 (s, 3H)-~1.9 (s, 3H)
=CH- ~6.0 (q, 1H)-~6.1 (q, 1H)-~6.1 (q, 1H)
-OH -Variable (s, 1H)-Variable (s, 1H)-
-COOH --Variable (s, 1H)-Variable (s, 1H)

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm)

Assignment This compound (Product) Isoamyl Alcohol (Reactant) Angelic Acid (Reactant) Unreacted Isoamyl Alcohol Unreacted Angelic Acid
(CH₃)₂CH- ~22.5~22.5-~22.5-
-CH(CH₃)₂ ~25.0~25.0-~25.0-
-CH₂CH(CH₃)₂ ~37.5~38.5-~38.5-
-OCH₂- ~63.0~61.0-~61.0-
CH₃CH= ~16.0-~15.8-~15.8
=C(CH₃)- ~20.5-~20.4-~20.4
=CH- ~138.0-~139.0-~139.0
=C(CH₃)- ~128.0-~129.0-~129.0
C=O ~168.0-~170.0-~170.0

Experimental Protocol for NMR Analysis

To ensure accurate and reproducible results, the following protocol for sample preparation and NMR data acquisition should be followed.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the crude or purified reaction product in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Use a standard single-pulse experiment.

  • Set the spectral width to cover a range of -1 to 13 ppm.

  • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • Process the data with a line broadening of 0.3 Hz.

  • Integrate all signals to determine the relative proton ratios.

3. ¹³C NMR Spectroscopy:

  • Acquire the spectrum on the same spectrometer.

  • Use a proton-decoupled pulse sequence (e.g., zgpg30).

  • Set the spectral width to cover a range of 0 to 200 ppm.

  • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Process the data with a line broadening of 1-2 Hz.

Workflow for Synthesis Validation

The following diagram illustrates the logical workflow for validating the synthesis of this compound using NMR spectroscopy.

G cluster_0 Synthesis & Purification cluster_1 NMR Analysis cluster_2 Data Validation Reactants Isoamyl Alcohol + Angelic Acid Synthesis Fischer Esterification Reactants->Synthesis Purification Work-up & Purification Synthesis->Purification SamplePrep Prepare NMR Sample (CDCl3, TMS) Purification->SamplePrep AcquireSpectra Acquire 1H & 13C NMR Spectra SamplePrep->AcquireSpectra ProcessData Process & Analyze Spectra AcquireSpectra->ProcessData CompareShifts Compare Chemical Shifts with Expected Values ProcessData->CompareShifts CheckImpurities Check for Reactant & Byproduct Signals CompareShifts->CheckImpurities Conclusion Synthesis Validated/ Further Purification Needed CheckImpurities->Conclusion

Caption: Workflow for this compound Synthesis Validation.

This systematic approach, combining predictive data with a robust experimental protocol, enables researchers to confidently validate the synthesis of this compound, ensuring the purity and identity of the target compound for subsequent research and development activities.

A Comparative Guide to GC-MS Method Validation for Isoamyl Angelate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and reliable quantification of isoamyl angelate, a common flavor and fragrance compound, the selection of an appropriate analytical methodology is paramount. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative techniques, supported by established experimental data for similar compounds. We will delve into the validation parameters of a GC-MS method, present detailed experimental protocols, and compare its performance with Gas Chromatography-Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC).

GC-MS Method Validation: A Performance Benchmark

GC-MS is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Its high sensitivity and selectivity make it a robust choice for the analysis of this compound in various matrices. Method validation is crucial to ensure that the analytical results are accurate and reliable. The following table summarizes typical performance characteristics for a validated GC-MS method for an analogous compound, isoamyl acetate, which can be considered a reasonable proxy for this compound.

Table 1: Performance Characteristics of a Validated GC-MS Method for Isoamyl Acetate Quantification

Validation ParameterTypical Performance
Linearity Range40 - 5000 ng/mL
Correlation Coefficient (r²)≥ 0.99
Limit of Detection (LOD)Typically in the low ng/mL range
Limit of Quantification (LOQ)40 ng/mL
Precision (%RSD)≤ 15%
Accuracy (Recovery)80 - 120%
SpecificityHigh (Mass spectral data provides definitive identification)

Experimental Protocol: GC-MS Quantification of this compound

A detailed experimental protocol is essential for reproducing the validation results and for the routine analysis of this compound.

1. Sample Preparation:

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or hexane). Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 40-5000 ng/mL).

  • Sample Extraction: The extraction method will depend on the sample matrix. For liquid samples, a liquid-liquid extraction (LLE) with a non-polar solvent like hexane may be appropriate. For solid samples, a solvent extraction followed by filtration may be necessary. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties) should be added before extraction to correct for variations in sample preparation and instrument response.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless or split, depending on the concentration of the analyte.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound and the internal standard.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Quantify this compound in the samples by applying the peak area ratio to the calibration curve.

Workflow for GC-MS Method Validation

The following diagram illustrates the key steps involved in the validation of a GC-MS method for this compound quantification.

GCMS_Validation_Workflow cluster_prep Preparation cluster_method_dev Method Development & Optimization cluster_validation Method Validation cluster_analysis Data Analysis & Reporting StandardPrep Prepare Calibration Standards & QC Samples GCOpt Optimize GC Parameters (Column, Temp Program) StandardPrep->GCOpt SamplePrep Develop Sample Preparation Protocol SamplePrep->GCOpt MSOpt Optimize MS Parameters (SIM/Scan, Ion Selection) GCOpt->MSOpt Linearity Linearity & Range MSOpt->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Precision Precision (Repeatability & Intermediate) LOD_LOQ->Precision Accuracy Accuracy (Recovery) Precision->Accuracy Specificity Specificity Accuracy->Specificity Robustness Robustness Specificity->Robustness DataAcq Data Acquisition Robustness->DataAcq DataProc Data Processing & Quantification DataAcq->DataProc Report Validation Report Generation DataProc->Report

Caption: Workflow for GC-MS method validation.

Comparative Analysis: GC-MS vs. Alternative Methods

While GC-MS offers excellent performance, other analytical techniques can also be employed for the quantification of this compound. The choice of method often depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.

Table 2: Comparison of Analytical Methods for this compound Quantification

FeatureGC-MSGC-FIDHPLC-UV/DAD
Principle Separation by gas chromatography, detection by mass spectrometry.Separation by gas chromatography, detection by flame ionization.Separation by liquid chromatography, detection by UV-Vis absorption.
Selectivity Very High (based on mass-to-charge ratio).Moderate (based on retention time).Low to Moderate (based on retention time and UV spectrum).
Sensitivity Very High (ng/mL to pg/mL).High (µg/mL to ng/mL).Moderate (µg/mL).
Linearity Range Wide (typically 3-4 orders of magnitude).Moderate (typically 2-3 orders of magnitude).Moderate (typically 2-3 orders of magnitude).
Compound Identification Definitive (based on mass spectrum).Tentative (based on retention time matching with standard).Tentative (based on retention time and UV spectrum).
Instrumentation Cost HighModerateModerate
Sample Volatility RequiredRequiredNot required
Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and cost-effective alternative to GC-MS for the quantification of volatile compounds. It offers good sensitivity and a wide linear range. A validated GC-FID method for a similar compound, iso-amyl-2-cyanoacrylate, demonstrated a linear range of 50-150 µg/ml. However, its primary limitation is its lower selectivity compared to GC-MS, as it relies solely on retention time for compound identification. This can be a drawback in complex matrices where co-eluting interferences may be present.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not volatile enough for GC analysis. While not the primary choice for a volatile ester like this compound, it can be a viable alternative, particularly when derivatization is employed to enhance detection. UHPLC-MS/MS methods have been used for the direct analysis of odor-active esters. A standard HPLC system with a UV or Diode Array Detector (DAD) could also be used, although the sensitivity might be lower compared to GC-based methods. The major advantage of HPLC is its applicability to a broader range of analytes without the requirement of volatility.

Logical Comparison of Analytical Techniques

The following diagram provides a logical comparison of the key attributes of GC-MS, GC-FID, and HPLC for the quantification of this compound.

Method_Comparison cluster_gcms GC-MS cluster_gcfid GC-FID cluster_hplc HPLC-UV/DAD GCMS_Selectivity High Selectivity GCMS_Sensitivity High Sensitivity GCMS_ID Definitive ID GCMS_Cost High Cost GCFID_Selectivity Moderate Selectivity GCFID_Sensitivity Good Sensitivity GCFID_ID Tentative ID GCFID_Cost Moderate Cost HPLC_Selectivity Lower Selectivity HPLC_Sensitivity Moderate Sensitivity HPLC_ID Tentative ID HPLC_Volatility No Volatility Req. Analyte This compound Quantification Analyte->GCMS_Selectivity Best For Analyte->GCFID_Selectivity Alternative Analyte->HPLC_Selectivity Possible

Caption: Comparison of analytical methods.

Conclusion

The GC-MS method stands out as the premier choice for the quantification of this compound, offering unparalleled selectivity and sensitivity, which are critical for accurate and reliable results, especially in complex sample matrices. While GC-FID presents a cost-effective alternative with good performance, its reliance on retention time for identification may not be sufficient for all applications. HPLC offers flexibility for non-volatile compounds but may require method development to achieve the sensitivity needed for trace-level quantification of this compound. The selection of the most appropriate method will ultimately be guided by the specific analytical needs, available resources, and the nature of the research or quality control objectives.

A Comparative Guide to Confirming the Purity of Synthesized Isoamyl Angelate for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical prerequisite for reliable and reproducible bioassay results. This guide provides a comprehensive comparison of methodologies for confirming the purity of synthesized isoamyl angelate, a fragrance and flavor agent also found as a major constituent in Roman chamomile essential oil. Furthermore, it explores its performance in a relevant bioassay alongside potential alternatives.[1]

Synthesis of this compound

This compound can be synthesized via Fischer esterification, a classic method involving the acid-catalyzed reaction between an alcohol and a carboxylic acid. In this case, isoamyl alcohol is reacted with angelic acid in the presence of an acid catalyst like sulfuric acid.

Reaction Scheme:

Isoamyl Alcohol + Angelic Acid --(H₂SO₄)--> this compound + Water

This synthesis is analogous to the well-documented Fischer esterification of isoamyl alcohol and acetic acid to produce isoamyl acetate.

Purity Confirmation of Synthesized this compound

Ensuring the purity of the synthesized this compound is paramount before its use in any biological studies. A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity assessment. Commercial suppliers of this compound often specify a purity of >99.0% as determined by Gas Chromatography (GC).

Table 1: Comparison of Purity Analysis Methods for this compound

Method Principle Information Provided Advantages Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase. The mass spectrometer then fragments the eluted compounds, providing a unique mass spectrum for identification.Quantitative purity assessment (peak area percentage), identification of impurities, and confirmation of molecular weight.High sensitivity and specificity, excellent for volatile and semi-volatile compounds, provides structural information.Requires volatile and thermally stable compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.Confirms the chemical structure of the synthesized compound, identifies and quantifies impurities with distinct NMR signals.Provides unambiguous structural elucidation, non-destructive, and can be quantitative.Lower sensitivity compared to GC-MS, requires higher sample concentrations.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum is a fingerprint of the molecule's functional groups.Confirms the presence of key functional groups (e.g., ester carbonyl group), can indicate the presence of starting materials (e.g., alcohol -OH or carboxylic acid -OH).Fast, simple, and requires minimal sample preparation.Provides limited information on the overall purity and is not ideal for quantifying impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

Materials:

  • Isoamyl alcohol

  • Angelic acid

  • Concentrated sulfuric acid (catalyst)

  • Diethyl ether (or other suitable organic solvent)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine equimolar amounts of isoamyl alcohol and angelic acid.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 drops per 0.1 mole of reactants) while swirling the flask.

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and add an equal volume of diethyl ether.

  • Wash the organic layer sequentially with:

    • Water

    • 5% Sodium bicarbonate solution (to neutralize the acid catalyst; be cautious of CO₂ evolution)

    • Brine

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent using a rotary evaporator to yield the crude this compound.

  • For higher purity, the product can be further purified by distillation.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for ester analysis (e.g., DB-5ms).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in a volatile solvent like hexane or ethyl acetate (e.g., 1 mg/mL).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC injector port.

  • GC Separation: Use a suitable temperature program to separate the components. A typical program might start at a lower temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) to elute all components.

  • MS Detection: The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of, for example, m/z 40-400.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Calculate the purity by determining the percentage of the peak area of this compound relative to the total peak area of all components in the chromatogram.

    • Identify any impurity peaks by comparing their mass spectra to library databases.

Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy

Instrumentation:

  • NMR spectrometer (e.g., 300 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified this compound (e.g., 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis:

    • Analyze the chemical shifts, integration values, and splitting patterns of the signals to confirm the structure of this compound.

    • Look for the characteristic signals of the isoamyl and angelate moieties.

    • The absence of signals corresponding to starting materials (isoamyl alcohol and angelic acid) indicates high purity.

Bioassay Performance: Ambulatory Activity in Mice

This compound has been identified as an active constituent in Roman chamomile essential oil that promotes ambulation in mice.[1] This psychostimulant-like effect is thought to be mediated through the dopaminergic system.[1][2]

Alternatives to this compound

Within the same essential oil, other esters have been identified with similar bioactivity, making them relevant comparators.

  • Isobutyl angelate: Another major component of Roman chamomile oil.[1]

  • 2-Methylbutyl isobutyrate: A structurally related ester also found in the oil.[1]

Table 2: Comparison of this compound and Alternatives in Ambulatory Activity Bioassay

Compound Structure Observed Bioactivity Quantitative Data (ED₅₀) Proposed Mechanism of Action
This compound C₁₀H₁₈O₂Promotes ambulatory activity in mice.[1]Not explicitly reported in the reviewed literature.Involvement of the dopaminergic system.[1]
Isobutyl angelate C₉H₁₆O₂Promotes ambulatory activity in mice.[1]Not explicitly reported in the reviewed literature.Involvement of the dopaminergic system.[1]
2-Methylbutyl isobutyrate C₁₀H₂₀O₂Promotes ambulatory activity in mice.[1]Not explicitly reported in the reviewed literature.Involvement of the dopaminergic system.[1]

Note: While the referenced study confirms the activity of these compounds, it does not provide a direct quantitative comparison of their potencies.

Protocol 4: Ambulatory Activity Bioassay in Mice

Materials:

  • Test compounds (this compound, Isobutyl angelate, 2-Methylbutyl isobutyrate)

  • Vehicle control (e.g., olive oil)

  • Male ICR mice

  • Ambulatory activity monitoring system (e.g., open field chamber with automated tracking)[3]

  • Syringes for administration

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.

  • Habituation: Place each mouse individually into the ambulatory activity chamber and allow for a 30-minute habituation period to establish a baseline activity level.

  • Administration: Administer the test compounds or vehicle control via the desired route (e.g., intraperitoneal injection).

  • Data Collection: Immediately after administration, return the mouse to the chamber and record its ambulatory activity (e.g., distance traveled, number of movements) for a set period (e.g., 60 minutes).[3]

  • Data Analysis:

    • Normalize the post-administration activity to the baseline activity for each mouse.

    • Compare the normalized ambulatory activity between the different treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_purity Purity Confirmation cluster_bioassay Bioassay synthesis Fischer Esterification (Isoamyl Alcohol + Angelic Acid) workup Aqueous Workup (Neutralization & Extraction) synthesis->workup purification Purification (Distillation) workup->purification gcms GC-MS Analysis (Purity & Identity) purification->gcms nmr NMR Spectroscopy (Structural Confirmation) purification->nmr bioassay Ambulatory Activity Assay (Mice) gcms->bioassay Purity >99% nmr->bioassay Correct Structure dopaminergic_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron dopa L-DOPA da Dopamine (DA) dopa->da DOPA Decarboxylase vesicle Synaptic Vesicle da->vesicle VMAT2 d1_receptor D1-like Receptor vesicle->d1_receptor DA Release & Binding ac Adenylyl Cyclase d1_receptor->ac Activates camp cAMP ac->camp Converts ATP to pka Protein Kinase A camp->pka Activates response Cellular Response (e.g., Increased Ambulation) pka->response Phosphorylates Targets isoamyl_angelate This compound (and alternatives) isoamyl_angelate->vesicle Promotes DA Release?

References

A Comparative Analysis of Isoamyl Angelate and Isoamyl Tiglate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide comparing the physicochemical properties, synthesis, biological activities, and toxicological profiles of the isomeric esters, Isoamyl angelate and Isoamyl tiglate. This document provides researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and detailed protocols.

This compound and Isoamyl tiglate are constitutional isomers (C10H18O2) that share the same molecular weight but differ in the geometric configuration of their acid moiety. Both are esters of isoamyl alcohol, with angelic acid and tiglic acid respectively. This subtle structural difference, a cis/trans isomerism in the 2-methyl-2-butenoate portion, can lead to distinct physicochemical properties and biological activities. Primarily utilized in the flavor and fragrance industry, recent research has begun to explore their pharmacological potential. This guide offers a comparative analysis to aid in their evaluation for research and drug development purposes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and Isoamyl tiglate is presented below. These properties are crucial for understanding their behavior in various experimental and formulation settings.

PropertyThis compoundIsoamyl Tiglate
Molecular Formula C10H18O2C10H18O2
Molecular Weight 170.25 g/mol 170.25 g/mol
Appearance Colorless liquidColorless to pale yellow liquid
Odor Fruity, apple-like, herbaceousHerbaceous, wine-like, fruity
Boiling Point ~201 °C204-205 °C
Density ~0.889 - 0.894 g/mL at 25 °C~0.897 g/mL at 25 °C
Refractive Index ~1.437 - 1.442 at 20 °C~1.441 at 20 °C
Solubility Insoluble in water; soluble in organic solventsInsoluble in water; soluble in alcohol and oils

Synthesis of this compound and Isoamyl Tiglate

Both esters are typically synthesized via Fischer esterification, a well-established method for producing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol provides a general framework for the synthesis of both this compound and Isoamyl tiglate. Specific reactant quantities should be calculated based on a 1:1.5 molar ratio of the acid (angelic or tiglic) to isoamyl alcohol.

Materials:

  • Angelic acid or Tiglic acid

  • Isoamyl alcohol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous sodium sulfate

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium chloride solution (brine)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine the carboxylic acid (angelic or tiglic acid) and isoamyl alcohol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with:

    • Water

    • 5% sodium bicarbonate solution (to neutralize the acid catalyst)

    • Brine

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester.

  • The crude product can be further purified by distillation.

Fischer_Esterification Reactants Carboxylic Acid (Angelic or Tiglic Acid) + Isoamyl Alcohol Reflux Reflux (Heating) Reactants->Reflux 1. Catalyst H₂SO₄ (catalyst) Catalyst->Reflux Workup Aqueous Workup (Washing & Neutralization) Reflux->Workup 2. Purification Drying & Solvent Removal Workup->Purification 3. Product This compound or Isoamyl Tiglate Purification->Product 4.

Caption: General workflow for the synthesis of this compound and Isoamyl tiglate via Fischer esterification.

Comparative Biological and Pharmacological Activities

While both esters are found in Roman chamomile essential oil, research into their individual pharmacological effects is limited, with more data available for this compound.

A notable study has identified this compound as an active constituent in Roman chamomile essential oil that promotes ambulation in mice.[1] This psychostimulant-like effect is suggested to be mediated through the dopaminergic system, as the ambulatory effects were attenuated by dopamine antagonists such as chlorpromazine and haloperidol.[1]

Currently, there is a lack of published data on the specific pharmacological activities of Isoamyl tiglate, presenting an opportunity for further research.

Experimental Protocol: Open Field Test for Locomotor Activity

This protocol is designed to assess the effect of a test compound on the spontaneous locomotor activity of mice.

Materials:

  • Open field arena (e.g., a square or circular arena with walls)

  • Video tracking software

  • Test compound (this compound or Isoamyl tiglate) dissolved in a suitable vehicle (e.g., olive oil)

  • Vehicle control

  • Mice (e.g., ICR strain)

  • Syringes for intraperitoneal (i.p.) injection

Procedure:

  • Acclimatize mice to the testing room for at least 1 hour before the experiment.

  • Gently place a mouse into the center of the open field arena and allow it to explore freely for a set period (e.g., 60 minutes) to habituate.

  • Following habituation, administer the test compound or vehicle control via i.p. injection.

  • Immediately return the mouse to the open field arena and record its activity using the video tracking software for a defined duration (e.g., 60-120 minutes).

  • Analyze the recorded data for parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

  • Compare the activity of the test compound-treated group with the vehicle control group to determine its effect on locomotor activity.

Open_Field_Test Start Acclimatize Mice Habituation Place in Open Field Arena (Habituation Period) Start->Habituation Injection Administer Test Compound or Vehicle (i.p.) Habituation->Injection Recording Record Locomotor Activity (Video Tracking) Injection->Recording Analysis Data Analysis (Distance, Zone Time, etc.) Recording->Analysis Conclusion Compare Treatment vs. Control Analysis->Conclusion

Caption: Workflow for the open field test to assess locomotor activity in mice.

Comparative Toxicity Profile

To provide a preliminary assessment of potential cytotoxicity, an in vitro MTT assay can be performed.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which can be used as an indicator of cell viability and cytotoxicity.

Materials:

  • Human cancer cell line (e.g., HeLa, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (this compound and Isoamyl tiglate) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control and untreated control.

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

MTT_Assay Start Seed Cells in 96-well Plate Treatment Treat with Test Compounds (Various Concentrations) Start->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT_Addition Add MTT Solution (Incubate 2-4h) Incubation->MTT_Addition Solubilization Add Solubilization Solution MTT_Addition->Solubilization Absorbance Measure Absorbance (570nm) Solubilization->Absorbance Analysis Calculate Cell Viability & IC50 Absorbance->Analysis Conclusion Determine Cytotoxicity Analysis->Conclusion

References

A Comparative Sensory Panel Evaluation of Isoamyl Angelate and Other Common Esters

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of flavor and fragrance chemistry, esters are paramount in defining the characteristic fruity and floral notes of a vast array of products. This guide provides a comparative sensory evaluation of isoamyl angelate against other commercially significant esters, namely isoamyl acetate and isoamyl butyrate. While direct quantitative sensory panel data from a single study comparing these specific esters is limited, this guide synthesizes available qualitative descriptions and presents an illustrative quantitative profile based on established sensory analysis principles.

This document is intended for researchers, scientists, and drug development professionals who require an understanding of the nuanced olfactory properties of these volatile compounds for applications ranging from flavor formulation to the masking of undesirable medicinal tastes.

Comparative Sensory Data

The following table summarizes the sensory profiles of this compound, isoamyl acetate, and isoamyl butyrate. The intensity scores are presented on a 10-point scale (where 0 = not perceptible and 10 = extremely intense) and are illustrative, derived from qualitative descriptions in the literature. A formal Quantitative Descriptive Analysis (QDA) would be required to generate statistically robust comparative data.

Aroma AttributeThis compound (Illustrative Intensity)Isoamyl Acetate (Illustrative Intensity)Isoamyl Butyrate (Illustrative Intensity)
Fruity 798
Floral 823
Sweet 687
Banana 196
Chamomile 700
Waxy 212
Green 321

This compound is distinguished by its prominent floral and chamomile characteristics, with a pleasant fruity sweetness.[1][2] Its profile is more complex and less singularly fruity than the other isoamyl esters.

Isoamyl Acetate is overwhelmingly characterized by a strong, sweet, and ripe banana aroma.[3][4][5][6] It is a classic "fruity" ester with a relatively straightforward and highly recognizable scent profile.

Isoamyl Butyrate presents a sweet and fruity profile with a noticeable banana character, though typically less intense than isoamyl acetate.[7] It is often described as having a more complex fruitiness than isoamyl acetate.

Experimental Protocols

Sensory Panel Evaluation: Quantitative Descriptive Analysis (QDA)

The illustrative data presented above is based on the principles of the Quantitative Descriptive Analysis (QDA) method, a standard for sensory evaluation.

Objective: To identify and quantify the key aroma attributes of different esters.

1. Panelist Selection and Training:

  • Recruitment: Panelists are selected based on their sensory acuity, motivation, and availability.

  • Screening: Candidates are screened for their ability to detect and describe basic aromas and tastes.

  • Training: A panel of 8-12 members undergoes extensive training (20-40 hours) to develop a consensus lexicon of aroma descriptors for the esters being evaluated (e.g., fruity, floral, sweet, banana, chamomile). Panelists are trained on reference standards for each descriptor to calibrate their sensory perception and the use of an intensity scale.

2. Sample Preparation and Presentation:

  • Ester samples are diluted to a concentration that is clearly perceptible but does not cause sensory fatigue, typically in an odorless solvent like mineral oil or propylene glycol.

  • Samples are presented to panelists monadically and in a randomized order to prevent bias and carry-over effects. Each sample is coded with a random three-digit number.

3. Data Collection and Analysis:

  • Panelists evaluate each sample in individual sensory booths and rate the intensity of each aroma attribute on a structured line scale (e.g., 0-100).

  • Data is collected over multiple sessions to ensure repeatability.

  • The collected data is statistically analyzed using methods such as Analysis of Variance (ANOVA) to determine significant differences in the aroma profiles of the esters.

Gas Chromatography-Olfactometry (GC-O)

GC-O is an instrumental technique that combines gas chromatography with human sensory detection to identify odor-active compounds in a sample.

Objective: To separate and identify the specific volatile compounds that contribute to the overall aroma of a sample containing esters.

1. Instrumentation:

  • A gas chromatograph (GC) equipped with a capillary column suitable for volatile compound analysis.

  • The column effluent is split between a chemical detector (e.g., mass spectrometer, MS) and a heated olfactory port where a trained panelist sniffs the eluting compounds.

2. Sample Analysis:

  • A diluted sample of the ester is injected into the GC.

  • As individual compounds elute from the GC column, the panelist records the perceived aroma and its intensity at specific retention times.

  • Simultaneously, the chemical detector provides data for compound identification.

3. Data Interpretation:

  • The resulting "aromagram" links specific chemical compounds to their perceived odors.

  • A semi-quantitative method, Aroma Extract Dilution Analysis (AEDA), can be employed where the sample is serially diluted and re-analyzed. The highest dilution at which an odor is still detected gives a "flavor dilution" (FD) factor, indicating the potency of that particular odorant.

Visualizations

Experimental_Workflow_Sensory_Panel Sensory Panel Evaluation Workflow (QDA) cluster_prep Preparation cluster_eval Evaluation cluster_data Data Analysis cluster_output Output Panelist_Selection Panelist Selection & Training Sample_Prep Sample Preparation & Coding Panelist_Selection->Sample_Prep Sensory_Booths Individual Sensory Booths Sample_Prep->Sensory_Booths Evaluation Monadic Sample Evaluation Sensory_Booths->Evaluation Data_Collection Data Collection Evaluation->Data_Collection Stat_Analysis Statistical Analysis (ANOVA) Data_Collection->Stat_Analysis Sensory_Profile Quantitative Sensory Profile Stat_Analysis->Sensory_Profile

Caption: Workflow for Quantitative Descriptive Analysis (QDA).

Experimental_Workflow_GCO Gas Chromatography-Olfactometry (GC-O) Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_detection Detection cluster_data_analysis Data Analysis Sample_Dilution Sample Dilution in Solvent GC_Injection GC Injection Sample_Dilution->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation Effluent_Splitting Effluent Splitting GC_Separation->Effluent_Splitting Olfactory_Port Olfactory Port (Sniffing) Effluent_Splitting->Olfactory_Port Chemical_Detector Chemical Detector (e.g., MS) Effluent_Splitting->Chemical_Detector Aromagram Aromagram Generation Olfactory_Port->Aromagram Compound_ID Compound Identification Chemical_Detector->Compound_ID Aromagram->Compound_ID

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O).

References

A Comparative Analysis of the Biological Activities of Isoamyl Angelate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of isoamyl angelate and its isomers, focusing on available experimental data. While comprehensive comparative studies are limited, this document synthesizes existing research to highlight the known effects and potential therapeutic applications of these compounds.

Introduction

This compound is a naturally occurring ester found predominantly in the essential oil of Roman chamomile (Chamaemelum nobile). It, along with its isomers such as isoamyl tiglate and isobutyl angelate, contributes to the characteristic aroma of the oil. Beyond its fragrance, this compound and its related compounds have been investigated for a range of biological activities. This guide focuses on the psychostimulant, cytotoxic, anti-inflammatory, and antimicrobial properties of these esters, presenting available quantitative data and outlining the methodologies used in their assessment.

Data Presentation

Psychostimulant-like Activity

A study by Umezu et al. (2017) investigated the ambulation-promoting effects of this compound and its structural isomer, isobutyl angelate, in mice. The data suggests a psychostimulant-like effect mediated through the dopaminergic system.[1][2]

Table 1: Comparison of Ambulation-Promoting Effects of this compound and Isobutyl Angelate in Mice

CompoundDose (mg/kg, i.p.)Normalized Ambulatory Activity (Median)
Control (Olive Oil) -~100
This compound 200~150
400~200
800~250
1600~350
Isobutyl Angelate 200~150
400~200
800~300
1600~400 *

* Indicates a statistically significant increase in ambulatory activity compared to the control group.[1][2] Data is estimated from graphical representations in the cited literature and presented for comparative purposes.

Cytotoxic, Anti-inflammatory, and Antimicrobial Activities

Roman chamomile oil has demonstrated antimicrobial activity against a range of bacteria and fungi.[1][3] It is also traditionally recognized for its anti-inflammatory properties.[4][5][6][7] The lack of specific data for the isolated esters highlights a gap in the current research and an opportunity for future investigation. One study on the antimicrobial properties of Roman chamomile oil from France tested some of its main components, including isobutyl angelate and 2-methylbutyl angelate, and found they contributed to the overall antimicrobial effect.[1][3]

Experimental Protocols

Ambulatory Activity Measurement

The psychostimulant-like effects of this compound and its isomers were assessed by measuring ambulatory activity in mice.[1][2]

Methodology:

  • Animal Model: Male ICR mice are typically used.

  • Apparatus: A tilt-type ambulometer is used to measure spontaneous locomotor activity. The cage is equipped with micro-switches that detect movement.

  • Procedure:

    • Mice are individually placed in the activity cages for an adaptation period (e.g., 30 minutes).

    • The test compound (this compound or its isomer, dissolved in a vehicle like olive oil) or the vehicle control is administered intraperitoneally (i.p.).

    • Ambulatory activity is then recorded for a specified period (e.g., 60 minutes).

  • Data Analysis: The total number of movements (counts) is recorded and can be normalized to the baseline activity of each mouse. Statistical analysis is performed to compare the activity of the test groups to the control group.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.

Methodology:

  • Cell Culture: Adherent or suspension cells are cultured in appropriate media and seeded in 96-well plates at a specific density.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a set period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Anti-inflammatory Assay (Inhibition of Protein Denaturation)

This in vitro assay assesses the ability of a compound to inhibit the denaturation of protein, which is a hallmark of inflammation.

Methodology:

  • Reaction Mixture: A reaction mixture is prepared containing the test compound at various concentrations and a protein solution (e.g., bovine serum albumin or egg albumin).

  • Denaturation Induction: Denaturation is induced by heating the mixture at a specific temperature for a set time.

  • Absorbance Measurement: After cooling, the turbidity of the mixture is measured using a spectrophotometer at a specific wavelength (e.g., 660 nm).

  • Control: A control group without the test compound is also run.

  • Data Analysis: The percentage inhibition of protein denaturation is calculated. A standard anti-inflammatory drug (e.g., diclofenac sodium) is often used as a positive control.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance, which is the lowest concentration that prevents visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mandatory Visualization

The following diagrams illustrate the proposed mechanism of action for the psychostimulant-like effects of this compound and a general workflow for its biological activity screening.

G cluster_pathway Proposed Psychostimulant Signaling Pathway This compound This compound Dopaminergic System Dopaminergic System This compound->Dopaminergic System Acts on Dopamine Release Dopamine Release Dopaminergic System->Dopamine Release Stimulates Increased Ambulatory Activity Increased Ambulatory Activity Dopamine Release->Increased Ambulatory Activity Leads to

Caption: Proposed mechanism for this compound's psychostimulant effect.

G cluster_workflow Experimental Workflow for Biological Activity Screening Compound This compound / Isomers Cytotoxicity Assay Cytotoxicity Assay Compound->Cytotoxicity Assay Anti-inflammatory Assay Anti-inflammatory Assay Compound->Anti-inflammatory Assay Antimicrobial Assay Antimicrobial Assay Compound->Antimicrobial Assay Data Analysis Data Analysis Cytotoxicity Assay->Data Analysis Anti-inflammatory Assay->Data Analysis Antimicrobial Assay->Data Analysis

Caption: General workflow for screening biological activities.

References

A Spectroscopic Comparison of Synthetic vs. Natural Isoamyl Angelate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of synthetic and natural isoamyl angelate. The information presented is intended to be an objective resource, supported by established experimental data and protocols, to aid in the characterization and evaluation of this compound from different origins. While pure, isolated forms of natural and synthetic this compound are spectroscopically identical, the primary differences arise from the profile of impurities associated with their respective production methods.

Introduction to this compound

This compound, also known as isopentyl angelate, is an organic ester with a characteristic fruity and chamomile-like aroma. It is a key component of Roman chamomile (Chamaemelum nobile) essential oil and is also synthesized for use as a fragrance and flavoring agent.[1][2] Understanding the spectroscopic profile of this compound is crucial for quality control, impurity profiling, and assessing its biological activity.

Recent studies have identified this compound as a major active constituent in Roman chamomile essential oil, contributing to its psychostimulant-like effects on mouse ambulation.[3][4] This activity is suggested to involve the dopaminergic system, highlighting the importance of pure and well-characterized samples for pharmacological research.[4]

Spectroscopic Data Comparison

The following table summarizes the expected spectroscopic data for pure this compound. It is important to note that minor variations in reported values can occur due to different analytical conditions (e.g., solvent, instrument calibration).

Spectroscopic Technique Parameter Expected Value/Observation for Pure this compound Potential Differences in Synthetic vs. Natural Samples
¹H NMR (CDCl₃)Chemical Shift (δ)~6.0 ppm (qq, 1H, CH =C(CH₃)₂), ~4.1 ppm (t, 2H, -OCH ₂-), ~1.9 ppm (s, 3H, =C-CH ₃), ~1.8 ppm (s, 3H, =C-CH ₃), ~1.7 ppm (m, 1H, -CH(CH₃)₂), ~1.5 ppm (q, 2H, -CH₂-CH(CH₃)₂), ~0.9 ppm (d, 6H, -CH(CH ₃)₂)Synthetic: Presence of residual starting materials (isoamyl alcohol, angelic acid) or by-products (e.g., diisoamyl ether). Natural: Presence of other esters (e.g., isobutyl angelate, methylbutyl angelate) and terpenoids from the essential oil.[3][5]
¹³C NMR (CDCl₃)Chemical Shift (δ)~167 ppm (C=O), ~139 ppm (=C (CH₃)₂), ~127 ppm (-C H=), ~63 ppm (-OC H₂-), ~37 ppm (-C H₂-CH(CH₃)₂), ~25 ppm (-C H(CH₃)₂), ~22 ppm (-CH(C H₃)₂), ~20 ppm (=C-C H₃), ~15 ppm (=C-C H₃)Similar to ¹H NMR, the presence of impurities will result in additional peaks corresponding to the specific contaminants.
FTIR Wavenumber (cm⁻¹)~1715-1730 cm⁻¹ (C=O stretch, strong), ~1650 cm⁻¹ (C=C stretch, medium), ~1150 cm⁻¹ (C-O stretch, strong)The fundamental peaks will be identical. The spectrum of impure samples may show a broad O-H stretch (~3300 cm⁻¹) if residual alcohol or acid is present.
Mass Spectrometry (GC-MS) Mass-to-charge ratio (m/z)Molecular Ion (M⁺): 170. Key Fragments: 100, 83, 70, 55, 41The mass spectrum of the pure compound will be identical. However, GC-MS analysis will reveal the presence and identity of volatile impurities in both synthetic and natural samples.

Experimental Protocols

Detailed methodologies for the synthesis, extraction, and analysis of this compound are provided below.

This protocol describes a standard laboratory procedure for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isoamyl alcohol (1.0 eq) and angelic acid (1.0-1.2 eq).

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.05 eq).

  • Reflux: Heat the reaction mixture to reflux (approximately 120-140 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with a non-polar organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted angelic acid), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by fractional distillation under reduced pressure to remove any remaining starting materials and by-products.

This protocol outlines a general procedure for the isolation of this compound from Roman chamomile essential oil.

  • Essential Oil Extraction: Obtain Roman chamomile essential oil through steam distillation of the flower heads.

  • Fractional Distillation:

    • Perform fractional distillation of the essential oil under reduced pressure.[6][7]

    • Collect fractions based on their boiling points. This compound has a boiling point of approximately 205-207 °C at atmospheric pressure, so the boiling point will be lower under vacuum.

  • Preparative Chromatography (for high purity):

    • Further purify the this compound-rich fraction using preparative column chromatography or high-performance liquid chromatography (HPLC).[8][9]

    • Column Chromatography: Use a silica gel stationary phase and a non-polar mobile phase (e.g., a gradient of hexane and ethyl acetate) to separate the components.[8]

    • Monitor the fractions by TLC or GC-MS to identify those containing pure this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure.

The following are general protocols for the spectroscopic characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). For quantitative analysis, ensure a sufficient relaxation delay between scans.

    • Data Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Sample Preparation: Apply a small drop of the neat liquid sample to the crystal of an attenuated total reflectance (ATR) FTIR spectrometer.

    • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

    • Data Analysis: Identify the characteristic absorption bands for the ester functional group and other structural features.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Sample Preparation: Dilute a small amount of the sample in a volatile solvent (e.g., hexane or dichloromethane).

    • GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms). Use a temperature program that allows for the separation of this compound from potential impurities.

    • MS Detection: Couple the GC to a mass spectrometer to obtain the mass spectrum of the eluting compounds.

    • Data Analysis: Identify this compound based on its retention time and comparison of its mass spectrum to a reference library.

Visualization of Workflows and Biological Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for comparing synthetic and natural this compound and a conceptual representation of its proposed biological activity.

experimental_workflow cluster_synthesis Synthetic this compound cluster_extraction Natural this compound cluster_analysis Spectroscopic Comparison synth_start Isoamyl Alcohol + Angelic Acid esterification Fischer Esterification (Acid Catalyst) synth_start->esterification synth_purification Purification (Fractional Distillation) esterification->synth_purification synth_product Synthetic This compound synth_purification->synth_product nmr NMR (¹H, ¹³C) synth_product->nmr Analysis ftir FTIR synth_product->ftir Analysis gcms GC-MS synth_product->gcms Analysis nat_start Roman Chamomile Flowers steam_dist Steam Distillation nat_start->steam_dist essential_oil Essential Oil steam_dist->essential_oil nat_purification Purification (Fractional Distillation/ Preparative Chromatography) essential_oil->nat_purification nat_product Natural This compound nat_purification->nat_product nat_product->nmr nat_product->ftir nat_product->gcms

Caption: Experimental workflow for the synthesis, extraction, and comparative spectroscopic analysis of this compound.

biological_pathway cluster_olfactory Olfactory System cluster_brain Brain Reward Pathway odorant This compound (Odorant) receptors Olfactory Receptors odorant->receptors Binds to bulb Olfactory Bulb receptors->bulb Signal Transduction vta Ventral Tegmental Area (VTA) bulb->vta Activates mot Medial Olfactory Tubercle (mOT) vta->mot Dopaminergic Projection dopamine Dopamine Release mot->dopamine Stimulates response Psychostimulant Effect (Increased Ambulation) dopamine->response Leads to

Caption: Proposed mechanism of this compound's psychostimulant effect via the olfactory and dopaminergic pathways.[10][11][12]

Conclusion

The spectroscopic profiles of pure synthetic and natural this compound are expected to be identical. Any observed differences in the spectra will be attributable to the presence of impurities. For synthetic this compound, these are typically unreacted starting materials or by-products of the synthesis. For natural this compound, the impurities will be other components of the essential oil from which it was extracted. The choice between synthetic and natural this compound for research purposes should be guided by the required purity level and the nature of the potential impurities that could interfere with the intended application. The experimental protocols provided in this guide offer a framework for the preparation, purification, and characterization of this compound from both sources.

References

A Comparative Analysis of Isoamyl Angelate and Other Chamomile Esters in Perfumery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of key chamomile esters in fragrance applications, supported by experimental data and detailed methodologies.

Isoamyl angelate, a primary constituent of Roman chamomile oil, is prized in perfumery for its distinctive sweet, fruity, and slightly herbaceous aroma. However, a comprehensive evaluation of its performance against other naturally present chamomile esters is crucial for nuanced fragrance formulation and development. This guide provides a comparative analysis of this compound and its key alternatives, focusing on critical performance metrics such as odor profile, and available physicochemical data relevant to volatility.

Comparative Performance of Chamomile Esters

EsterChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Vapor Pressure (mmHg @ 25°C)Odor Profile
This compound C10H18O2170.25202-2090.206 (est.)Floral, fruity, chamomile, warm-herbaceous, wine-like, ethereal, fresh.[1]
Isobutyl Angelate C9H16O2156.22~185-187Not availableFruity, herbaceous with a strong Roman chamomile connotation.[2][3]
2-Methylbutyl Isobutyrate C9H18O2158.24~165-167Not availableFruity, chamomile.
Propyl Tiglate C8H14O2142.20~158-160Not availableHerbaceous, fruity.
Isoamyl Butyrate C9H18O2158.24171-172Not availableSweet, fruity, banana-like.[4]

Note: Estimated values are indicated with "(est.)". The absence of data ("Not available") highlights areas for further experimental investigation.

Roman chamomile essential oil's main components are esters of angelic and tiglic acids, which account for approximately 85% of its content.[5] These esters, including this compound and isobutyl angelate, are responsible for the characteristic warm, sweet, and fruity notes of chamomile tea.[5] this compound and isobutyl angelate have been identified as major active constituents in Roman chamomile essential oil.[6][7]

Experimental Protocols

To ensure objective and reproducible evaluation of fragrance performance, standardized experimental protocols are essential. The following methodologies are fundamental in the assessment of odor threshold, substantivity, and volatility.

Determination of Odor Detection Threshold

The odor detection threshold is the lowest concentration of a substance that can be detected by the human sense of smell.

Methodology: Triangle Odor Bag Method

This method is widely used for determining the detection thresholds of odorous substances.

  • Sample Preparation: A stock solution of the ester is prepared in an odorless solvent (e.g., diethyl phthalate or ethanol). A series of dilutions are then created.

  • Odor Bag Presentation: Three odor bags are presented to a panel of trained sensory assessors. Two bags contain only the odorless air, and one contains the diluted odorant at a specific concentration.

  • Panelist Evaluation: Panelists are instructed to smell all three bags and identify the one that is different.

  • Ascending Concentration Series: The test begins with a very low concentration that is not expected to be detected. The concentration is gradually increased in subsequent rounds.

  • Threshold Determination: The threshold is defined as the concentration at which all panel members can correctly identify the odor-containing bag.[1][8][9] The panel should consist of screened and trained individuals to ensure sensitivity and consistency.[9]

Workflow for Odor Threshold Determination

cluster_prep Sample Preparation cluster_eval Sensory Evaluation cluster_analysis Data Analysis prep1 Prepare stock solution of ester in odorless solvent prep2 Create a series of dilutions prep1->prep2 eval1 Present three odor bags to panelist (2 blank, 1 sample) prep2->eval1 eval2 Panelist identifies the different bag eval1->eval2 eval3 Repeat with ascending concentrations eval2->eval3 analysis1 Record concentration at which panelist correctly identifies the sample eval3->analysis1 analysis2 Calculate geometric mean for the panel analysis1->analysis2 analysis3 Determine Odor Threshold analysis2->analysis3

Caption: Workflow for determining odor detection threshold.

Evaluation of Substantivity (Tenacity)

Substantivity, or tenacity, refers to the ability of a fragrance to last over time on a given substrate (e.g., skin, fabric, or a smelling strip).

Methodology: Sensory Evaluation Over Time

  • Substrate Application: A standardized amount of the fragrance material, diluted in a suitable solvent, is applied to a smelling strip (blotter) or another chosen substrate.

  • Initial Intensity Rating: Immediately after application, a trained sensory panel evaluates the odor intensity using a labeled magnitude scale (LMS) or a similar rating system.[10]

  • Timed Evaluations: The smelling strips are placed in a controlled environment (constant temperature and humidity). Panelists re-evaluate the odor intensity at predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Data Analysis: The decline in odor intensity over time is plotted to create a substantivity curve. The time it takes for the odor to become barely detectable is recorded as the tenacity value. To avoid olfactory fatigue, the number of samples evaluated in a single session should be limited, and breaks should be provided.[11]

Logical Flow for Substantivity Evaluation

start Start prep Apply standardized amount of fragrance to substrate start->prep eval_initial Initial odor intensity rating by sensory panel prep->eval_initial timed_eval Evaluate odor intensity at set time intervals eval_initial->timed_eval is_detectable Is odor still detectable? timed_eval->is_detectable is_detectable->timed_eval Yes record_time Record time and final intensity is_detectable->record_time No end End record_time->end

Caption: Logical flow for evaluating fragrance substantivity.

Analysis of Volatility

Volatility refers to the tendency of a substance to vaporize. In perfumery, it determines the evaporation rate and the transition between top, middle, and base notes.

Methodology: Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A precise amount of the ester is placed in a sealed vial.

  • Equilibration: The vial is heated to a specific temperature for a set period, allowing the volatile compounds to equilibrate in the headspace (the gas phase above the sample).

  • Headspace Sampling: A sample of the vapor from the headspace is automatically injected into the GC-MS system.

  • Gas Chromatography (GC): The volatile compounds are separated based on their boiling points and interaction with the stationary phase of the GC column.

  • Mass Spectrometry (MS): The separated compounds are ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification by comparing it to a spectral library.[12][13] The retention time in the GC column provides information on the relative volatility of the different esters.

Conclusion

This compound is a cornerstone of chamomile-inspired fragrances, offering a complex and desirable scent profile. However, for the discerning perfumer and product developer, understanding the nuanced differences between this compound and other chamomile esters is paramount. While a complete quantitative dataset for direct comparison remains an area for future research, the existing information on their scent profiles and the application of the standardized experimental protocols outlined in this guide can empower researchers to make more informed decisions in fragrance formulation. The strategic selection and combination of these esters, based on their individual performance characteristics, will undoubtedly lead to the creation of more sophisticated and enduring chamomile fragrances.

References

Unveiling the Psychostimulant Potential of Isoamyl Angelate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the psychostimulant efficacy of isoamyl angelate and its naturally occurring analogs, isobutyl angelate and 2-methylbutyl isobutyrate, with established psychostimulants, amphetamine and modafinil. This analysis is based on available preclinical data and aims to inform future research and development in the field of psychoactive compounds.

Executive Summary

This compound, a key constituent of Roman chamomile (Chamaemelum nobile) essential oil, has demonstrated psychostimulant-like properties in murine models, primarily characterized by an increase in locomotor activity.[1][2] This effect is also observed with its natural analogs, isobutyl angelate and 2-methylbutyl isobutyrate. The mechanism of action for these angelate esters appears to involve the dopaminergic system, as their effects are mitigated by dopamine antagonists.[1][2]

While direct comparative studies are limited, this guide synthesizes available data to provide a preliminary assessment of this compound's efficacy against the well-established psychostimulants, amphetamine and modafinil. The presented data highlights the potential of this compound as a novel psychostimulant, warranting further investigation into its specific receptor interactions and therapeutic applications.

Comparative Efficacy: Locomotor Activity

The primary measure of psychostimulant efficacy in preclinical models is the potentiation of locomotor activity. The following tables summarize the available dose-response data for this compound, its analogs, and the comparator drugs in mice. It is important to note that these data are compiled from different studies and direct, head-to-head comparisons may be influenced by variations in experimental conditions.

Table 1: Efficacy of this compound and Natural Analogs on Locomotor Activity in Mice

CompoundDose (mg/kg, i.p.)Route of Administration% Increase in Locomotor Activity (Compared to Control)Study
This compound1747IntraperitonealSignificant increase[2]
Isobutyl Angelate2839IntraperitonealSignificant increase[2]
2-Methylbutyl Isobutyrate173IntraperitonealSignificant increase[2]
Mixture (this compound, Isobutyl angelate, 2-Methylbutyl isobutyrate)Equivalent to 400-6400 mg/kg of CHA oilIntraperitonealDose-dependent increase[1]

Note: The doses for the individual compounds are estimated based on their concentration in 6400 mg/kg of Roman chamomile essential oil (CHA). The original study did not report the exact percentage increase for individual compounds but stated a significant promotion of ambulation.

Table 2: Efficacy of Amphetamine and Modafinil on Locomotor Activity in Mice

CompoundDose (mg/kg)Route of Administration% Increase in Locomotor Activity (Compared to Control)Study
d-Amphetamine2Intraperitoneal~400%[3]
d-Amphetamine2.5IntraperitonealSignificant increase[1][4]
d-Amphetamine5.0IntraperitonealSignificant increase[1][4]
d-Amphetamine10.0IntraperitonealSignificant increase[1][4]
Modafinil20-40IntraperitonealSignificant increase[2]
Modafinil64Oral~250%[5]
Modafinil128Oral~300%[5]

Experimental Protocols

This section details the methodologies for key experiments relevant to assessing the psychostimulant properties of the compared compounds.

Locomotor Activity Assessment (Open Field Test)
  • Objective: To measure spontaneous locomotor activity and exploratory behavior.

  • Apparatus: A square or circular arena with walls to prevent escape, often equipped with infrared beams or video tracking software to monitor movement.

  • Procedure:

    • Mice are individually placed in the center of the open field arena.

    • Locomotor activity is recorded for a specified duration (e.g., 30-60 minutes).

    • Parameters measured include:

      • Horizontal Activity: Total distance traveled, number of line crossings.

      • Vertical Activity (Rearing): Number of times the mouse rears on its hind legs.

      • Time spent in the center vs. periphery: An indicator of anxiety-like behavior.

  • Data Analysis: Data is typically analyzed in time bins to observe the onset and duration of drug effects. Statistical comparisons are made between drug-treated and vehicle-treated groups.

Motor Coordination Assessment (Rotarod Test)
  • Objective: To assess motor coordination and balance, and to rule out motor impairment as a confounding factor for changes in locomotor activity.

  • Apparatus: A rotating rod that can be set at a constant or accelerating speed.

  • Procedure:

    • Mice are placed on the rotating rod.

    • The latency to fall from the rod is recorded.

    • Multiple trials are typically conducted, and the average latency is calculated.

  • Data Analysis: A decrease in the latency to fall may indicate impaired motor coordination.

Anxiety-Like Behavior Assessment (Elevated Plus Maze)
  • Objective: To evaluate the anxiolytic or anxiogenic effects of a compound.

  • Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

  • Procedure:

    • Mice are placed in the center of the maze.

    • The time spent in and the number of entries into the open and closed arms are recorded over a set period (e.g., 5 minutes).

  • Data Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic effect, while a decrease suggests an anxiogenic effect.

Dopamine Release Assay (In Vitro/In Vivo)
  • Objective: To measure the effect of a compound on dopamine release in specific brain regions (e.g., striatum, nucleus accumbens).

  • In Vitro (e.g., using PC12 cells or brain slices):

    • Cells or brain slices are incubated with the test compound.

    • The amount of dopamine released into the surrounding medium is measured using techniques like high-performance liquid chromatography (HPLC) with electrochemical detection or enzyme-linked immunosorbent assay (ELISA).

  • In Vivo (Microdialysis):

    • A microdialysis probe is surgically implanted into the target brain region of an anesthetized or freely moving animal.

    • The test compound is administered, and the dialysate is collected at regular intervals.

    • Dopamine levels in the dialysate are quantified using sensitive analytical methods.

Proposed Signaling Pathway and Experimental Workflow

The following diagrams illustrate the putative signaling pathway for this compound and a general experimental workflow for evaluating novel psychostimulants.

G cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron tyrosine Tyrosine ldopa L-DOPA tyrosine->ldopa TH da Dopamine ldopa->da DDC vesicle Synaptic Vesicle da->vesicle VMAT2 dat Dopamine Transporter (DAT) da->dat Reuptake da_synapse vmat2 VMAT2 d1r D1 Receptor da_synapse->d1r d2r D2 Receptor da_synapse->d2r da_synapse_label Dopamine ac Adenylyl Cyclase d1r->ac Activates d2r->ac Inhibits camp cAMP ac->camp pka PKA camp->pka downstream Downstream Signaling (e.g., CREB, ERK) pka->downstream psychostimulant_effect Psychostimulant Effects (Increased Locomotion) downstream->psychostimulant_effect isoamyl_angelate This compound isoamyl_angelate->vesicle Promotes Release? isoamyl_angelate->dat Blocks?

Caption: Putative mechanism of this compound's psychostimulant action.

G start Compound Synthesis & Initial Screening locomotor Locomotor Activity Assay (Open Field Test) start->locomotor dose_response Dose-Response Study locomotor->dose_response motor_coord Motor Coordination (Rotarod Test) dose_response->motor_coord anxiety Anxiety Assessment (Elevated Plus Maze) dose_response->anxiety neurochem Neurochemical Analysis (Dopamine Release Assay) dose_response->neurochem conclusion Efficacy & Safety Profile motor_coord->conclusion anxiety->conclusion mechanism Mechanism of Action Studies (Receptor Binding, etc.) neurochem->mechanism mechanism->conclusion

Caption: Experimental workflow for psychostimulant evaluation.

Discussion and Future Directions

The available evidence suggests that this compound and its natural analogs possess psychostimulant properties, likely mediated by the dopaminergic system. The increase in locomotor activity observed in mice is a hallmark of psychostimulant action. However, the potency of this compound relative to established psychostimulants like amphetamine and modafinil requires further elucidation through direct, controlled comparative studies.

Future research should focus on:

  • Direct Comparative Efficacy Studies: Conducting head-to-head comparisons of this compound with amphetamine and modafinil across a range of behavioral assays.

  • Mechanism of Action: Elucidating the precise molecular targets of this compound. This includes investigating its interaction with the dopamine transporter (DAT), vesicular monoamine transporter 2 (VMAT2), and dopamine receptors.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of this compound analogs to identify key structural features responsible for its psychostimulant activity and to potentially develop more potent and selective compounds.

  • Neurochemical Profiling: Quantifying the effects of this compound on the extracellular levels of dopamine and other neurotransmitters (e.g., norepinephrine, serotonin) in relevant brain regions.

  • Safety and Toxicity: Evaluating the safety profile of this compound, including its potential for abuse and long-term adverse effects.

References

Navigating Cross-Reactivity: A Comparative Analysis of Isoamyl Angelate and Structurally Related Esters in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoamyl angelate, a prominent constituent of Roman chamomile essential oil, is recognized for its characteristic fruity aroma and has been identified as a contributor to the oil's biological activity.[1] Understanding the potential for cross-reactivity of this and structurally similar compounds in various biological assays is crucial for accurate interpretation of experimental results and for the development of targeted therapeutic agents. While direct cross-reactivity studies on this compound are not extensively documented in publicly available literature, an examination of its known biological effects, alongside those of related ester compounds, can provide valuable insights into their potential for interacting with shared biological pathways.

This guide provides a comparative overview of the biological activities of this compound and its structural analogs, focusing on their effects on locomotor activity, which is suggestive of interactions with the central nervous system. Detailed experimental protocols for relevant biological assays are also presented to aid researchers in designing and interpreting their own studies.

Comparative Biological Activity

Studies have shown that this compound, along with isobutyl angelate and 2-methylbutyl isobutyrate, significantly promotes ambulation in mice.[1] This psychostimulant-like effect suggests an interaction with neurotransmitter systems. Research indicates that the ambulatory effects of these compounds are significantly attenuated by dopamine antagonists, pointing towards the involvement of the dopaminergic system.

Below is a summary of the observed effects of this compound and related compounds on locomotor activity in mice.

CompoundChemical StructureObserved Biological EffectImplicated PathwayReference
This compound CC(=C(C)C(=O)OCCC(C)C)C (SMILES)Promotes locomotor activity in mice.Dopaminergic[1]
Isobutyl angelate CC(=C(C)C(=O)OCC(C)C)C (SMILES)Promotes locomotor activity in mice.Dopaminergic[1]
2-Methylbutyl isobutyrate CC(C)C(=O)OCCC(C)C (SMILES)Promotes locomotor activity in mice.Dopaminergic[1]
Angelic Acid Esters General structure includes an angeloyl moietyActive components in various herbal medicines, exhibiting a range of effects including sedative, tonic, pain-relieving, and spasmolytic actions.[2][3]Various[2][3]

Note: Due to the lack of specific quantitative data (e.g., IC50, EC50, or Ki values) for the cross-reactivity of this compound in biological assays, this table focuses on its known qualitative biological effects.

Experimental Protocols

To facilitate further research into the biological activities and potential cross-reactivity of this compound and related compounds, detailed methodologies for key experimental assays are provided below.

Locomotor Activity Assay in Mice

This protocol is designed to assess the effect of a test compound on the spontaneous motor activity of mice.

Objective: To quantify the ambulatory and other locomotor activities of mice following the administration of a test substance.

Materials:

  • Open field arena (e.g., 50 x 50 cm with 40 cm high walls)

  • Video tracking system and software

  • Test compound (e.g., this compound) dissolved in a suitable vehicle (e.g., olive oil)

  • Vehicle control

  • Male ICR mice (or other appropriate strain)

  • Standard laboratory animal housing and care facilities

Procedure:

  • Acclimation: House mice in the experimental room for at least one hour before testing to allow them to acclimate to the new environment.

  • Habituation: Place each mouse individually into the center of the open field arena and allow it to explore freely for a predetermined period (e.g., 30 minutes) to establish a baseline activity level.

  • Administration: Following the habituation period, administer the test compound or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection).

  • Data Recording: Immediately after administration, return the mouse to the open field arena and record its locomotor activity using the video tracking system for a specified duration (e.g., 60 minutes).

  • Parameters Measured: The video tracking software can be used to quantify various parameters, including:

    • Total distance traveled

    • Time spent in different zones of the arena (e.g., center vs. periphery)

    • Rearing frequency

    • Ambulatory time

    • Stereotypic movements

  • Data Analysis: Analyze the collected data to compare the locomotor activity of the test group with the control group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of any observed differences.

General Protocol for a Competitive Receptor Binding Assay

This protocol provides a general framework for assessing the ability of a test compound to compete with a known ligand for binding to a specific receptor. This type of assay is fundamental in determining the binding affinity (Ki) and potential cross-reactivity of a compound.

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific receptor.

Materials:

  • Receptor preparation (e.g., cell membranes expressing the target receptor)

  • Radiolabeled ligand (e.g., [3H]-dopamine) specific for the target receptor

  • Unlabeled test compound (e.g., this compound)

  • Assay buffer

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Incubation: In a series of tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound. Include control tubes with no test compound (total binding) and tubes with a high concentration of an unlabeled known ligand to determine non-specific binding.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum. The filters will trap the receptor-bound radioligand, while the unbound ligand will pass through.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Visualizations

Dopaminergic Signaling Pathway

The following diagram illustrates a simplified overview of a dopaminergic signaling pathway, which is implicated in the biological activity of this compound and related compounds.

Dopaminergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC Synaptic_Vesicle Synaptic Vesicle Dopamine->Synaptic_Vesicle via VMAT2 VMAT2 VMAT2 Dopamine_cleft Dopamine Synaptic_Vesicle->Dopamine_cleft Release DAT DAT Dopamine_cleft->DAT Reuptake D1_Receptor D1 Receptor Dopamine_cleft->D1_Receptor D2_Receptor D2 Receptor Dopamine_cleft->D2_Receptor AC Adenylyl Cyclase D1_Receptor->AC Activates D2_Receptor->AC Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Signal_Transduction Signal Transduction (e.g., Gene Expression, Ion Channel Modulation) PKA->Signal_Transduction

Caption: Simplified Dopaminergic Signaling Pathway.

Experimental Workflow for Assessing Locomotor Activity

This diagram outlines the general workflow for conducting a locomotor activity study.

Locomotor_Activity_Workflow start Start acclimation Animal Acclimation start->acclimation habituation Habituation in Open Field Arena acclimation->habituation administration Test Compound/ Vehicle Administration habituation->administration recording Video Recording of Locomotor Activity administration->recording analysis Data Extraction and Analysis recording->analysis interpretation Statistical Analysis and Result Interpretation analysis->interpretation end End interpretation->end

Caption: Workflow for a Locomotor Activity Study.

While direct evidence of this compound's cross-reactivity in specific biological assays remains elusive, its demonstrated effect on locomotor activity, likely mediated through the dopaminergic system, provides a foundation for comparative analysis with structurally similar esters. The provided protocols offer a starting point for researchers to further investigate the biological profile of these compounds. Future studies focusing on receptor binding assays and other in vitro models are necessary to fully elucidate the cross-reactivity potential of this compound and its analogs, which will be critical for both basic research and the development of new therapeutic agents.

References

Safety Operating Guide

Proper Disposal of Isoamyl Angelate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of isoamyl angelate, a flammable liquid commonly used in research and development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling Precautions

This compound is classified as a flammable liquid.[1][2] Vapors may form explosive mixtures with air, and the substance can cause skin and eye irritation.[3][4] Repeated exposure may cause skin dryness or cracking.[2][5] Therefore, it is imperative to handle this chemical in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][2][4][5] Personal protective equipment (PPE), including protective gloves, eye protection, and face protection, must be worn at all times when handling this substance.[2]

Step-by-Step Disposal Procedure

The proper disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations.[6][7][8][9] Improper disposal, such as pouring it down the drain, is strictly prohibited as it can create a fire hazard in plumbing and is harmful to the environment.[10]

  • Waste Identification and Classification :

    • Determine if the this compound waste is contaminated with other substances.

    • Based on its characteristics as a flammable liquid, it should be classified as hazardous waste.[1][3] Consult your institution's Environmental Health and Safety (EHS) department for specific waste codes and classification procedures.

  • Waste Collection and Storage :

    • Collect waste this compound in a designated, properly labeled, and sealed container.[11] The container should be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.

    • Store the waste container in a cool, dry, and well-ventilated area designated for flammable liquids, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][12]

  • Arrange for Professional Disposal :

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Provide them with the completed hazardous waste manifest and any other required documentation.

  • Spill Management :

    • In the event of a spill, immediately eliminate all ignition sources.[1]

    • Ventilate the area.

    • Contain the spill using an inert absorbent material, such as sand or activated charcoal.[3][11]

    • Collect the absorbed material into a sealed container for disposal as hazardous waste.[3][11]

    • Do not wash spills into the sewer system.[3][12]

Quantitative Disposal Data

Specific quantitative limits for the disposal of this compound are not available in the provided search results. Disposal regulations are governed by the Resource Conservation and Recovery Act (RCRA) at the federal level, with states often having more stringent requirements.[6][8][9] Researchers must consult their local and state environmental protection agencies for specific quantitative thresholds for hazardous waste generation and disposal.

ParameterRegulatory Guideline
Federal Regulation Resource Conservation and Recovery Act (RCRA)[6][8][9]
State and Local Regulations Varies by location; consult your state's Department of Environmental Protection (DEP) or equivalent agency.[6][7]
Recommended Action Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

No specific experimental protocols for the neutralization or in-lab degradation of this compound for disposal purposes were found in the search results. The standard and recommended procedure is collection and disposal via a licensed hazardous waste management company.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Waste Generation & Identification cluster_1 Collection & Storage cluster_2 Disposal start Generate this compound Waste is_contaminated Is the waste contaminated? start->is_contaminated classify_pure Classify as Pure this compound Waste is_contaminated->classify_pure No classify_mixed Classify as Mixed Hazardous Waste is_contaminated->classify_mixed Yes collect_waste Collect in a labeled, sealed container classify_pure->collect_waste classify_mixed->collect_waste storage Store in a cool, well-ventilated area for flammable liquids collect_waste->storage contact_ehs Contact Institutional EHS or Licensed Disposal Company storage->contact_ehs documentation Complete Hazardous Waste Manifest contact_ehs->documentation pickup Schedule Waste Pickup documentation->pickup end Waste Disposed Compliantly pickup->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Isoamyl angelate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of Isoamyl Angelate

Quantitative Safety Data (Based on Isoamyl Acetate as a Proxy)
PropertyValueSource
Flash Point 25 °C (77 °F)[2]
Flammable Limits Lower: 1.0% Upper: 7.5%[2]
Autoignition Temperature 360 °C (680 °F)[2]
Vapor Density 4.49 (Air = 1)[3]
Vapor Pressure 6 hPa at 20 °C[3]

Operational Plan: Safe Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[4][5]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[4]

  • Use explosion-proof electrical and ventilating equipment.

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical splash goggles and a face shield.[4][6]

  • Hand Protection: Wear solvent-resistant gloves, such as nitrile or polyvinyl alcohol gloves.[4] Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A flame-retardant lab coat or chemical-resistant apron is required.[7] For larger quantities or increased risk of splashing, consider a full-body suit.

  • Footwear: Wear closed-toe shoes.

3. Handling Procedures:

  • Ground and bond containers when transferring the substance to prevent static discharge.[7][8]

  • Use only non-sparking tools.

  • Keep the container tightly closed when not in use.[7][8]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not breathe vapors or mist.[7]

  • Keep away from heat, sparks, open flames, and other ignition sources.[7][8] No smoking in the handling area.[7][8]

Emergency and Disposal Plan

1. First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[2][7][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][7]

2. Spill Response:

  • Eliminate all ignition sources.

  • Ventilate the area of the spill.

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[2]

  • For large spills, dike the area to prevent spreading and contact emergency services.

3. Disposal:

  • Dispose of contents and container in accordance with local, regional, and national regulations. This material and its container must be disposed of as hazardous waste.[8]

  • Do not allow the chemical to enter drains or waterways.

Experimental Workflow and Safety Diagram

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Response prep_ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_setup Set Up in Fume Hood Ensure Eyewash/Shower Access prep_ppe->prep_setup prep_ground Ground and Bond Containers prep_setup->prep_ground handle_transfer Dispense/Transfer Chemical (Use Non-Sparking Tools) prep_ground->handle_transfer handle_seal Keep Container Sealed When Not in Use handle_transfer->handle_seal emergency_spill Spill (Evacuate, Ventilate, Contain) handle_transfer->emergency_spill emergency_exposure Exposure (Use Eyewash/Shower, Seek Medical Aid) handle_transfer->emergency_exposure emergency_fire Fire (Use CO2/Dry Chemical Extinguisher) handle_transfer->emergency_fire cleanup_decon Decontaminate Work Area handle_seal->cleanup_decon cleanup_waste Dispose of Waste (Hazardous Waste Stream) cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose/Clean PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoamyl angelate
Reactant of Route 2
Reactant of Route 2
Isoamyl angelate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.